molecular formula C9H10O3 B1609161 (2R)-2-(4-hydroxyphenyl)propanoic acid CAS No. 59092-88-5

(2R)-2-(4-hydroxyphenyl)propanoic acid

Numéro de catalogue: B1609161
Numéro CAS: 59092-88-5
Poids moléculaire: 166.17 g/mol
Clé InChI: ZHMMPVANGNPCBW-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2R)-2-(4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound (2R)-2-(4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R)-2-(4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMPVANGNPCBW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59092-88-5
Record name 2-(4-Hydroxyphenyl)propionic acid, (2R)-
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Record name (2R)-2-(4-Hydroxyphenyl)propanoic acid
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Record name 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)-
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Foundational & Exploratory

Technical Monograph: (2R)-2-(4-Hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on (2R)-2-(4-hydroxyphenyl)propanoic acid , designed for researchers and drug development professionals.

Chemical Identity, Synthesis, and Pharmacological Interface

Executive Summary & Disambiguation

(2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) is the biologically active (R)-enantiomer of 4-hydroxyhydratropic acid. It serves as a critical chiral synthon in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and is a significant microbial metabolite of dietary polyphenols (e.g., procyanidins) and tyrosine in the mammalian gut.

CRITICAL DISAMBIGUATION

Researchers must distinguish this compound from its structural isomer and ether-linked analog to avoid experimental error:

FeatureTarget Molecule Common Confusion A Common Confusion B
Name (2R)-2-(4-hydroxyphenyl)propanoic acid 3-(4-hydroxyphenyl)propanoic acid(R)-2-(4-hydroxyphenoxy)propanoic acid
Common Name (R)-4-Hydroxyhydratropic acidPhloretic Acid(R)-HPPA (Herbicide Intermediate)
Linkage C–C Bond (Phenyl at C2)C–C Bond (Phenyl at C3)Ether Bond (Phenoxy group)
CAS (R-isomer) 59092-88-5 N/A (Achiral side chain)94050-90-5
Context NSAID Metabolite / Chiral SynthonTyrosine MetaboliteHerbicide Synthesis (Fops)

Molecular Architecture & Physicochemical Profile

The molecule features a propanoic acid backbone with a stereogenic center at C2, substituted by a 4-hydroxyphenyl group.[1] The (R)-configuration is often the metabolically relevant form for specific inversion pathways in "profen" drugs.

Physicochemical Specifications
PropertyValueNotes
Molecular Formula C

H

O

Molecular Weight 166.17 g/mol
Exact Mass 166.06299 DaMonoisotopic
Melting Point 156 – 158 °CSpecific to (R)-enantiomer [1]
pKa (Carboxyl) 4.55 ± 0.10Predicted (Acidic)
pKa (Phenol) ~10.0Weakly acidic
logP 1.58Lipophilic, membrane permeable
Solubility Methanol, Ethanol, DMSOPoor water solubility (~2.8 g/L)
Chirality (R)-EnantiomerDextrorotatory (+) in MeOH

Stereoselective Synthesis & Resolution

The production of high-optical-purity (2R)-2-(4-hydroxyphenyl)propanoic acid is achieved primarily through Enzymatic Kinetic Resolution or Asymmetric Hydrogenation . The (R)-enantiomer is often the product of "chiral inversion" pathways in vivo or specific biocatalytic reduction.

Method A: Enzymatic Kinetic Resolution (Industrial Standard)

Racemic 2-(4-hydroxyphenyl)propanoic acid esters are hydrolyzed using lipases (e.g., Candida antarctica Lipase B, CALB). The lipase preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact, or conversely, hydrolyzes the (R)-ester depending on the enzyme strain and solvent engineering.

Method B: Chiral Pool Synthesis (Metabolic Route)

In biological systems (gut microbiota), the compound is generated via the reductive metabolism of flavonoids.

Synthesis_Pathway Racemate Racemic Ester (Methyl 2-(4-hydroxyphenyl)propanoate) Enzyme Biocatalyst (Lipase CALB / E.C. 3.1.1.3) Racemate->Enzyme Kinetic Resolution S_Acid (S)-Acid (Hydrolyzed Product) Enzyme->S_Acid Fast Hydrolysis R_Ester (R)-Ester (Unreacted) Enzyme->R_Ester Slow/No Reaction R_Acid (2R)-2-(4-hydroxyphenyl) propanoic acid R_Ester->R_Acid Chemical Hydrolysis (LiOH, THF/H2O)

Figure 1: Enzymatic Kinetic Resolution pathway for isolating the (R)-enantiomer from a racemic precursor.

Chemical Reactivity & Derivatization

The molecule contains two distinct nucleophilic sites (Phenolic -OH, Carboxyl -COOH) and an electrophilic carbonyl, allowing for versatile derivatization.

  • Esterification (Carboxyl): Reaction with alcohols (MeOH/H+) yields esters used as prodrugs or analytical standards.

  • Etherification (Phenol): The phenolic hydroxyl is reactive toward alkyl halides (e.g., Williamson ether synthesis). This is the pathway to create "Fop" herbicide analogs if reacted with chloropropionates, though that typically uses hydroquinone as a starter.

  • Glucuronidation: In vivo, both the carboxyl and phenolic groups are targets for UDP-glucuronosyltransferases (UGTs), forming acyl-glucuronides (reactive metabolites) and ether-glucuronides.

Biological Interface: Metabolism & Pharmacokinetics

(2R)-2-(4-hydroxyphenyl)propanoic acid is a key biomarker for the metabolism of dietary polyphenols by the gut microbiota. It is not a primary metabolite of Ibuprofen (which undergoes hydroxylation on the isobutyl side chain), but it shares the "2-arylpropionic acid" scaffold susceptible to unidirectional chiral inversion .

The Chiral Inversion Mechanism

Like Ibuprofen, 2-arylpropionic acids undergo an (R)-to-(S) inversion in the liver, mediated by Alpha-methylacyl-CoA racemase (AMACR) .

  • Step 1: (R)-Acid is converted to (R)-Acyl-CoA.

  • Step 2: Epimerization to (S)-Acyl-CoA.

  • Step 3: Hydrolysis to (S)-Acid (the active COX-inhibitor form for many NSAIDs).

Metabolic_Pathway Diet Dietary Polyphenols (Procyanidins / Tyrosine) GutFlora Gut Microbiota (Clostridium / Eubacterium) Diet->GutFlora Catabolism Target (2R)-2-(4-hydroxyphenyl) propanoic acid GutFlora->Target Reductive Cleavage CoA_Ester (R)-Acyl-CoA Intermediate Target->CoA_Ester Acyl-CoA Synthetase Excretion Renal Excretion (Glycine/Glucuronide Conjugates) Target->Excretion Phase II Metabolism S_Enantiomer (S)-Enantiomer (Bioactive Form) CoA_Ester->S_Enantiomer AMACR (Racemase) S_Enantiomer->Excretion

Figure 2: Metabolic origin and chiral inversion pathway of (2R)-2-(4-hydroxyphenyl)propanoic acid.

Analytical Characterization Protocols

To validate the identity and optical purity of the (2R)-isomer, the following protocols are recommended.

Protocol A: Chiral HPLC Separation
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Phenolic absorption) or 254 nm.

  • Expected Elution: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Standards must be run to confirm order of elution (which can reverse depending on solvent).

Protocol B: NMR Spectroscopy (DMSO-d6)
  • 1H NMR (400 MHz):

    • δ 12.1 (s, 1H, -COOH)

    • δ 9.2 (s, 1H, -OH)

    • δ 7.10 (d, 2H, Ar-H, ortho to alkyl)

    • δ 6.70 (d, 2H, Ar-H, ortho to OH)

    • δ 3.55 (q, 1H, -CH-CH3)

    • δ 1.32 (d, 3H, -CH3)

References

  • Apollo Scientific. (2024). Safety Data Sheet: (2R)-2-(4-Hydroxyphenyl)propanoic acid. Link

  • PubChem. (2024). Compound Summary: 2-(4-Hydroxyphenyl)propionic acid.[2][3][4][5] National Library of Medicine. Link

  • ChemicalBook. (2025).[6] Product Monograph: 2-(4-Hydroxyphenyl)propionic acid. Link

  • FooDB. (2024). Metabolite Entry: 4-Hydroxyphenyl-2-propionic acid. Link[2]

  • CymitQuimica. (2024). Catalog Entry: 2-(4-hydroxyphenyl)propionic acid. Link

Sources

(2R)-2-(4-Hydroxyphenyl)propanoic Acid: Mechanistic Insights and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid , a critical chiral intermediate and bioactive metabolite structurally distinct from its isomer, phloretic acid.

This document focuses on its role as a pharmacophoric scaffold in the 2-arylpropionic acid (2-APA) class, its unique metabolic chiral inversion mechanism, and its specific activity as a degradation product of aryloxyphenoxypropionate herbicides.

Executive Technical Summary

Chemical Identity: (2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) Synonyms: (R)-4-Hydroxyhydratropic acid; (R)-2-HPPA. Class: Chiral 2-arylpropionic acid (2-APA); Phenolic acid.

(2R)-2-(4-hydroxyphenyl)propanoic acid represents the minimal pharmacophore of the "profen" class of NSAIDs and the "fop" class of herbicides. Unlike its regioisomer 3-(4-hydroxyphenyl)propanoic acid (a common flavonoid metabolite), the 2-isomer possesses a chiral center at the


-carbon. Its biological significance is defined by three distinct mechanistic pathways:
  • Mammalian Pharmacokinetics: It undergoes unidirectional chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer, mediated by acyl-CoA racemase.

  • Herbicide Toxicology: It is the primary degradation product of acetyl-CoA carboxylase (ACCase) inhibitors (e.g., Diclofop-methyl), retaining the (R)-configuration essential for phytotoxicity.

  • Bacterial Catabolism: It acts as a substrate for specific hydroxylases that catalyze a rare NIH-shift-like side chain migration .

Mechanism of Action: The Chiral Inversion Pathway

In mammalian systems, 2-arylpropionic acids (2-APAs) exhibit stereoselective pharmacodynamics. While the (S)-enantiomer is typically the potent cyclooxygenase (COX) inhibitor, the (2R)-enantiomer—including (2R)-2-(4-hydroxyphenyl)propanoic acid—serves as a substrate for a unique metabolic editing mechanism.

The Acyl-CoA Thioester Obligate Intermediate

The (2R)-enantiomer is not statically inactive; it acts as a "pro-drug" for the (S)-enantiomer via an enzymatic inversion cycle. This mechanism occurs primarily in the liver and kidney mitochondria.

  • Stereoselective Activation: The enzyme Long-chain-fatty-acid-CoA ligase stereoselectively activates the (2R)-acid to form an (2R)-acyl-CoA thioester. The (S)-enantiomer is a poor substrate for this activation step.

  • Epimerization: The

    
    -methylacyl-CoA racemase (AMACR)  enzyme mediates the abstraction of the acidic 
    
    
    
    -proton, forming a planar enolate intermediate. This allows the stereocenter to invert, establishing an equilibrium between (2R)-acyl-CoA and (2S)-acyl-CoA.
  • Hydrolysis: The (2S)-acyl-CoA is hydrolyzed by specific thioesterases to release the free (2S)-acid, which is then pharmacologically active (e.g., capable of inhibiting COX).

Pathway Visualization (DOT)

The following diagram illustrates the unidirectional inversion from (R) to (S).

ChiralInversion cluster_0 Mitochondrial/Peroxisomal Compartment R_Acid (2R)-2-(4-OH-phenyl) propanoic acid R_CoA (2R)-Acyl-CoA Thioester R_Acid->R_CoA Acyl-CoA Ligase (ATP, CoA-SH) Enol Planar Enol Intermediate R_CoA->Enol AMACR (Racemase) S_CoA (2S)-Acyl-CoA Thioester Enol->S_CoA AMACR S_Acid (2S)-2-(4-OH-phenyl) propanoic acid (Active Form) S_CoA->S_Acid Acyl-CoA Thioesterase (Hydrolysis)

Caption: The unidirectional metabolic inversion of (2R)-2-APAs to the active (2S)-isoform via an obligate CoA thioester intermediate.

Mechanism of Action: Target Interaction (Herbicide Context)

In the context of agrochemistry, (2R)-2-(4-hydroxyphenyl)propanoic acid is the core scaffold of the "fop" herbicides (Aryloxyphenoxypropionates). Here, the stereochemical requirements are reversed compared to mammalian COX inhibition.

ACCase Inhibition
  • Target: Plastidic Acetyl-CoA Carboxylase (ACCase).

  • Active Isomer: The (2R)-configuration is strictly required for binding. The (2S)-isomer is inactive.

  • Binding Mode: The molecule mimics the substrate interaction at the carboxyltransferase (CT) domain of ACCase. The propionate moiety (specifically the methyl group orientation in the R-form) fits into a hydrophobic pocket that sterically excludes the S-enantiomer.

  • Role of the Hydroxyl Group: In commercial herbicides (e.g., Diclofop), the 4-hydroxyl group is etherified to a larger aromatic ring (e.g., 2,4-dichlorophenoxy). Metabolic cleavage of this ether bond releases (2R)-2-(4-hydroxyphenyl)propanoic acid. While the free acid is less potent than the parent ester, it retains specific affinity for the binding pocket, often acting as a degradation marker or a weak inhibitor.

Mechanism of Action: Bacterial Hydroxylation Shift

A unique mechanistic feature of this molecule is its catabolism by soil bacteria (e.g., Pseudomonas acidovorans), involving a rare enzymatic rearrangement.

  • Enzyme: 4-Hydroxyphenylacetic acid 1-hydroxylase.[1][2]

  • Reaction: The enzyme attacks the (2R)-enantiomer of 2-(4-hydroxyphenyl)propanoic acid.

  • Mechanism: It catalyzes a hydroxylation that induces a 1,2-shift of the propionate side chain .

    • Substrate: 2-(4-hydroxyphenyl)propanoic acid.[3][4][5][6]

    • Product: 2-(2,5-dihydroxyphenyl)propanoic acid (Homogentisic acid derivative).[1][2][7][8]

    • Significance: This proves the side chain migrates from C-1 to C-2 on the aromatic ring during hydroxylation, a mechanism distinct from standard aromatic ring cleavage.

Experimental Protocols

Protocol: Chiral HPLC Separation

To study the mechanism, researchers must validate the enantiomeric purity of the (2R) isomer, as commercial sources are often racemic.

Objective: Isolate >99% ee (2R)-2-(4-hydroxyphenyl)propanoic acid.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

    • Note: Acid additive is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm (Phenolic absorption).

  • Validation: Inject racemic standard (CAS 938-96-5) to establish retention times. The (R)-isomer typically elutes second on AD-H columns (verify with specific standard).

Protocol: In Vitro Chiral Inversion Assay

Objective: Determine if (2R)-2-(4-hydroxyphenyl)propanoic acid undergoes inversion in liver microsomes.

  • Preparation: Isolate rat liver mitochondria or use recombinant AMACR + Acyl-CoA ligase.

  • Incubation Mix:

    • Substrate: 100 µM (2R)-2-(4-hydroxyphenyl)propanoic acid.

    • Cofactors: 5 mM ATP, 1 mM CoA-SH, 5 mM MgCl2.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction: Incubate at 37°C for 0, 15, 30, 60 min.

  • Termination: Add ice-cold acetonitrile (1:1 v/v) to precipitate proteins.

  • Derivatization (Optional but Recommended): Derivatize with a chiral amine (e.g., (S)-1-phenylethylamine) if using achiral GC/HPLC, or inject directly into Chiral HPLC (Protocol 5.1).

  • Analysis: Measure the appearance of the (S)-enantiomer peak over time. Kinetic data (

    
    ) indicates the efficiency of the inversion mechanism.
    

Quantitative Data Summary

Parameter(2R)-Enantiomer(2S)-EnantiomerBiological Implication
COX Inhibition (IC50) > 100 µM (Inactive)~10-50 µM (Weak)(R) is a prodrug for (S).
ACCase Inhibition (

)
< 1 µM (Active)> 100 µM (Inactive)(R) is the phytotoxic pharmacophore.
Acyl-CoA Ligase

HighLowDrives unidirectional inversion R

S.
Bacterial Hydroxylation SubstrateNon-substrateSpecificity allows biodegradation.

References

  • Hareland, W. A., et al. (1975). "Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans." Journal of Bacteriology. Link

  • Hutt, A. J., & Caldwell, J. (1983). "The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences." Journal of Pharmacy and Pharmacology. Link

  • Secor, J., & Cseke, C. (1988). "Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim." Plant Physiology. Link

  • Müller, B., et al. (2006). "Metabolism of the herbicide diclofop-methyl in wheat and ryegrass." Pest Management Science. Link

  • SynQuest Laboratories. "Product Specification: (2R)-2-(4-Hydroxyphenyl)propanoic acid." Chemical Catalog. Link

Sources

A Technical Guide to the Structural Elucidation of (2R)-2-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (2R)-2-(4-hydroxyphenyl)propanoic acid. Moving beyond a simple recitation of techniques, this document details the strategic application and interpretation of modern analytical methods, emphasizing the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating approach to molecular characterization.

Part 1: Foundational Characterization - Confirming Connectivity

The initial phase of elucidation focuses on confirming the molecular formula and the basic connectivity of the atoms—the constitutional isomer. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step is to unequivocally determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS offers the high mass accuracy required to distinguish between isobaric compounds (different molecules with the same nominal mass). For a molecule of this size, an accuracy of ≤ 5 ppm is the standard for publication and regulatory submission.

Protocol: LC-HRMS Analysis

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile:water solution.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Use a gradient elution from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes. Formic acid is added to promote protonation and enhance ionization efficiency in positive ion mode.

  • MS Detection: Analyze using an Orbitrap or TOF mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Extract the exact mass of the protonated molecule, [M+H]⁺. Calculate the elemental composition using the instrument's software and compare the measured mass to the theoretical mass.

Expected Data & Interpretation:

ParameterTheoretical ValueObserved Value (Example)Interpretation
Molecular FormulaC₉H₁₀O₃C₉H₁₀O₃Confirmed elemental composition.
Exact Mass (Neutral)166.06299 u--
Protonated Adduct [M+H]⁺167.07027 u167.07011 u (within 1 ppm)High-confidence confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HRMS confirms the formula, NMR spectroscopy resolves the precise arrangement of atoms. A suite of 1D and 2D NMR experiments is required to build a complete picture of the molecular scaffold. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, as they readily dissolve the polar analyte.

Workflow for NMR-Based Structure Confirmation

Key literature reviews on 4-Hydroxyhydratropic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydroxylated Metabolites of Ibuprofen for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Understanding the biochemical pathways of ibuprofen metabolism, particularly the formation of its hydroxylated derivatives, is paramount for a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile. This guide provides a detailed exploration of the key hydroxylated metabolites of ibuprofen, their formation, analytical quantification, and clinical significance. We will delve into the enzymatic processes governing their synthesis, stereoselective aspects of metabolism, and state-of-the-art analytical techniques for their detection. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ibuprofen and its metabolic fate.

Introduction: The Metabolic Journey of Ibuprofen

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used NSAID for its analgesic, anti-inflammatory, and antipyretic properties.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, ibuprofen's pharmacological activity is primarily attributed to the (S)-enantiomer.[2] Following administration, ibuprofen is extensively metabolized in the liver before excretion.[2][3] The study of its metabolites is crucial for understanding its complete pharmacokinetic profile, potential for drug-drug interactions, and any associated toxicities.

The primary metabolic pathway for ibuprofen is oxidation, leading to the formation of hydroxylated metabolites, which are subsequently oxidized to a carboxylic acid derivative. The principal hydroxylated metabolites are:

  • 2-hydroxyibuprofen : Formed by the hydroxylation of the isobutyl side chain.

  • 3-hydroxyibuprofen : Another hydroxylated derivative of the isobutyl side chain.[2]

These hydroxylated intermediates are further metabolized to carboxyibuprofen .[2] This guide will focus on the formation, analysis, and significance of these hydroxylated metabolites, providing a comprehensive overview for researchers in the field.

Biochemical Formation of Hydroxylated Metabolites: A Cytochrome P450-Mediated Process

The biotransformation of ibuprofen to its hydroxylated metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[4]

The Central Role of CYP2C9

CYP2C9 is the primary enzyme responsible for the metabolism of ibuprofen.[2][4][5] It catalyzes the hydroxylation of both the (R)- and (S)-enantiomers of ibuprofen to form 2-hydroxyibuprofen and 3-hydroxyibuprofen.[2] Genetic variations (polymorphisms) in the CYP2C9 gene can lead to significant differences in enzyme activity, affecting the rate of ibuprofen metabolism and potentially leading to altered drug efficacy or increased risk of adverse effects.[4][6][7]

Stereoselective Metabolism

The metabolism of ibuprofen is stereoselective. While CYP2C9 can metabolize both enantiomers, CYP2C8, another CYP enzyme, shows a preference for the 2-hydroxylation of (R)-ibuprofen.[2][3] The (R)-enantiomer can also undergo a unidirectional chiral inversion to the pharmacologically active (S)-enantiomer.[3]

Subsequent Oxidation to Carboxyibuprofen

Following their formation, 2-hydroxyibuprofen and 3-hydroxyibuprofen are further oxidized by cytosolic dehydrogenases to the more polar metabolite, carboxyibuprofen.[2] This metabolite, along with the hydroxylated intermediates, is then excreted in the urine, primarily as glucuronide conjugates.[2]

Metabolic Pathway of Ibuprofen

Ibuprofen_Metabolism Ibuprofen (R,S)-Ibuprofen OH_Ibu 2-Hydroxyibuprofen & 3-Hydroxyibuprofen Ibuprofen->OH_Ibu CYP2C9, CYP2C8 (Hydroxylation) COOH_Ibu Carboxyibuprofen OH_Ibu->COOH_Ibu Cytosolic Dehydrogenases (Oxidation) Excretion Urinary Excretion (as Glucuronide Conjugates) OH_Ibu->Excretion COOH_Ibu->Excretion

Caption: Metabolic pathway of ibuprofen to its hydroxylated and carboxylated metabolites.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of ibuprofen and its hydroxylated metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Various analytical techniques have been developed for this purpose.

Sample Preparation: The First Critical Step

The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine) and the analytical method. The goal is to remove interfering substances and concentrate the analytes.

  • Solid-Phase Extraction (SPE): A widely used technique that provides clean extracts and good recovery.

  • Liquid-Liquid Extraction (LLE): A classic method that is effective but can be more time-consuming and use larger volumes of organic solvents.

  • Protein Precipitation: A simple and rapid method for plasma samples, but it may result in less clean extracts compared to SPE or LLE.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common methods for the analysis of ibuprofen and its metabolites.[8][9]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection.Separation by liquid chromatography followed by highly selective and sensitive detection using two stages of mass analysis.
Sample Prep SPE or LLE often required.Derivatization to increase volatility is necessary.SPE, LLE, or protein precipitation can be used.
Sensitivity Moderate.High.Very High.
Specificity Lower, potential for interferences.High.Very High.
Stereoselectivity Requires chiral columns or derivatization with a chiral agent.[8]Requires chiral columns.Requires chiral chromatography.
A Validated Step-by-Step LC-MS/MS Protocol for Hydroxyibuprofen Analysis in Human Plasma

This protocol provides a robust and sensitive method for the simultaneous quantification of ibuprofen, 2-hydroxyibuprofen, and 3-hydroxyibuprofen.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ibuprofen-d3).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

  • Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in a blank matrix.

Analytical Workflow for Hydroxyibuprofen Metabolites

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction (SPE, LLE, or PPT) Biological_Sample->Extraction Concentration Concentration Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS1 Mass Spectrometry (Ionization & Precursor Ion Selection) LC->MS1 MS2 Tandem Mass Spectrometry (Fragmentation & Product Ion Detection) MS1->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Quantification

Caption: A typical analytical workflow for the quantification of hydroxylated ibuprofen metabolites.

Synthesis of Reference Standards

The availability of pure analytical standards for 2-hydroxyibuprofen and 3-hydroxyibuprofen is crucial for the validation of analytical methods and accurate quantification. These standards are typically synthesized chemically. While detailed synthetic procedures are beyond the scope of this guide, a general approach involves the selective oxidation of a suitable precursor. Alternatively, biotechnological methods using recombinant CYP enzymes can be employed for the production of these metabolites.[10]

Toxicological and Pharmacological Significance

Pharmacological Inactivity

The hydroxylated and carboxylated metabolites of ibuprofen are generally considered to be pharmacologically inactive.[1][3] Their formation represents a detoxification pathway, leading to more polar compounds that are more readily excreted from the body.

Toxicological Profile

While the metabolites themselves are largely inactive, there is some evidence to suggest that hydroxylated byproducts of ibuprofen biodegradation could be more toxic than the parent compound in certain environmental contexts.[11] However, in the context of human metabolism, these metabolites are rapidly conjugated and eliminated, and their direct toxicity is considered low. The primary concern regarding ibuprofen toxicity remains with the parent drug, particularly at high doses, which can lead to gastrointestinal and renal adverse effects.[1]

Conclusion and Future Perspectives

The hydroxylation of ibuprofen is a critical step in its metabolic clearance. The formation of 2-hydroxyibuprofen, 3-hydroxyibuprofen, and the subsequent metabolite carboxyibuprofen is primarily mediated by CYP2C9. Understanding this metabolic pathway is essential for predicting drug-drug interactions and the impact of genetic polymorphisms on patient outcomes.

Future research should continue to explore the subtle roles of other CYP enzymes in ibuprofen metabolism and further investigate the potential for metabolite-mediated toxicity, especially in populations with impaired renal function where metabolite accumulation may occur. The development of more rapid and cost-effective analytical methods will also be beneficial for clinical and research applications.

References

  • Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient. PMC. [Link]

  • High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen. PubMed. [Link]

  • Toxicological detection of ibuprofen and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS). PubMed. [Link]

  • Summary annotation for CYP2C91, CYP2C92, CYP2C9*3; ibuprofen (level 1A Metabolism/PK). PharmGKB. [Link]

  • CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks. National Institutes of Health. [Link]

  • Comprehensive study of ibuprofen and its metabolites in activated sludge batch experiments and aquatic environment. ResearchGate. [Link]

  • Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. PMC. [Link]

  • Determination of ibuprofen and its metabolites in human urine by GC-MS. ResearchGate. [Link]

  • Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen. PubMed. [Link]

  • PharmGKB summary: ibuprofen pathways. PMC. [Link]

  • Ibuprofen. Wikipedia. [Link]

  • Ibuprofen Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Stereoselective determination of the major ibuprofen metabolites in human urine by off-line coupling solid-phase microextraction and high-performance liquid chromatography. ResearchGate. [Link]

  • High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen. ResearchGate. [Link]

  • Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen. ScienceDirect. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (2R)-2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(2R)-2-(4-hydroxyphenyl)propanoic acid (also known as (R)-4-hydroxyhydratropic acid) is a critical chiral building block. Unlike its "phenoxy" analogs used in herbicides, this molecule features a phenyl ring directly bonded to the chiral center.[1] It serves as a key intermediate in the synthesis of Glitazar-class drugs (PPAR agonists), specific NSAID derivatives, and as a metabolic probe for tyrosine catabolism.

Achieving the (2R) configuration with high enantiomeric excess (ee >98%) is challenging due to the propensity of the


-proton to racemize under basic conditions and the difficulty in separating the enantiomers via crystallization alone.

This guide presents two validated protocols:

  • Method A (Chemical): Asymmetric Hydrogenation using a Rhodium-DuPhos catalyst system.[1] This is the preferred route for large-scale, high-throughput synthesis .[1]

  • Method B (Biocatalytic): Kinetic Resolution using Candida antarctica Lipase B (CAL-B).[1] This is the preferred route for green chemistry compliance and laboratories lacking high-pressure hydrogenation equipment.[1]

Structural Definition

To ensure precision, the target molecule is defined as:

  • IUPAC Name: (2R)-2-(4-hydroxyphenyl)propanoic acid

  • Structure: A propanoic acid backbone with a 4-hydroxyphenyl group at the C2 position.[1][2][3]

  • Stereochemistry: (R)-configuration at C2.

Strategic Workflow Overview

The following diagram outlines the decision matrix for selecting the appropriate synthesis route based on laboratory capabilities and scale requirements.

SynthesisStrategy Start Target: (2R)-2-(4-hydroxyphenyl)propanoic acid Decision Select Methodology Start->Decision RouteA Route A: Asymmetric Hydrogenation (High Scale / High Pressure) Decision->RouteA RouteB Route B: Enzymatic Resolution (Lab Scale / Green Chem) Decision->RouteB StepA1 Precursor: 4-Acetoxy-2-phenylacrylic acid RouteA->StepA1 StepB1 Precursor: Racemic Ethyl Ester RouteB->StepB1 StepA2 Cat: [Rh(COD)((R,R)-Et-DuPhos)]OTf H2 (5-10 bar) StepA1->StepA2 StepA3 Deprotection (Hydrolysis) StepA2->StepA3 Final Isolated (2R)-Product >98% ee StepA3->Final StepB2 Cat: Immobilized CAL-B (Lipase) Selective Hydrolysis of (S)-ester StepB1->StepB2 StepB3 Extraction of (R)-Ester & Hydrolysis StepB2->StepB3 StepB3->Final

Figure 1: Strategic decision tree comparing the catalytic hydrogenation route (left) and the enzymatic resolution route (right).

Method A: Asymmetric Hydrogenation (Scalable Protocol)

This method utilizes a Rhodium-based catalyst with a chiral phosphine ligand.[1][4] The key to success here is the protection of the phenolic hydroxyl group prior to hydrogenation to prevent catalyst poisoning and ensure high turnover frequencies (TOF).

Reaction Scheme
  • Substrate Preparation: 4-hydroxyphenylacrylic acid

    
     4-acetoxyphenylacrylic acid.[1]
    
  • Hydrogenation: Asymmetric reduction of the alkene.[1]

  • Deprotection: Removal of the acetate group.[1]

Materials & Reagents[3][5]
  • Substrate: 2-(4-acetoxyphenyl)acrylic acid (Synthesized via Perkin condensation).[1]

  • Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]OTf (Bis(1,5-cyclooctadiene)rhodium(I) triflate with (R,R)-1,2-Bis(2,5-diethylphospholano)benzene).

    • Note on Chirality: The (R,R)-ligand typically yields the (R)-acid for this substrate class, but ligand screening is recommended if using BINAP derivatives.

  • Solvent: Degassed Methanol (MeOH).[1]

  • Gas: Hydrogen (H2), UHP grade.[1]

Step-by-Step Protocol

Step 1: Catalyst Pre-activation [1]

  • In a nitrogen-filled glovebox, weigh [Rh(COD)((R,R)-Et-DuPhos)]OTf (1.0 mol% relative to substrate).

  • Dissolve in degassed MeOH (concentration ~2 mM).

  • Stir for 15 minutes to ensure solvation.

Step 2: Hydrogenation

  • Load the substrate, 2-(4-acetoxyphenyl)acrylic acid, into a stainless steel autoclave or Parr reactor.[1]

  • Add the catalyst solution via cannula transfer (strictly anaerobic).[1]

  • Seal the reactor and purge with Nitrogen (3 cycles, 5 bar).

  • Purge with Hydrogen (3 cycles, 5 bar).

  • Pressurize to 5–10 bar (75–150 psi) H2.

  • Stir at 25°C for 12–24 hours.

    • Critical Checkpoint: Monitor H2 uptake. Cessation of pressure drop indicates reaction completion.[1]

Step 3: Workup & Deprotection [1]

  • Vent H2 and flush with Nitrogen.[1][2]

  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Deprotection: Redissolve the residue in THF/Water (1:1).[1] Add LiOH (2.5 eq) and stir at 0°C for 2 hours to cleave the acetate protecting group.

  • Acidify to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.

Step 4: Purification

  • Recrystallize from Hexane/Ethyl Acetate to upgrade ee if necessary.[1]

Method B: Biocatalytic Kinetic Resolution (Green Protocol)

This method relies on the enantioselective hydrolysis of a racemic ester.[1][5] Candida antarctica Lipase B (CAL-B) is highly effective for 2-arylpropionic esters.[1] Typically, CAL-B preferentially hydrolyzes the (S)-enantiomer, leaving the (R)-ester unreacted, which is then chemically hydrolyzed to the desired acid.

Reaction Scheme
  • Racemization: Start with racemic ethyl 2-(4-hydroxyphenyl)propionate.[1]

  • Enzymatic Hydrolysis: (S)-Ester

    
     (S)-Acid + Ethanol (catalyzed by CAL-B).
    
  • Separation: Remove (S)-Acid (aqueous phase) from (R)-Ester (organic phase).[1]

  • Final Hydrolysis: (R)-Ester

    
     (2R)-Acid.[1]
    
Materials & Reagents[3][5]
  • Enzyme: Novozym 435 (Immobilized CAL-B).[1]

  • Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) saturated with MTBE (Methyl tert-butyl ether) as a co-solvent.[1]

  • Substrate: Racemic ethyl 2-(4-hydroxyphenyl)propionate.[1]

Step-by-Step Protocol

Step 1: Enzymatic Reaction

  • Suspend racemic ester (10 g) in Phosphate Buffer (100 mL) with 10% v/v MTBE.

  • Add Novozym 435 (100 mg/g substrate).[1]

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor pH. The hydrolysis produces acid, lowering pH.[1] Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat mode).

  • Stop reaction at 50% conversion (indicated by NaOH consumption).

Step 2: Separation

  • Filter off the immobilized enzyme (can be recycled).[1]

  • Adjust the filtrate to pH 8.0.[1]

  • Extract with MTBE or Ethyl Acetate (3x).[1]

    • Organic Phase: Contains the unreacted (R)-Ester .[1]

    • Aqueous Phase: Contains the (S)-Acid (undesired).

Step 3: Hydrolysis of (R)-Ester

  • Concentrate the organic phase.[1]

  • Reflux in 2M HCl/Dioxane for 3 hours.

  • Extract, dry, and recrystallize to obtain (2R)-2-(4-hydroxyphenyl)propanoic acid.[1][6]

Analytical Validation (QC)

Trust but verify. The following analytical methods are required to validate the identity and purity of the synthesized compound.

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1][7]

ParameterCondition
Column Daicel Chiralcel OJ-RH or Chiralpak AD-H
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm
Temperature 25°C
Retention Times (S)-isomer: ~8.5 min (R)-isomer: ~10.2 min (Confirm with standards)
Spectroscopic Data[1]
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.1 (s, 1H, COOH), 9.2 (s, 1H, OH), 7.05 (d, 2H, Ar-H), 6.68 (d, 2H, Ar-H), 3.55 (q, 1H, CH), 1.32 (d, 3H, CH3).
    
  • Optical Rotation:

    
     (c=1, Ethanol) for the (R)-isomer (Note: Sign of rotation depends heavily on solvent; verify with literature [1]).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee (Method A) Catalyst oxidation or incorrect ligand.[1]Ensure strict anaerobic conditions.[1] Verify ligand chirality (use (R,R)-DuPhos).
Low ee (Method B) Reaction ran beyond 50% conversion.Stop reaction precisely at 45-50% conversion. Over-running leads to hydrolysis of the slower reacting enantiomer.[1]
Racemization Exposure to strong base or high heat.[1]Avoid pH > 10 during workup.[1] The

-proton is acidic.[1] Keep temperatures <50°C during extraction.[1][7]
Catalyst Poisoning Free phenol group binding to Rh.[1]Ensure complete acetylation of the starting material in Method A.

References

  • BenchChem. (2025).[1][8] A Comprehensive Review of 2-(4-hydroxyphenyl)propionic Acid Research: A Technical Guide. Retrieved from

  • ChemicalBook. (2024).[1][9] 2-(4-Hydroxyphenyl)propionic acid Synthesis and Properties. Retrieved from

  • Phenomenex. (2025).[1][6][10] Chiral HPLC Separations: Application Guide for Arylpropionic Acids. Retrieved from

  • Google Patents. (2020).[1] CN110803987A - Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid (Note: Cited for industrial context of similar propionic acid derivatives). Retrieved from

  • MDPI. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (Analogous protocol for 2-arylpropionic acid resolution). Catalysts, 11(10).[1] Retrieved from

Sources

Application Note: Advanced NMR Spectroscopy Techniques for 4-Hydroxyhydratropic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Hydroxyhydratropic acid (2-(4-hydroxyphenyl)propanoic acid) is a critical pharmacophore, serving as a primary metabolite of hydratropic acid derivatives and a degradation impurity in non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. Its structural features—a para-substituted phenolic ring, a chiral center at the


-position, and a carboxylic acid moiety—present specific challenges for analytical characterization.

This guide provides a definitive protocol for the complete NMR characterization of 4-Hydroxyhydratropic acid. Unlike generic standard operating procedures, this document details the causality behind solvent selection, relaxation parameters, and chiral solvating agent (CSA) screening, ensuring data integrity suitable for regulatory submission (e.g., IND/NDA filings).

Structural Characterization & Solvent Causality

Solvent Selection Strategy

The choice of solvent dictates the visibility of exchangeable protons and the resolution of the aromatic AA'BB' system.

  • DMSO-d6 (Recommended for Structure): The high polarity and hydrogen-bond accepting capability of DMSO reduce the exchange rate of the phenolic -OH and carboxylic -COOH protons, often allowing them to be observed as distinct broad singlets. This is essential for confirming the integrity of functional groups.

  • Methanol-d4 (CD3OD): Causes rapid exchange of -OH and -COOH protons with deuterium, eliminating these signals. This simplifies the spectrum and is preferred for routine purity checks where water suppression is not desired.

  • CDCl3: Not recommended due to poor solubility of the polar phenolic/acidic moieties, leading to line broadening and potential aggregation effects.

Expected Chemical Shift Assignment (DMSO-d6)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

PositionMoietyShift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Logic
1 -COOH12.10br s-Exchangeable; shifts with concentration/temp.
2 -CH-3.55q7.2Deshielded by phenyl ring and carbonyl.
3 -CH

1.28d7.2Classic doublet coupled to methine.
4 Ar-H (meta)7.08d8.5Ortho to alkyl group; part of AA'BB'.
5 Ar-H (ortho)6.68d8.5Shielded by electron-donating -OH group.
6 Phenolic -OH9.20br s-Exchangeable; indicates para-substitution integrity.

Protocol 1: Structural Elucidation Workflow

This protocol ensures unambiguous assignment using 1D and 2D NMR techniques.

Sample Preparation
  • Weighing: Dissolve 10–15 mg of analyte in 0.6 mL of DMSO-d6.

  • Equilibration: Allow sample to stand for 5 minutes to ensure thermal equilibrium and complete dissolution.

  • Temperature: Set probe to 298 K (25°C). Note: Variable temperature (VT) experiments (e.g., 313 K) can sharpen broad exchangeable signals.

Acquisition Parameters[1][2]
  • 1H (Proton): Pulse angle = 30°; Relaxation delay (d1) = 1.0 s; Scans (NS) = 16.

  • 13C (Carbon): Power-gated decoupling; d1 = 2.0 s; NS = 512 (due to quaternary carbons).

  • COSY (Correlation Spectroscopy): Essential to confirm the scalar coupling between the methyl doublet (1.28 ppm) and the methine quartet (3.55 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ). Confirms the methine carbon (~44 ppm) and methyl carbon (~18 ppm).
Visualization: Structural Validation Workflow

StructuralValidation Start Sample Preparation (15mg in DMSO-d6) Acq1D Acquire 1H & 13C Spectra (Check Line Width < 1.0 Hz) Start->Acq1D Decision Are Exchangeable Protons Visible? Acq1D->Decision COSY Run COSY Confirm CH3-CH Coupling Decision->COSY Yes Dry Dry Sample / Check Water Content Decision->Dry No (Broad/Missing) HSQC Run HSQC Assign Carbon Backbone COSY->HSQC HMBC Run HMBC Link Carbonyl to Alpha-CH HSQC->HMBC Report Generate Assignment Report HMBC->Report Dry->Acq1D

Figure 1: Logic flow for complete structural assignment, prioritizing the visibility of exchangeable protons.

Protocol 2: Quantitative NMR (qNMR) for Purity Assay

qNMR is a primary ratio method that does not require a reference standard of the analyte itself, making it superior to HPLC for initial purity assignment.

Internal Standard Selection[3][4]
  • Standard: Maleic Acid (TraceCERT® or equivalent).

  • Rationale: Maleic acid provides a sharp singlet at

    
     6.2–6.4 ppm (depending on pH/conc), which falls in a clean spectral window between the aliphatic and aromatic regions of 4-Hydroxyhydratropic acid.
    
  • Alternative: Dimethyl sulfone (DMSO

    
    )  (
    
    
    
    3.0 ppm) if the aromatic region is crowded.
Experimental Protocol
  • Gravimetry: Weigh ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube or a mixing vial using a microbalance (readability 0.001 mg). Accuracy here defines the total error budget.
  • Solvent: Add 0.6 mL DMSO-d6. Cap and invert 20 times.

  • T1 Estimation: Run an inversion-recovery experiment. The longest T1 is likely the aromatic protons (~2-3 s).

  • qNMR Acquisition:

    • Pulse Angle: 90° (Maximize signal per scan).

    • Relaxation Delay (d1):

      
       (Min. 30 seconds). Crucial for >99.9% magnetization recovery.
      
    • Spectral Width: 20 ppm (include sufficient baseline).

    • Scans: 64 (for S/N > 250:1).

    • Processing: Exponential window function (LB = 0.3 Hz), zero-filling to 64k points.

Calculation


  • 
    : Integral area
    
  • 
    : Number of protons (Maleic acid = 2; 4-Hydroxyhydratropic acid methine = 1)
    
  • 
    : Molar mass[1][2]
    
  • 
    : Purity (decimal)[3]
    
Visualization: qNMR Logic

qNMR_Workflow Weigh Precision Weighing (Analyte + Maleic Acid) T1 Determine T1 (Inversion Recovery) Weigh->T1 Acq Acquire qNMR (d1 > 30s, 90° Pulse) T1->Acq Set d1 = 5*T1 Process Phase & Baseline Correction Acq->Process Integrate Integration (Methine vs. Std Singlet) Process->Integrate Calc Calculate Purity % Integrate->Calc

Figure 2: Step-by-step qNMR workflow emphasizing the critical T1 relaxation delay step.

Protocol 3: Chiral Analysis (Enantiomeric Excess)

Since 4-Hydroxyhydratropic acid has a chiral center, distinguishing the R and S enantiomers is vital. Without a chiral column, Chiral Solvating Agents (CSAs) are the method of choice.

Chiral Solvating Agent (CSA)[6][7][8]
  • Agent: (R)-(+)-

    
    -Methylbenzylamine  (also known as (R)-1-Phenylethylamine).
    
  • Mechanism: Formation of transient diastereomeric salts in situ. The acid group of the analyte interacts with the amine of the CSA.

  • Solvent: CDCl

    
     is preferred for tight ion-pairing, but due to solubility, Benzene-d6  or a mix of CDCl
    
    
    
    :DMSO-d6 (10:1)
    may be required.
Procedure
  • Reference Spectrum: Acquire 1H NMR of the pure racemic analyte (~5 mg).

  • Titration: Add 1.0 equivalent of (R)-(+)-

    
    -Methylbenzylamine.
    
  • Observation: Focus on the Methyl doublet (~1.3 ppm). In the chiral environment, the R,R-salt and S,R-salt will exhibit slightly different chemical shifts (

    
     ppm).
    
  • Quantification: Integrate the split methyl doublets to determine the enantiomeric ratio (er).

Visualization: Chiral Discrimination Mechanism

ChiralMechanism Racemate Racemic Analyte (R/S Mixture) Interaction In-situ Salt Formation (Non-covalent Ion Pairing) Racemate->Interaction CSA Chiral Solvating Agent (R)-amine CSA->Interaction Complex1 (R)-Analyte : (R)-CSA Diastereomer 1 Interaction->Complex1 Complex2 (S)-Analyte : (R)-CSA Diastereomer 2 Interaction->Complex2 NMR 1H NMR Spectrum Chemical Shift Non-equivalence Complex1->NMR Shift A Complex2->NMR Shift B Result Split Methyl Signals (Determine % ee) NMR->Result

Figure 3: Mechanism of chiral discrimination via diastereomeric salt formation.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience, 2007. (Contextual grounding for CSA selection).
  • PubChem. 2-(4-hydroxyphenyl)propanoic acid - Compound Summary. [Link][4]

Sources

Using (2R)-2-(4-hydroxyphenyl)propanoic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis Using (2R)-2-(4-hydroxyphenyl)propanoic Acid

Executive Summary

(2R)-2-(4-hydroxyphenyl)propanoic acid (D-HPPA) is a high-value chiral synthon characterized by a bifunctional scaffold: a phenolic hydroxyl group and an


-chiral carboxylic acid. It serves as the critical enantiopure core for the Aryloxyphenoxypropionate (AOPP)  class of molecules, which includes potent herbicides (e.g., Quizalofop, Fenoxaprop) and emerging pharmaceutical bioisosteres for metabolic disorders (PPAR agonists).

This guide addresses the primary challenge in utilizing (2R)-HPPA: maintaining optical purity during functionalization. The


-proton of 2-arylpropionic acids is exceptionally labile (

), making the molecule prone to base-catalyzed racemization and metabolic chiral inversion. This note provides robust, self-validating protocols to selectively functionalize the phenolic moiety while preserving the sensitive

-chiral center.

Molecular Profile & Strategic Value

(2R)-HPPA offers a pre-installed chiral center, eliminating the need for expensive asymmetric catalysts later in the synthesis. However, its utility relies entirely on the "Protection of Integrity" strategy.

PropertyDataStrategic Implication
CAS Number 938-96-5Specific to the (R)-enantiomer.
Molecular Weight 166.17 g/mol Low MW allows for high atom economy in fragment coupling.
Chiral Center C2 (Alpha-carbon)Critical Control Point: Susceptible to enolization.
Acidity (

)

First deprotonation event.
Phenolic Acidity

Second deprotonation; requires mild bases to access.

-Proton Acidity

Danger Zone: Strong bases (

) risk racemization.
The "Profen" Problem: Racemization Mechanics

The electron-withdrawing nature of the carboxyl group, combined with the resonance stabilization of the phenyl ring, makes the


-proton acidic. Under basic conditions or high thermal stress, the molecule forms a planar enolate intermediate, destroying chirality. Upon reprotonation, a racemic mixture (50:50 R/S) is formed.

RacemizationRisk cluster_prevention Mitigation Strategy R_Iso (2R)-HPPA (Active Enantiomer) Enolate Planar Enolate (Achiral Intermediate) R_Iso->Enolate Proton Abstraction (-H+) Base Strong Base / Heat (e.g., NaOH, >60°C) Base->Enolate Racemate Racemic Mixture (R + S) Enolate->Racemate Reprotonation (+H+) Non-stereoselective Strategy Use Weak Bases (K2CO3) Low Temp (<40°C) Aprotic Solvents

Figure 1: Mechanism of base-catalyzed racemization in 2-arylpropionic acids. The planar enolate intermediate is the point of chirality loss.

Application Workflow: Synthesis of Chiral Ethers

The most common application of (2R)-HPPA is the synthesis of chiral ethers via Williamson Ether Synthesis . The goal is to attach a heterocyclic tail (e.g., quinoxaline, pyridine) to the phenol without disturbing the chiral acid.

Critical Rule: Phenolic alkylation must precede carboxyl activation. Attempting to activate the carboxylic acid (e.g., forming an acid chloride) while the phenol is free often leads to self-polymerization or rapid racemization via ketene intermediates.

SynthesisWorkflow Start Starting Material (2R)-HPPA Step1 Step 1: Selective O-Alkylation Reagent: R-X, K2CO3, DMF Temp: 25-40°C Start->Step1 Mild Base Strategy Check1 QC Point: Check Optical Rotation Step1->Check1 Step2 Step 2: Carboxyl Activation Reagent: SOCl2 (Careful) or EDC/NHS Avoid: High Heat Check1->Step2 >98% ee Product Final Chiral Ether (e.g., Herbicide/Drug Intermediate) Step2->Product

Figure 2: Strategic workflow for functionalizing (2R)-HPPA. Note the Quality Control (QC) checkpoint after alkylation.

Detailed Protocols

Protocol A: Chemoselective Phenolic Alkylation (The "Soft Base" Method)

Objective: Alkylate the phenol group with an electrophile (R-X) while preventing


-proton abstraction.
Rationale: Potassium carbonate (

) in DMF/Acetone is strong enough to deprotonate the phenol (

) but kinetically slow to deprotonate the

-carbon (

) at moderate temperatures.

Materials:

  • (2R)-HPPA (1.0 eq)

  • Electrophile (e.g., 2-chloro-quinoxaline or alkyl halide) (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous, finely ground (2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (Anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2R)-HPPA (10 mmol) in DMF (30 mL).

  • Base Addition: Add

    
     (25 mmol) in a single portion. The solution may become heterogeneous.
    
    • Critical Control: Do NOT use NaOH, KOH, or NaH. These strong bases will cause rapid racemization.

  • Alkylation: Add the Electrophile (11 mmol) dropwise.

  • Reaction: Stir at room temperature (20–25°C) .

    • Note: If the electrophile is unreactive, heat to max 50°C. Exceeding 60°C significantly increases racemization risk.

  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the starting phenol.

  • Workup: Pour the mixture into ice-cold dilute HCl (1M) to quench and protonate the carboxylic acid. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water if necessary. Avoid column chromatography on basic alumina (racemization risk).

Protocol B: Esterification without Racemization

Objective: Convert the carboxylic acid to an ester after the phenol has been functionalized. Rationale: Acid chlorides of 2-arylpropionic acids are prone to forming ketenes (which are achiral) via HCl elimination. Using mild alkylation of the carboxylate salt avoids this pathway.

Procedure (Alkyl Halide Method):

  • Salt Formation: Dissolve the functionalized HPPA derivative (from Protocol A) in DMF.

  • Base: Add Sodium Bicarbonate (

    
    , 1.5 eq). This is a weak base that will only deprotonate the carboxylic acid, not the 
    
    
    
    -carbon.
  • Alkylation: Add Methyl Iodide or Ethyl Bromide (1.2 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation: Check Chiral HPLC.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the enantiomeric excess (ee).

  • Chiral HPLC Method:

    • Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid.

    • Detection: UV at 254 nm or 280 nm.

    • Target: (R)-Enantiomer should elute distinctly from the (S)-Enantiomer.

  • Specific Rotation:

    • Literature value for (R)-HPPA:

      
       (c=1, Ethanol).
      
    • Note: A drop in rotation value indicates partial racemization.

References

  • Biocatalytic Production: Gong, J., et al. (2025). "A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis." ResearchGate. Available at: [Link]

  • Synthesis of Glitazars: Agrawal, R., et al. (2013). "The first approved agent in the Glitazar's Class: Saroglitazar."[1] Current Drug Targets. Available at: [Link]

  • Herbicide Intermediates: Patent CN102020554A. "Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid." Google Patents.
  • General Properties: PubChem. "2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid."[2] National Library of Medicine. Available at: [Link]

Sources

Application Notes & Protocols: (2R)-2-(4-hydroxyphenyl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Profen Scaffold

(2R)-2-(4-hydroxyphenyl)propanoic acid is a chiral building block belonging to the arylpropionic acid class of compounds. While its direct therapeutic applications are not extensively documented, its true value in medicinal chemistry lies in its utility as a stereochemically defined starting material, or synthon. The broader family of arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] A critical principle in pharmacology is that the three-dimensional arrangement of atoms (stereochemistry) in a drug molecule dictates its interaction with biological targets.[2] For many arylpropionic acid drugs, one enantiomer (typically the (S)-enantiomer) exhibits the desired therapeutic activity, while the other (R)-enantiomer is less active or may contribute to side effects.[3][4]

Therefore, the availability of enantiomerically pure (2R)-2-(4-hydroxyphenyl)propanoic acid provides medicinal chemists with a powerful tool. It allows for the synthesis of novel, single-enantiomer compounds, enabling precise investigation of structure-activity relationships (SAR) and the development of safer, more effective drug candidates.[2][5] This guide details the applications of this specific chiral building block, providing both the strategic rationale and practical protocols for its use in drug discovery workflows.

Physicochemical & Safety Profile

A thorough understanding of a starting material's properties is foundational to its successful application in synthesis and screening.

Table 1: Physicochemical Properties of (2R)-2-(4-hydroxyphenyl)propanoic acid

Property Value Source
Molecular Formula C₉H₁₀O₃ PubChem[6]
Molecular Weight 166.17 g/mol PubChem[6]
Synonyms (R)-(4-Hydroxyphenyl)(methyl)acetic acid, 4-[(1R)-1-Carboxyethyl]phenol Apollo Scientific[7]
Appearance Solid (Typical) N/A

| Class | Phenylpropanoic Acids | Sigma-Aldrich[8] |

Safety & Handling: According to GHS classifications, this compound should be handled with care. It is reported to be toxic if swallowed, cause serious eye irritation, and may cause skin and respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Versatile Chiral Building Block for Synthesis

The primary application of (2R)-2-(4-hydroxyphenyl)propanoic acid is as a chiral synthon. Its structure contains two key functional groups that can be readily modified: the carboxylic acid and the phenolic hydroxyl group. This dual functionality allows for the creation of diverse molecular libraries through reactions like esterification, amidation, and etherification.

The strategic importance of using such a building block is to introduce a specific, known stereocenter into a more complex molecule. This avoids the need for costly and often inefficient chiral separation or asymmetric synthesis at later stages of a drug development campaign.[2][5]

G cluster_0 Core Synthon cluster_1 Functional Group Derivatization cluster_2 Resulting Scaffolds start (2R)-2-(4-hydroxyphenyl)propanoic acid ester Esterification (R-OH, Coupling Agent) start->ester amide Amidation (R-NH2, Coupling Agent) start->amide ether Williamson Ether Synthesis (R-X, Base) start->ether ester_lib Ester Library (R-Stereocenter Maintained) ester->ester_lib amide_lib Amide Library (R-Stereocenter Maintained) amide->amide_lib ether_lib Phenolic Ether Library (R-Stereocenter Maintained) ether->ether_lib

Caption: Synthetic utility of the chiral building block.

Applications in Drug Discovery & Development

While direct evidence is limited for this specific (R)-enantiomer, the arylpropionic acid and 4-hydroxyphenyl moieties are prevalent in medicinally active compounds.[1][9] This allows for informed extrapolation of its potential applications.

Scaffold for Novel Anti-inflammatory Agents

Arylpropionic acids are the cornerstone of many NSAIDs.[1] By modifying the carboxylic acid of (2R)-2-(4-hydroxyphenyl)propanoic acid to form esters or amides, researchers can create prodrugs or novel chemical entities with potentially altered pharmacokinetic profiles and reduced gastrointestinal side effects.[1]

Development of Antimicrobial and Anticancer Candidates

The (4-hydroxyphenyl) moiety is a recognized pharmacophore in compounds with antimicrobial and anticancer properties.[9][10] Studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising activity against multidrug-resistant bacterial and fungal pathogens.[11] Furthermore, this scaffold is attractive for designing anticancer agents, partly due to the antioxidant potential conferred by the hydroxy group.[10] Using the (2R)-enantiomer as a starting point allows for the systematic exploration of how stereochemistry impacts this activity.

Use as a Negative Control in Stereospecific Assays

In medicinal chemistry, when the (S)-enantiomer of a compound is hypothesized to be the active form (the eutomer), the corresponding (R)-enantiomer (the distomer) serves as an invaluable experimental control. Comparing the biological activity of the two pure enantiomers is the definitive method to confirm the stereospecificity of a drug-target interaction.

G cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Biological Target cluster_3 Outcome Validation hypothesis (S)-Enantiomer is the active Eutomer s_enantiomer Synthesize & Test (S)-Enantiomer hypothesis->s_enantiomer r_enantiomer Synthesize & Test (2R)-2-(4-hydroxyphenyl)propanoic acid derivative (Negative Control) hypothesis->r_enantiomer target Receptor / Enzyme Assay s_enantiomer->target Binds r_enantiomer->target Does Not Bind outcome High Activity vs. Low/No Activity (Confirms Stereospecificity) target->outcome

Caption: Workflow for validating stereospecific activity.

Experimental Protocols

The following protocols are representative examples of how to utilize (2R)-2-(4-hydroxyphenyl)propanoic acid in a medicinal chemistry workflow.

Protocol 1: Synthesis of a Benzyl Ester Derivative

This protocol describes the protection of the carboxylic acid as a benzyl ester. This is a common step to allow for subsequent modification of the phenolic hydroxyl group.

Objective: To synthesize Benzyl (2R)-2-(4-hydroxyphenyl)propanoate.

Materials:

  • (2R)-2-(4-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of (2R)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure benzyl ester.

Rationale: The use of a base like K₂CO₃ deprotonates the carboxylic acid, forming a carboxylate salt that acts as a nucleophile to displace the bromide from benzyl bromide (an Sₙ2 reaction). DMF is used as a polar aprotic solvent to facilitate this reaction.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond, a key linkage in many pharmaceutical compounds.

Objective: To synthesize (2R)-N-benzyl-2-(4-hydroxyphenyl)propanamide.

Materials:

  • (2R)-2-(4-hydroxyphenyl)propanoic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, MgSO₄

Procedure:

  • Dissolve (2R)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired amide.

Rationale: HATU is a modern coupling reagent that efficiently activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving it to completion.

References

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). Selected (4-hydroxyphenyl)amino)propanoic acid derivatives are able to.... Retrieved from: [Link]propanoic_acid_derivatives_are_able_to_overcome_drug_resistance_in_multidrug-resistant_bacterial_and_fungal_pathogens)

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • MDPI. (n.d.). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from: [Link]

  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(1), 1-22. Available at: [Link]

  • ResearchGate. (n.d.). The (4-hydroxyphenyl)amino)propanoic acid derivatives shows promising.... Retrieved from: [Link]

  • ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual.... Retrieved from: [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • The Advantage of Chiral Building Blocks in Pharmaceutical Synthesis. (2026, January 29). Retrieved from: [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Available at: [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3098. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds.... Retrieved from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Retrieved from: [Link]

  • Davies, N. M. (1996). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. Clinical Pharmacokinetics, 31(5), 331-46. Available at: [Link]

  • MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. Available at: [Link]

  • Grubb, N. G., et al. (1996). Pharmacokinetics of ketoprofen enantiomers in healthy subjects following single and multiple doses. Journal of Clinical Pharmacology, 36(5), 441-7. Available at: [Link]

  • MDPI. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(10), 1679. Available at: [Link]

Sources

Application Notes & Protocols: Recrystallization and Purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the recrystallization and purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid, a chiral building block of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to obtain a high-purity solid form of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution is allowed to cool slowly and undisturbed, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process of crystal growth tends to exclude foreign molecules (impurities), which remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Physicochemical Properties of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.18 g/mol [4]
Appearance White to pale cream or pale orange powder or lumps[5]
Melting Point 127.0-133.0 °C[5]
pKa 4.55 ± 0.10 (Predicted)[4]
Solubility Soluble in Methanol[4]

Potential Impurities

Impurities in (R)-(-)-2-(p-Hydroxyphenyl)propionic acid can originate from starting materials, side reactions during synthesis, or degradation. Common impurities in related propionic acid syntheses can include starting materials that were not fully consumed and byproducts from side reactions.[6][7] For instance, in syntheses involving phenoxypropionic acids, related isomers or over-alkylated products can be common impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.

  • Refer to the Safety Data Sheet (SDS) for (R)-(-)-2-(p-Hydroxyphenyl)propionic acid and all solvents used for detailed hazard information.

Recrystallization Protocol: A Step-by-Step Guide

This protocol outlines a robust method for the purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid. The choice of solvent is critical; a mixed solvent system of ethanol and water is often effective for phenolic acids, balancing polarity to achieve the desired solubility profile. Alternatively, an ethyl acetate/hexane system can be employed.

Workflow Diagram

Caption: Recrystallization workflow for (R)-(-)-2-(p-Hydroxyphenyl)propionic acid.

Detailed Protocol

Materials:

  • Crude (R)-(-)-2-(p-Hydroxyphenyl)propionic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude (R)-(-)-2-(p-Hydroxyphenyl)propionic acid (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to the flask.

    • Gently heat the mixture with stirring. Add more of the primary solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (a spatula tip) to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated carbon present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of the hot solvent through it.

    • Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • For Ethanol/Water System: While the ethanolic solution is hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • For Ethyl Acetate/Hexane System: While the ethyl acetate solution is hot, add hexane dropwise with continuous stirring until the cloud point is reached.

    • To ensure the formation of well-defined crystals, add a few more drops of the primary solvent (ethanol or ethyl acetate) until the solution becomes clear again.[8]

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of a cold solvent mixture (e.g., a pre-chilled ethanol/water or ethyl acetate/hexane mixture in the same ratio as the final crystallization solvent) to remove any residual mother liquor.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment

The purity of the recrystallized (R)-(-)-2-(p-Hydroxyphenyl)propionic acid should be assessed using appropriate analytical techniques.

Melting Point Determination:

A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point range.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing both chemical and chiral purity.

  • Reverse-Phase HPLC for Chemical Purity: A C18 column can be used with a mobile phase consisting of an acetonitrile and water gradient, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure the carboxylic acid is protonated.[9][10]

  • Chiral HPLC for Enantiomeric Purity: The separation of enantiomers requires a chiral stationary phase (CSP). A variety of chiral columns are commercially available, and the selection is often empirical.[11] A common approach is to screen several different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) with different mobile phases (normal phase or reverse phase) to achieve optimal separation of the (R) and (S) enantiomers.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the chemical structure of the purified compound and to detect any remaining impurities.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure. The solution is cooling too rapidly.Use a lower-boiling solvent. Ensure the solution cools slowly. Try a different solvent system.
Low recovery of the purified compound Too much solvent was used. The crystals were washed with a solvent that was not cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated.

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for the purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid by recrystallization. By understanding the principles behind each step and employing careful technique, researchers can obtain this valuable chiral intermediate in high purity, suitable for a wide range of applications in drug discovery and development. The purity of the final product should always be verified by appropriate analytical methods.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • ResearchGate. RECRYSTALLIZATION. Available from: [Link]

  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]

  • SIELC Technologies. Separation of Hydroxyphenoxy propionic acid on Newcrom R1 HPLC column. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
  • Royal Society of Chemistry. The propensity of recrystallization solvents to form solvates. Available from: [Link]

  • ResearchGate. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Available from: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • Google Patents. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available from: [Link]

  • PMC. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Available from: [Link]

  • Organic Syntheses. β-HYDROXYPROPIONIC ACID. Available from: [Link]

  • ResearchGate. Extraction of the Active Pharmacological Ingredients from Ibuprofen, Tetracycline, Naproxen and Ketofane Drugs. Available from: [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available from: [Link]

  • SIELC Technologies. Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester. Available from: [Link]

  • PubChem. 2-(4-Hydroxyphenyl)ethyl acetate. Available from: [Link]

  • PubChem. 2-(4-Hydroxyphenyl)propionic acid. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using (2R)-2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Polyphenol Metabolite

(2R)-2-(4-hydroxyphenyl)propanoic acid, a chiral metabolite of various polyphenols, has garnered significant interest within the scientific community for its diverse biological activities.[1] As a member of the phenylpropanoic acid class of organic compounds, it is detected in biological fluids and is implicated in various physiological and pathological processes.[1] Emerging research points towards its potential role in modulating key cellular pathways involved in cancer progression, inflammation, and metabolic diseases. Derivatives of this compound have demonstrated cytotoxic effects against cancer cells and possess antioxidant properties, highlighting its promise as a scaffold for novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2R)-2-(4-hydroxyphenyl)propanoic acid in a range of cell-based assays to explore its mechanism of action and therapeutic potential.

I. Foundational Knowledge and Preparation

A thorough understanding of the physicochemical properties of (2R)-2-(4-hydroxyphenyl)propanoic acid is paramount for its effective use in cell-based assays.

A. Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀O₃[2]
Molecular Weight166.17 g/mol [2]
AppearanceSolidThermo Scientific Chemicals[3]
Melting Point130°C to 132°CThermo Scientific Chemicals[3]
Synonyms(R)-2-(4-Hydroxyphenyl)propionic acid, 4-Hydroxyhydratropic acid[2]

B. Preparation of Stock Solutions for Cell Culture

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing the Compound: Accurately weigh out 1.66 mg of (2R)-2-(4-hydroxyphenyl)propanoic acid.

  • Initial Solubilization: Dissolve the compound in 1 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO). For compounds with limited solubility, gentle warming or sonication may aid dissolution.[4]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

II. Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is a crucial first step in evaluating the potential anticancer effects of (2R)-2-(4-hydroxyphenyl)propanoic acid.

A. Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

B. Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of the compound treatment Treat cells with the compound for 24-72h compound_prep->treatment add_mtt Add MTT solution treatment->add_mtt incubation Incubate for 2-4h add_mtt->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

MTT Assay Workflow

C. Detailed Protocol for MTT Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare a series of dilutions of (2R)-2-(4-hydroxyphenyl)propanoic acid from the stock solution in complete culture medium. A suggested starting concentration range is 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

III. Investigating the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

The HIF-1α pathway is a critical regulator of cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment.[7] Inhibition of HIF-1α is a promising strategy for cancer therapy.[7]

A. The Role of HIF-1α in Cancer

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hyp HIF-1α (stabilized) HIF1_complex HIF-1 complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds to Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Activates Transcription Compound (2R)-2-(4-hydroxyphenyl)propanoic acid Compound->HIF1a_hyp Inhibits Stabilization?

HIF-1α Signaling Pathway

B. Cell-Based Assay for HIF-1α Inhibition: Reporter Gene Assay

A HIF-1α reporter gene assay is a powerful tool to screen for compounds that inhibit HIF-1α transcriptional activity. This assay utilizes a cell line that has been stably transfected with a reporter construct containing multiple copies of an HRE upstream of a reporter gene, such as luciferase or β-galactosidase.

Protocol: HIF-1α Luciferase Reporter Assay

  • Cell Culture: Culture a suitable reporter cell line (e.g., HeLa or HEK293 cells stably expressing an HRE-luciferase reporter) in the recommended growth medium.

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of (2R)-2-(4-hydroxyphenyl)propanoic acid for a predetermined time (e.g., 4-24 hours).

  • Induction of Hypoxia: Induce hypoxia by either placing the plate in a hypoxic chamber (1% O₂) or by treating the cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG).[8]

  • Cell Lysis: After the hypoxic incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of HIF-1α activity for each compound concentration relative to the vehicle control.

IV. Probing the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of this pathway is a hallmark of many cancers.

A. NF-κB Activation and its Role in Cancer

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB/IκB complex Target_DNA Target DNA NFkB_nuc->Target_DNA Binds to Gene_Expression Gene Expression Target_DNA->Gene_Expression Activates Compound (2R)-2-(4-hydroxyphenyl)propanoic acid Compound->IKK Inhibits?

NF-κB Signaling Pathway

B. Cell-Based Assay for NF-κB Activation: Immunofluorescence

Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of proteins. This method can be used to assess the effect of (2R)-2-(4-hydroxyphenyl)propanoic acid on the nuclear translocation of NF-κB.

Protocol: NF-κB (p65) Nuclear Translocation Assay

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of (2R)-2-(4-hydroxyphenyl)propanoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 30-60 minutes.[9]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100 in PBS.

  • Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody.[10]

  • Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus and cytoplasm.

V. Data Interpretation and Troubleshooting

A. Interpreting Your Results

  • MTT Assay: A dose-dependent decrease in cell viability suggests a cytotoxic or anti-proliferative effect of the compound. The IC₅₀ value provides a quantitative measure of its potency.

  • HIF-1α Reporter Assay: A reduction in reporter gene activity in the presence of the compound indicates inhibition of the HIF-1α signaling pathway.

  • NF-κB Immunofluorescence: A decrease in the nuclear localization of p65 in compound-treated cells compared to stimulated controls suggests inhibition of NF-κB activation.

B. Common Troubleshooting

IssuePossible CauseSolution
High background in MTT assay Contamination of reagents or cellsUse sterile techniques and fresh reagents.
Low signal in luciferase assay Low transfection efficiency or weak promoterOptimize transfection protocol or use a stronger promoter.
No nuclear translocation of NF-κB Inactive stimulant or insufficient incubation timeUse a fresh batch of stimulant and optimize the incubation time.
Compound precipitation in media Poor solubilityRe-evaluate the solvent and stock concentration. Consider using a different solubilizing agent.

VI. Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for characterizing the biological activities of (2R)-2-(4-hydroxyphenyl)propanoic acid. By systematically evaluating its effects on cell viability, HIF-1α signaling, and NF-κB activation, researchers can gain valuable insights into its therapeutic potential. Future studies could explore the compound's effects on other cancer-related pathways, its in vivo efficacy in animal models, and the development of more potent derivatives.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules, 26(16), 4951. Retrieved from [Link]

  • MDPI. (2022). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. Molecules, 27(19), 6296. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 7(2), 799–823. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of NF-κB activation in TLR-activated macrophages. In Methods in Molecular Biology (Vol. 1172, pp. 159-170). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • AACR Journals. (2017). Abstract 323: A rapid flow cytometry method for analyzing NF-κB activation and translocation in whole blood. Cancer Research, 77(13 Supplement), 323-323. Retrieved from [Link]

Sources

Derivatization of (2R)-2-(4-hydroxyphenyl)propanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid (also known as D-Hydroxyphenylhydratropic acid).

Because this analyte contains two active polar functionalities—a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH)—it is non-volatile and thermally unstable in its native form. Direct injection results in peak tailing, adsorption, and degradation.

The Solution: A dual-blocking silylation strategy using BSTFA + 1% TMCS . This converts the analyte into its Di-TMS (Trimethylsilyl) derivative, rendering it volatile and thermally stable.

Critical Note on Stereochemistry: Standard silylation creates an achiral derivative. If your objective is to specifically verify the (2R) enantiomeric purity against the (2S) isomer, you must use a Chiral Stationary Phase (CSP) column or a diastereomeric derivatization method. This guide primarily covers the quantitative silylation protocol (Protocol A) but includes a specific section (Protocol B) for enantiomeric resolution.

Chemical Strategy & Mechanism

The Analyte
  • Compound: (2R)-2-(4-hydroxyphenyl)propanoic acid

  • Molecular Weight: 166.17 g/mol

  • Target Functional Groups: Carboxylic Acid (C1), Phenolic Hydroxyl (C4-position).

The Reaction (Silylation)

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) . The TMCS is essential to overcome the steric hindrance often found on secondary phenolic sites and to drive the reaction to completion.

Reaction Equation:



  • Mass Shift: The derivative replaces two active hydrogens (H=1) with two TMS groups (Si(CH3)3 = 73).

  • Net Mass Gain:

    
    .
    
  • Target Ion:

    
    .
    

Experimental Protocols

Protocol A: Quantitative Silylation (Standard Workflow)

Use this for general quantification and purity checks on standard non-chiral columns (e.g., DB-5MS).

Reagents Required:

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Internal Standard (IS): 3-Phenylbutyric acid or Tropic acid (100 µg/mL in methanol).

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh 1–2 mg of the (2R)-2-(4-hydroxyphenyl)propanoic acid sample into a 2 mL GC crimp vial.

    • Add 50 µL of Internal Standard solution.

    • CRITICAL: Evaporate to complete dryness under a gentle stream of Nitrogen (

      
      ). Any residual moisture will hydrolyze the reagent.
      
  • Derivatization:

    • Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately with a PTFE-lined crimp cap.

  • Incubation:

    • Heat the vial at 65°C for 45 minutes in a dry block heater.

    • Why? Phenolic protons are less reactive than carboxylic protons. Heat ensures 100% conversion of the phenol group.

  • Final Prep:

    • Allow to cool to room temperature.

    • (Optional) Dilute with 200 µL of anhydrous Ethyl Acetate if the concentration is too high for the detector.

    • Inject 1 µL into the GC-MS.

Protocol B: Enantiomeric Resolution (Chiral Specificity)

Use this ONLY if you must distinguish (2R) from (2S).

Since silylation removes the chemical difference between the functional groups but preserves the chiral center, the Di-TMS derivative is still chiral. However, it requires a Chiral Column to separate.

  • Column: Cyclodextrin-based capillary column (e.g., Agilent CycloSil-B or Supelco Beta-DEX).

  • Method: Follow Protocol A (Silylation) exactly.

  • Oven Ramp: Slower ramp (2°C/min) around the elution temperature (approx 160–180°C) is required to resolve the R and S enantiomers.

Visualization: Workflow & Logic

The following diagram illustrates the critical decision pathways and experimental flow.

G Start Start: (2R)-2-(4-hydroxyphenyl) propanoic acid Sample Dry Step 1: N2 Evaporation (Remove ALL Moisture) Start->Dry Reagent Step 2: Add BSTFA + 1% TMCS + Pyridine Dry->Reagent Heat Step 3: Incubate 65°C for 45 mins Reagent->Heat Decision Goal: Quant vs. Chiral ID? Heat->Decision PathA Standard Quant/Purity Decision->PathA Quant PathB Enantiomeric Purity (2R vs 2S) Decision->PathB Stereochem ColA Column: DB-5MS (Achiral) Result: Single Peak (Di-TMS) PathA->ColA ColB Column: Beta-DEX (Chiral) Result: Split Peaks (R vs S) PathB->ColB MS MS Detection Target Ion: m/z 310 ColA->MS ColB->MS

Caption: Figure 1. Derivatization workflow distinguishing between standard quantitative analysis and chiral enantiomeric verification.

Data Analysis & Validation

Mass Spectrum Interpretation (Self-Validation)

To confirm the reaction worked, look for these specific ions in the mass spectrum.

Application Note: High-Throughput Screening & Characterization of 4-Hydroxyhydratropic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) methodologies for 4-Hydroxyhydratropic acid (CAS: 22446-37-3 / 6342-77-4), also known as 2-(4-hydroxyphenyl)propanoic acid.[1] As a structural analog of NSAIDs (e.g., Ibuprofen) and a key metabolite in tyrosine catabolism, this molecule represents a critical "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) .

Unlike standard "Rule of 5" drug screening, assays involving this molecule require specialized handling due to its low molecular weight (<200 Da), specific pKa (~4.5), and dual functionality (phenolic hydroxyl and carboxylic acid). This guide provides validated protocols for Surface Plasmon Resonance (SPR) binding screens and CYP450 Metabolic Stability profiling, ensuring precise characterization of this fragment in early-stage discovery.[1]

Physicochemical Profile & Pre-Assay Preparation[1]

Understanding the solution behavior of 4-Hydroxyhydratropic acid is prerequisite to successful HTS.[1] Its dual ionization states can lead to false negatives if buffer pH is not strictly controlled.[1]

Key Properties
PropertyValueHTS Implication
Molecular Weight 166.17 g/mol Requires high-sensitivity biophysical detection (SPR/NMR).[1]
pKa (Carboxyl) ~4.5Fully ionized (anionic) at physiological pH (7.4).[1]
pKa (Phenol) ~10.0Remains protonated at pH 7.4; available for H-bonding.[1]
LogP ~1.5Moderate lipophilicity; low risk of aggregation but sticky to polystyrene.[1]
Solubility >50 mM (DMSO)High solubility facilitates high-concentration fragment stocks.[1]
Compound Management Protocol

Objective: Prepare a 100 mM Master Stock free of aggregates.

  • Weighing: Weigh 16.6 mg of 4-Hydroxyhydratropic acid powder into a glass vial (avoid static-prone plastics).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested). Vortex for 30 seconds.[1]

  • Quality Check: Inspect for turbidity. If clear, centrifuge at 1000 x g for 1 minute to remove micro-particulates.[1]

  • Storage: Aliquot into Matrix tubes (20 µL/tube). Store at -20°C. Limit freeze-thaw cycles to 3.

  • Working Plate Prep:

    • Dilute stock to 10 mM in DMSO using an acoustic liquid handler (e.g., Echo 650) to ensure precision.[1]

    • Final Assay Concentration: Typically 100 µM - 1 mM for fragment screens.[1]

Primary Screen: Surface Plasmon Resonance (SPR)

Method: Label-Free Fragment Screening Rationale: 4-Hydroxyhydratropic acid is too small for robust Fluorescence Polarization (FP) signals.[1] SPR provides the necessary sensitivity to detect low-affinity (


 in µM-mM range) interactions common in fragment screening.[1]
Workflow Logic

The following diagram illustrates the decision matrix for the SPR campaign.

SPR_Workflow Start Fragment Library (4-Hydroxyhydratropic Acid) Clean Clean Screen (Solubility/Stickiness) Start->Clean Dilute in Buffer Immobilization Sensor Chip Prep (CM5 / NTA) Binding Single Concentration Injection (100-500 µM) Immobilization->Binding Clean->Immobilization Pass QC Regen Regeneration (Glycine pH 2.0) Binding->Regen Analysis Data Analysis (Binding Level > 5 RU) Binding->Analysis End Run Regen->Binding Next Cycle

Figure 1: SPR screening workflow ensuring surface stability and valid hit identification.

Detailed Protocol (Biacore/Sierra Systems)

Reagents:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Add 1-2% DMSO to match compound solvent.[1]

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Target Protein: e.g., Human Serum Albumin (HSA) or Target Kinase (20 µg/mL in Acetate pH 4.5).[1]

Step-by-Step:

  • Immobilization (Amine Coupling):

    • Activate flow cells 1 and 2 with EDC/NHS (1:1) for 420s at 10 µL/min.

    • Inject Target Protein on flow cell 2 (Fc2) to reach ~3000-5000 RU (High density required for small molecules).[1]

    • Inject Ethanolamine on both Fc1 (Reference) and Fc2 to block unreacted esters.[1]

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.[1] This is mandatory for small fragments like 4-Hydroxyhydratropic acid.[1]

  • Sample Injection:

    • Dilute 4-Hydroxyhydratropic acid to 200 µM in Running Buffer (final DMSO 1%).

    • Inject for 60s (Association) at 30 µL/min.

    • Allow 60s Dissociation.

  • Regeneration:

    • Usually not required for low-affinity fragments (rapid off-rate).[1] If "sticky," use a 15s pulse of 10 mM NaOH.

Data Interpretation:

  • Binding Level (Response): Calculate Theoretical

    
    .
    
    
    
    
    [1]
    • For 4-Hydroxyhydratropic acid (MW 166) binding to HSA (MW ~66,000) at 5000 RU:

    • 
      .[1]
      
  • Hit Criteria: A response > 30% of theoretical

    
     indicates specific binding.[1]
    

Secondary Screen: CYP450 Inhibition (ADME-Tox)

Method: Fluorogenic Cocktail Assay Rationale: As a metabolite, 4-Hydroxyhydratropic acid may cause product inhibition or interact with CYP isoforms (specifically CYP2C9/CYP2C19).[1] This assay ensures the fragment does not cause metabolic liabilities.[1]

Assay Principle

The assay utilizes fluorogenic substrates that, when metabolized by recombinant CYP enzymes, release a fluorescent product.[2] Inhibitors (the test compound) decrease this fluorescence.[1][2]

Plate Map & Logic

CYP_Assay Plate 384-Well Plate Layout Controls (Col 1-2) Test: 4-OH-Hydratropic (Col 3-22) Background (Col 23-24) Rxn Reaction Mix: Enzyme + Substrate + NADP+ Plate:B->Rxn Add Reagents Read Fluorescence Read (Ex/Em Specific) Rxn->Read Incubate 30m Result IC50 Calculation Read->Result Non-linear Reg

Figure 2: High-throughput plate logic for CYP inhibition profiling.

Detailed Protocol

Materials:

  • Enzymes: Recombinant CYP2C9 and CYP2C19 (Baculosomes).[1]

  • Substrates:

    • CYP2C9: 7-Methoxy-4-trifluoromethylcoumarin (MFC).[1]

    • CYP2C19: 3-Cyano-7-ethoxycoumarin (CEC).[1]

  • Cofactor: NADPH Regeneration System (Glucose-6-phosphate + G6PDH).[1]

Step-by-Step:

  • Compound Transfer:

    • Transfer 100 nL of 4-Hydroxyhydratropic acid (titration: 0.1 µM to 100 µM) into black 384-well plates.

  • Enzyme/Substrate Addition:

    • Add 20 µL of Enzyme/Substrate master mix in Potassium Phosphate buffer (pH 7.4).

    • Note: Pre-incubate compound and enzyme for 10 mins to detect time-dependent inhibition (TDI).[1]

  • Reaction Initiation:

    • Add 10 µL of NADPH regenerating system.[1]

  • Incubation:

    • Incubate at 37°C for 20–45 minutes (isoform dependent).

  • Termination & Read:

    • Add 30 µL of Stop Solution (0.5 M Tris-base / 80% Acetonitrile).

    • Read Fluorescence:

      • MFC (CYP2C9): Ex 410 nm / Em 530 nm.[1]

      • CEC (CYP2C19): Ex 410 nm / Em 460 nm.

Data Analysis:

  • Normalize data to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

  • Fit to a 4-parameter logistic equation to determine

    
    .[1]
    
  • Flag: If

    
    , the fragment may pose drug-drug interaction risks.[1]
    

References

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][3] Nature Reviews Drug Discovery (2016).[1] [Link]

  • SPR Small Molecule Screening: Navratilova, I., & Hopkins, A. L.[1][4][5][6] "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters (2010).[1] [Link]

  • CYP450 Inhibition Assay Protocols: FDA Guidance for Industry. "In Vitro Metabolism and Transporter Mediated Drug-Drug Interaction Studies." (2020). [Link][1]

  • Chemical Properties (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 10413 (Related Scaffold)." [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of (2R)-2-(4-hydroxyphenyl)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Portal: Technical Guides & Troubleshooting[1]

Current Status: Systems Nominal Ticket ID: SOL-HPPA-2R-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are working with (2R)-2-(4-hydroxyphenyl)propanoic acid (also referred to as the R-enantiomer of Dihydro-p-coumaric acid or Phloretic acid derivative).[1]

  • Core Challenge: While this molecule possesses an ionizable carboxylic acid (pKa ~4.2), its hydrophobic phenyl-ethyl core and crystalline lattice energy restrict intrinsic aqueous solubility (

    
    ) to approximately 2.8 g/L  (approx. 17 mM) in its unionized state [1, 2].
    
  • Secondary Risk: The phenolic moiety (pKa ~10) is susceptible to oxidative coupling and quinone formation at neutral-to-basic pH, often mistaken for "precipitation" due to color change (pinking/browning) [3].

This guide provides a self-validating workflow to solubilize this compound while maintaining its chiral integrity and chemical stability.

Module 1: Thermodynamic Solubility (pH Control)

"The Primary Lever"

Because your molecule is a weak acid, pH adjustment is the most potent method to increase solubility exponentially. However, you must navigate the pH-Solubility Window carefully to avoid "crashing out" upon dilution.

Theoretical Solubility Profile

Based on pKa 4.2 (Carboxyl) and Intrinsic Solubility (


) ~2.8 g/L
Target pHPredominant SpeciesEst.[1][2] Solubility Limit*Risk Factor
2.0 (Stomach) Unionized (HA)~2.8 g/LHigh: Precipitation likely.[1][2]
4.2 (pKa) 50% Ionized (

)
~5.6 g/LMedium: Buffer capacity is max, but solubility is only 2x

.
5.5 >90% Ionized~50+ g/LLow: Safe working zone for most assays.[1][2]
7.4 (Blood) Fully Ionized>100 g/LStability Risk: Phenol oxidation accelerates here.[1][2]
Troubleshooting Guide: pH Issues

Q: I dissolved the powder in 1N NaOH, but it precipitated when I added PBS. Why? A: You likely hit the Common Ion Effect or a pH Crash .

  • pH Crash: PBS (Phosphate Buffered Saline) has a limited buffering capacity. If your stock solution was highly alkaline (pH > 10), adding it to PBS might drop the local pH below 4.2, forcing the molecule back into its insoluble unionized form.

  • Common Ion Effect: If you used Sodium Hydroxide (NaOH) to dissolve it, and your buffer contains high NaCl, the solubility product (

    
    ) of the sodium salt of your compound may be exceeded.
    

Corrective Protocol: The "Back-Titration" Method [1]

  • Suspend the target mass of (2R)-2-(4-hydroxyphenyl)propanoic acid in 80% of the final volume of water (salt-free).

  • Slowly add 1M Tris-base or 1N NaOH dropwise with constant stirring until the solution clears.

  • Monitor pH; stop once pH reaches 6.5 - 7.0 .

  • Only then add your buffer concentrate (e.g., 10x PBS) to reach the final volume. This prevents the "salt shock" precipitation.

Module 2: Cosolvency & Stock Preparation

"For High-Concentration Stocks"

If your application requires a stock solution >50 mg/mL (e.g., for animal dosing or high-throughput screening), water alone—even at high pH—may be insufficient or chemically unstable.

Recommended Cosolvent Systems
SolventRecommended % (v/v)MechanismCompatibility Note
DMSO 10 - 100%Dipolar aprotic disruption of lattice.[1][2]Gold Standard for freezing stocks.[1][2] High freeze-thaw stability.[1]
PEG 400 20 - 40%Dielectric constant reduction.[1][2]Good for animal dosing (IP/IV).[1][2] Avoid if using LC-MS (ion suppression).
Ethanol < 10%Hydrogen bonding.[1][2]Limited utility; high volatility changes concentration over time.[1][2]

Q: My DMSO stock turned yellow after a week at room temperature. A: This is Oxidative Degradation , not solubility failure. The phenolic hydroxyl group is oxidizing.

  • Fix: Store stocks at -20°C. Purge vials with Nitrogen (

    
    ) or Argon gas before sealing. Add 0.1% Sodium Metabisulfite if the assay tolerates antioxidants [3].
    

Module 3: Cyclodextrin Complexation

"The Stability & Solubility Hybrid"

For aqueous formulations where organic solvents (DMSO) are toxic or pH must be acidic, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior choice.[1] It encapsulates the hydrophobic phenyl ring, shielding the phenol from oxidation and increasing apparent solubility [4, 5].
Protocol: Phase Solubility Setup
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in water.
    
  • Excess Addition: Add (2R)-2-(4-hydroxyphenyl)propanoic acid in excess (e.g., 20 mg/mL) to the vehicle.

  • Equilibration: Shake at 25°C for 24 hours. Protect from light.[3]

  • Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind the phenol).

  • Quantification: Measure filtrate concentration via UV-Vis (278 nm) or HPLC.

Expected Outcome: You should observe an


-type linear increase in solubility.[1] A 20% CD solution can typically boost solubility from 2.8 g/L to >15 g/L without pH adjustment [4].

Visualizing the Solubility Strategy

The following decision tree helps you select the correct method based on your target concentration and assay constraints.

SolubilityStrategy Start Start: Define Requirement ConcCheck Target Conc > 5 mg/mL? Start->ConcCheck pHCheck Is pH > 5.5 allowed? ConcCheck->pHCheck Yes Method_Intrinsic Use Intrinsic Solubility (Dissolve in Water) ConcCheck->Method_Intrinsic No (<2.8 g/L) OrganicCheck Are Organic Solvents Allowed? pHCheck->OrganicCheck No (Must be acidic) Method_Salt Method A: pH Adjustment (Form Na+ Salt) pHCheck->Method_Salt Yes Method_Cosolvent Method B: Cosolvent (10% DMSO or 30% PEG400) OrganicCheck->Method_Cosolvent Yes (In Vitro) Method_CD Method C: Complexation (20% HP-beta-CD) OrganicCheck->Method_CD No (In Vivo/Sensitive)

Figure 1: Strategic Decision Matrix for solubilizing (2R)-2-(4-hydroxyphenyl)propanoic acid based on experimental constraints.

Module 4: Critical Stability Warning (The "Pink" Solution)

Q: Why is my solution turning pink/brown over time? A: The 4-hydroxyphenyl (phenol) group is undergoing auto-oxidation to form quinone intermediates, which then polymerize into melanoid-like pigments.[1] This is accelerated by:

  • High pH (>8.0).

  • Light exposure (UV).

  • Trace metal ions (Iron/Copper).

Degradation Pathway Visualization:

Degradation HPPA (2R)-HPPA (Colorless) Radical Phenoxy Radical (Reactive Intermediate) HPPA->Radical Oxidation (O2 + Light) Quinone Quinone Methide (Yellow/Pink) Radical->Quinone - e- Polymer Polyphenolic Oligomers (Brown Precipitate) Quinone->Polymer Polymerization

Figure 2: Oxidative degradation pathway of phenolic acids leading to discoloration and precipitation.[1]

Prevention Protocol:

  • Always prepare fresh.

  • Protect from light (Amber vials).

  • Degas buffers to remove dissolved oxygen.

  • Chelation: Add 0.1 mM EDTA to buffers to sequester trace metals that catalyze oxidation.

References

  • PubChem. (2025).[4][5] 2-(4-Hydroxyphenyl)propionic acid (Compound).[1][5][6][7][8][9][10] National Library of Medicine. [Link]

  • Mazzo, D. J., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI Pharmaceutics. [Link][4][11]

  • El-Haj, B. M., et al. (2025).[4] Complexation of Both Enantiomers of 2-Phenylpropionic Acid with Cyclodextrin. ResearchGate. [Link]

  • Kfoury, M., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Welcome to the technical support hub. If you are synthesizing 2-(4-hydroxyphenyl)propanoic acid (2-HPPA) , you are likely encountering one of three critical issues: regio-control (linear vs. branched isomers), phenolic polymerization, or over-reduction.

This molecule is a structural isomer of Phloretic acid (3-(4-hydroxyphenyl)propanoic acid). The distinction lies in the position of the propanoic acid attachment:

  • Target (2-HPPA): Branched structure (Markownikoff product).

  • Primary Impurity (3-HPPA): Linear structure (Anti-Markownikoff product).

The guide below prioritizes the Palladium-Catalyzed Hydrocarboxylation and Hydrogenation routes, as these are the standard industrial and research methodologies.

Module 1: Regio-Selectivity & Isomer Identification

User Query: "My HPLC shows a persistent impurity at RRT 0.95 (or 1.05). NMR suggests an isomer.[1] How do I distinguish and suppress the linear by-product?"

The Mechanism of Failure

In the carbonylation of 4-vinylphenol (or its protected esters), the active Palladium-Hydride species can add to the alkene in two ways. The "branched" pathway (desired) requires the hydride to attack the terminal carbon. The "linear" pathway (undesired) attacks the internal carbon. This is governed by the ligand's bite angle and electronic properties.

Diagnostic: NMR Fingerprinting

You must confirm if the impurity is the linear isomer (Phloretic acid).

FeatureTarget: 2-(4-hydroxyphenyl)propanoic acid Impurity: 3-(4-hydroxyphenyl)propanoic acid
Structure Ar-CH(CH₃)-COOHAr-CH₂-CH₂-COOH
Methyl Group Doublet (~1.3 - 1.5 ppm) (3H)Absent
Methine/Methylene Quartet (~3.6 - 3.8 ppm) (1H, CH)Two Triplets (~2.5 - 2.9 ppm) (2H each, CH₂)
Aromatic Region AA'BB' pattern (Para-sub)AA'BB' pattern (Para-sub)
Troubleshooting Protocol
  • Ligand Swap: If using PPh₃ (Triphenylphosphine), you will get mixed isomers. Switch to bidentate ligands with a wider bite angle (e.g., dppb or Xantphos ) to enforce steric bulk around the metal center, favoring the branched product in hydrocarboxylation.

  • Acid Co-catalyst: In hydroxycarbonylation, the addition of weak acids (e.g., TsOH) can stabilize the Pd-H species, but excess acid often promotes the linear anti-Markownikoff insertion. Reduce acid loading to <2 mol%.

  • Temperature Control: Lower temperatures (50–70°C) generally favor the kinetic product (branched) over the thermodynamic product (linear), though conversion rates will drop.

Module 2: Polymerization & "Gummy" Residues

User Query: "My reaction mixture turned into a viscous, insoluble gum. Yield is <20%."

Root Cause: Vinylphenol Instability

The precursor, 4-vinylphenol , is notoriously unstable. It undergoes radical polymerization or acid-catalyzed cationic polymerization to form poly(4-vinylphenol) . This is often triggered by:

  • High temperatures (>100°C).

  • Lack of radical inhibitors.

  • Highly acidic conditions (Friedel-Crafts route).

Correction Workflow
  • Inhibitor Addition: Add BHT (Butylated hydroxytoluene) or Hydroquinone (100–500 ppm) to the reaction vessel immediately upon introducing the vinyl precursor.

  • Protecting Group Strategy: Do not use free 4-vinylphenol. Use 4-acetoxystyrene .[2] The acetyl group deactivates the ring slightly and prevents phenoxide-initiated polymerization. Hydrolyze the ester after the carbonylation step.

  • Dilution: High concentration (>0.5 M) increases the rate of polymerization over carbonylation. Dilute to 0.1–0.2 M .

Module 3: Over-Reduction (Hydrogenation Route)

User Query: "I am reducing 2-(4-hydroxyphenyl)acrylic acid. I see aliphatic impurities in the 1.0–2.0 ppm range."

The Issue: Ring Saturation

When using heterogeneous catalysts (Pd/C, Pt/C) to reduce the double bond of the acrylic precursor, you risk hydrogenating the phenol ring, creating cyclohexyl-propanoic acid derivatives.

Solution
  • Catalyst Poisoning: Use a poisoned catalyst like Lindlar’s catalyst or sulfided Pd/C, which is active enough for the exocyclic alkene but inert toward the phenol ring.

  • Hydrogen Source: Switch from H₂ gas (balloon/Parr) to Transfer Hydrogenation using Ammonium Formate or Cyclohexene. This provides milder kinetic control.

Visualizing the Pathway Logic

The following diagram illustrates the decision matrix for identifying and resolving the primary impurities.

HPPA_Troubleshooting Start Impurity Detected in 2-(4-hydroxyphenyl)propanoic acid CheckNMR Step 1: Check 1H NMR (Aliphatic Region) Start->CheckNMR Triplets Two Triplets (2.5 - 2.9 ppm) CheckNMR->Triplets Observed Doublet Doublet (1.3 - 1.5 ppm) CheckNMR->Doublet Observed Broad Broad/Undefined Multiplets CheckNMR->Broad Observed LinearIso ID: Linear Isomer (3-HPPA) Triplets->LinearIso Target ID: Target Molecule (2-HPPA) Doublet->Target Polymer ID: Poly(vinylphenol) Oligomers Broad->Polymer Gummy residue Cyclohexyl ID: Ring Saturation (Over-reduction) Broad->Cyclohexyl High field signals <1.2ppm ActionLinear Fix: Increase Ligand Bite Angle Reduce Acid Loading LinearIso->ActionLinear ActionPolymer Fix: Add BHT/Hydroquinone Use Acetyl-protected precursor Polymer->ActionPolymer ActionCyclo Fix: Switch to Transfer Hydrogenation Use Poisoned Catalyst Cyclohexyl->ActionCyclo

Caption: Diagnostic logic tree for classifying impurities based on NMR signatures and physical appearance.

FAQ: Rapid Response

Q1: Can I separate the linear and branched isomers by recrystallization? A: It is difficult. Both are crystalline solids with similar solubilities in polar organic solvents.

  • 2-HPPA MP: ~129–133°C.

  • 3-HPPA MP: ~124–128°C. Recommendation: If the linear impurity is >5%, use Flash Chromatography (Silica gel, MeOH:DCM gradient) or Preparative HPLC . For industrial scales, optimization of the catalyst system is strictly required to avoid downstream separation costs.

Q2: I see a peak at 174 ppm and 178 ppm in 13C NMR. Which is which? A: The carbonyl carbon shift is sensitive to the alpha-substitution.

  • Branched (2-HPPA): Typically ~176–178 ppm (due to the alpha-methyl effect).

  • Linear (3-HPPA): Typically ~174–175 ppm. Always compare against a standard of Phloretic acid (linear) to confirm.

Q3: Why is my yield low when using the Friedel-Crafts method (Phenol + Pyruvate)? A: The Friedel-Crafts alkylation of phenol with pyruvate derivatives is poor for making the mono-substituted 2-isomer. It heavily favors:

  • Bis-phenols: Two phenol rings attacking one pyruvate ketone.

  • Para-selectivity: It prefers the linear-like addition or rearrangement. Verdict: This route is obsolete for high-purity synthesis of 2-HPPA. Switch to the Pd-catalyzed route or the reduction of 2-(4-hydroxyphenyl)acrylic acid.

References

  • TCI Chemicals. Product Specification: 2-(4-Hydroxyphenyl)propionic Acid (CAS 938-96-5).[3]Link

  • PubChem. Compound Summary: 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid).[4] National Library of Medicine. Link

  • National Institutes of Health (NIH). Palladium-Catalyzed Regioselective Carbonylation of Vinyl Arenes. PubMed Central. Link

  • Doc Brown's Chemistry. Proton NMR analysis of propanoic acid derivatives.Link

  • Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)]propionic acid (Contextual Reference for naming confusion).Link

Sources

Addressing peak tailing in the chromatography of 4-Hydroxyhydratropic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HHA-404-TAIL Topic: Troubleshooting Peak Tailing & Asymmetry Status: Open / Guide Generated Expert Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Amphiphilic" Challenge

4-Hydroxyhydratropic acid (4-HHA), also known as 2-(4-hydroxyphenyl)propionic acid, presents a dual challenge in chromatography due to its structure. It contains a carboxylic acid tail (pKa ~4.[1]5) and a phenolic hydroxyl group (pKa ~10).

Peak tailing in this molecule is rarely a hardware failure; it is almost always a thermodynamic mismatch between the analyte's ionization state and the stationary phase surface chemistry. This guide moves beyond generic advice to address the specific molecular interactions causing your peak distortion.

Module 1: Mobile Phase Chemistry (Kinetic Control)

Diagnosis: The most common cause of tailing for 4-HHA is operating at a pH "twilight zone" (pH 3.5 – 5.5).

The Mechanism

At pH values near the pKa (approx. 4.5), 4-HHA exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. These two forms interact with the stationary phase at different rates. As the molecule travels down the column, it constantly switches states, resulting in band broadening and a "smear" or tail rather than a sharp peak.

Protocol: The "pH Suppression" Rule

Goal: Force the molecule into a single, neutral state (Ion Suppression).

  • Target pH: You must buffer the mobile phase to pH 2.5 ± 0.2 .

  • Why this works: At pH 2.5 (2 units below pKa), >99% of the carboxylic acid is protonated (neutral). This maximizes hydrophobic retention on the C18 chain and minimizes ionic repulsion/interaction.

  • Recommended Additive:

    • 0.1% Trifluoroacetic Acid (TFA): The gold standard for 4-HHA. TFA acts as a strong ion-pairing agent and masks silanols (see Module 2).

    • Alternative: 0.1% Phosphoric Acid (if UV detection <210 nm is required).

    • Avoid: Formic acid alone may be too weak (pH ~2.9) to fully suppress ionization if the column has high silanol activity.

Validation Step: Run a sequence with mobile phase pH at 2.5, 3.0, and 3.5. If tailing improves significantly as pH drops, your issue was ionization equilibrium.

Module 2: Stationary Phase Selection (Thermodynamic Control)

Diagnosis: If pH is optimized but tailing persists, the phenolic -OH group is hydrogen-bonding with residual silanols on the silica surface.

The Mechanism

Even when the carboxylic acid is neutralized, the phenolic group on 4-HHA can act as a hydrogen bond donor. Standard silica columns have free silanol groups (Si-OH) that act as weak acids. These form "sticky spots" that retard the trailing edge of the analyte band.[2]

Protocol: Column Selection Matrix

Do not use a generic C18 column.[3] Select based on the "End-Capping" efficiency.

Column ClassSuitability for 4-HHATechnical Rationale
Traditional C18 (Type A Silica) High Risk High metal content and acidic silanols will cause severe tailing due to chelation and H-bonding.
Modern End-Capped C18 (Type B) ⚠️ Moderate Better, but the phenolic group may still interact if end-capping is not exhaustive.
Polar-Embedded C18 (e.g., Amide) Recommended The embedded polar group creates a "water shield" near the silica surface, preventing 4-HHA from reaching the silanols.
Pentafluorophenyl (PFP) Excellent PFP phases offer "pi-pi" interactions with the phenyl ring of 4-HHA, providing an alternative retention mechanism that often yields sharper peaks than C18.

Module 3: System & Sample Factors (Trace Metal Chelation)

Diagnosis: The peak tails, but also looks "fronted" or split at the top? Or does the tailing factor vary between HPLCs?

The Mechanism

The phenolic oxygen and the carboxylic oxygen in 4-HHA can form a chelate complex with trace metals (Iron, Aluminum) present in older stainless steel frits or column hardware.

Protocol: Chelation Mitigation
  • Add EDTA: Add 0.1 mM EDTA to the aqueous mobile phase. If the peak shape snaps into symmetry, metal chelation is the culprit.

  • Passivation: Flush the HPLC system with 20% Nitric Acid (remove the column first!) to strip accessible iron from the tubing.

  • Sample Diluent: Ensure the sample is dissolved in the mobile phase. Dissolving 4-HHA in 100% methanol and injecting into a 90% water stream causes "Solvent Mismatch," leading to peak distortion that mimics tailing.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for isolating the root cause of the tailing.

HHA_Troubleshooting Start Issue: 4-HHA Peak Tailing (>1.5 USP) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow AdjustPH Action: Adjust pH to 2.5 (Use TFA or Phosphate) IsPHLow->AdjustPH No CheckColumn Step 2: Check Column Chemistry IsPHLow->CheckColumn Yes AdjustPH->CheckPH IsEndCapped Is Column Polar-Embedded or High-Coverage C18? CheckColumn->IsEndCapped ChangeColumn Action: Switch to PFP or Polar-Embedded C18 IsEndCapped->ChangeColumn No CheckChelation Step 3: Check Metal Chelation IsEndCapped->CheckChelation Yes ChangeColumn->CheckColumn AddEDTA Action: Add 0.1mM EDTA or Passivate System CheckChelation->AddEDTA Success Resolution: Symmetric Peak AddEDTA->Success

Figure 1: Systematic decision tree for isolating 4-HHA peak asymmetry sources. Blue nodes represent diagnostic steps; yellow nodes represent decision gates.

Frequently Asked Questions (FAQs)

Q: Why does my 4-HHA peak tail more as the column ages? A: As columns age, the bonded C18 phase hydrolyzes (cleaves off), exposing the underlying raw silica. This increases the concentration of silanols (Si-OH).[4] Since 4-HHA is sensitive to silanol interactions via its phenolic group, it is an excellent "early warning" probe for column death. If retention time decreases and tailing increases, the column is likely degrading.

Q: Can I use Ammonium Acetate (pH 4.5) for Mass Spec compatibility? A: You can, but you will fight physics. At pH 4.5, you are right at the pKa. Small fluctuations in temperature or organic composition will shift the ionization ratio, causing reproducibility issues. If you must work at pH 4.5, use a PFP (Pentafluorophenyl) column, which relies less on hydrophobic retention and more on pi-pi interactions, making it less sensitive to the ionization state of the acid tail.

Q: Is this tailing or overload? A: Perform the 10% Dilution Test . Dilute your sample 1:10 with mobile phase and inject.

  • If the tailing factor improves significantly (e.g., drops from 2.0 to 1.3), you were suffering from Mass Overload (Langmuir isotherm saturation).

  • If the tailing remains identical, the issue is Chemical Interaction (Silanols/pH) as described in Modules 1 and 2.

References

  • Dolan, J. W. (2025). Peak Tailing in HPLC: Causes and Cures. LCGC International. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the analysis of basic and acidic compounds. Journal of Chromatography A, 1217(6), 858-880.

  • PubChem Database. (2025).[5] 4-Hydroxyhydratropic Acid Compound Summary (CID 135). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 9: "Troubleshooting").

Sources

Minimizing di-ether by-products in hydroquinone-based synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroquinone Ether Synthesis Subject: Minimizing Di-ether By-products (Selectivity Control) Ticket ID: HQ-SEL-001

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely here because your HPLC traces show a persistent 20–30% peak of 1,4-dialkoxybenzene (di-ether) despite using a 1:1 stoichiometric ratio.

The Core Problem: This is not just a statistical issue; it is an electronic one. In a standard Williamson ether synthesis, the formation of the mono-ether (4-alkoxyphenol) introduces an alkoxy group. This group is electron-donating , which increases the electron density of the aromatic ring. This makes the remaining phenoxide at the para position slightly more nucleophilic than the starting hydroquinone (HQ) dianion in certain solvent cages.

This guide provides the protocols to disrupt this kinetic trap.

Module 1: The "Why" – Stoichiometry & Kinetics

Q: I calculated exactly 1.0 equivalents of alkyl halide. Why is the yield of mono-ether low?

A: In a consecutive competitive reaction


 (where A is HQ, B is Mono, C is Di), if the rate constants 

, a 1:1 ratio will mathematically yield a maximum of ~50% mono-ether, with the rest being unreacted HQ and di-ether.

The Fix: Statistical Flooding To force the equilibrium toward the mono-species, you must violate stoichiometry.

VariableStandard ProtocolOptimized Protocol Reasoning
HQ Equivalents 1.0 eq2.0 – 3.0 eq Statistically reduces the probability of an alkyl halide meeting a Mono-ether molecule.
Alkyl Halide 1.0 eq1.0 eq The limiting reagent must be the electrophile.
Addition Rate Bolus (All at once)Dropwise (Slow) Keeps the instantaneous concentration of alkyl halide low, favoring reaction with the abundant HQ.

Module 2: Solvent & Base Engineering

Q: I am using NaH in DMF. Is this too aggressive?

A: Yes. Sodium Hydride (NaH) is a strong, non-selective base that rapidly deprotonates both hydroxyl groups, forming the dianion. The dianion is highly reactive and prone to double alkylation.

The Fix: Base pKa Matching & Phase Transfer Switch to a base that establishes an equilibrium where the second deprotonation is unfavorable.

Protocol A: The Weak Base/Aprotic Method
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetone or Acetonitrile (MeCN).

  • Mechanism: These bases are not strong enough to fully deprotonate the mono-ether (which is less acidic than HQ due to the electron-donating alkoxy group). This naturally "protects" the second hydroxyl.

Protocol B: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
  • System: Solid KOH / Toluene / 18-Crown-6 (Catalytic).

  • Why it works: The reaction occurs at the solid-liquid interface or via ion-pair extraction. The low concentration of active phenoxide in the organic phase limits the "runaway" di-alkylation.

Module 3: Advanced Methodologies (Non-Williamson)

Q: I cannot separate the di-ether. Is there a route that guarantees mono-selectivity?

A: Yes. If purification is the bottleneck, switch the mechanism entirely.

Method: Radical-Mediated Selective Mono-Etherification

Recent literature highlights a highly selective route using Sodium Nitrite (


) as a catalyst. This proceeds via a semi-quinone radical intermediate which sterically and electronically rejects the second addition.

Workflow:

  • Substrate: Hydroquinone (1.0 eq) + Alcohol (excess, serves as solvent).

  • Catalyst:

    
     (10 mol%) + 
    
    
    
    (catalytic).
  • Conditions: Reflux in air (Oxygen is required for the catalytic cycle).

  • Result: High selectivity (>95%) for mono-ether due to the radical mechanism.

Module 4: Visualization & Logic

The following diagram illustrates the decision logic for troubleshooting your synthesis.

HQ_Optimization Start Start: Low Mono-Ether Yield Check_Eq Are you using >2.0 eq HQ? Start->Check_Eq Stat_Fix Action: Increase HQ to 3.0 eq Slow addition of halide Check_Eq->Stat_Fix No Check_Base Is Base Strong (NaH/KOH)? Check_Eq->Check_Base Yes Stat_Fix->Check_Base Base_Fix Action: Switch to K2CO3 in Acetone/MeCN Check_Base->Base_Fix Yes Check_Sep Is Separation Difficult? Check_Base->Check_Sep No Base_Fix->Check_Sep Alt_Route Action: Use NaNO2/Alcohol (Radical Pathway) Check_Sep->Alt_Route Yes Success Target: >85% Mono-Selectivity Check_Sep->Success No Alt_Route->Success

Caption: Decision tree for optimizing hydroquinone mono-alkylation based on stoichiometry, base strength, and mechanistic pathway.

Module 5: Purification (The "Self-Validating" System)

Q: How do I separate the mixture without column chromatography?

A: You can exploit the acidity difference between the three species (HQ, Mono, Di).

The "Claisen Extraction" Protocol:

  • Dissolve crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Ether).

  • Wash 1 (Remove HQ): Wash with Water (HQ is appreciably water-soluble, especially if warm).

  • Wash 2 (Remove Mono-ether): Extract with 2M NaOH .

    • Mechanism:[1][2][3][4][5] The Mono-ether (phenol) is deprotonated and moves to the aqueous layer. The Di-ether (neutral) stays in the organic layer.

  • Recovery: Acidify the aqueous NaOH layer with HCl. The Mono-ether will precipitate or oil out. Extract this back into organic solvent.[6]

  • Validation: Spot on TLC. The Mono-ether will stain with

    
     (phenolic), while the Di-ether will not.
    

References

  • Selectivity Mechanism & NaNO2 Catalysis Gambarotti, C., et al. "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2."[2] Current Organic Chemistry, 2013. [2]

  • Williamson Ether Synthesis Kinetics Adjiman, C., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis."[1] Reaction Chemistry & Engineering, 2021.

  • Solid-Liquid Phase Transfer Catalysis Mandal, S., et al. "Green Methodology Development for the Surfactant Assisted Williamson Synthesis." ResearchGate, 2025.

  • Separation & Purification Strategies Patent EP0039484A1. "Process for the production of monoethers of hydroquinone."

Sources

Chiral HPLC Technical Support Center: A Guide to Improving Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of (2R)- and (2S)-enantiomers. Chiral separations are notoriously challenging, requiring a nuanced understanding of the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.[1][2] This resource provides field-proven insights and systematic approaches to overcome common hurdles in achieving optimal enantiomeric resolution.

Troubleshooting Guide: From Poor Resolution to Robust Separation

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic steps and corrective actions.

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved, co-eluting peaks for my enantiomeric pair. What are the primary factors I should investigate to improve the resolution?

A: Achieving baseline resolution in chiral HPLC is a multifactorial process. The primary parameters to investigate are the chiral stationary phase (CSP), the mobile phase composition, and the column temperature. A systematic approach to optimizing these variables is crucial.

The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[3] If you are experiencing poor resolution, your current CSP may not be providing sufficient stereospecific interactions with your analyte.

  • Expert Insight: The most widely successful CSPs are based on polysaccharides (e.g., cellulose and amylose derivatives), macrocyclic glycopeptides, and Pirkle-type phases.[3][4][5] Polysaccharide-based columns, in particular, are versatile and can be used in normal-phase, reversed-phase, and polar organic modes, offering a broad range of selectivities.[3]

  • Recommended Action: If you are not achieving any separation, a column screening study is highly recommended. Test your analyte on a set of columns with different chiral selectors. Many manufacturers offer screening kits for this purpose.[2][6]

Experimental Protocol: Chiral Stationary Phase Screening

  • Prepare Stock Solution: Dissolve your racemic analyte in a suitable solvent to create a concentrated stock solution.

  • Select Screening Columns: Choose a minimum of 3-4 columns with diverse chiral selectors (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based CSP).

  • Prepare Mobile Phases: Prepare a set of standard mobile phases for initial screening in both normal and reversed-phase modes.

    • Normal Phase: A common starting point is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Reversed Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Screening Injections: Inject your analyte onto each column with the corresponding mobile phases.

  • Evaluate Results: Analyze the chromatograms for any signs of peak splitting or partial separation, which indicate that a particular CSP has potential for further optimization.

The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP, thereby influencing selectivity and resolution.[1]

  • Normal Phase Mode:

    • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact resolution. A lower concentration of the alcohol generally leads to stronger retention and can improve resolution, but it also increases the analysis time.[7]

    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic additive can dramatically improve peak shape and resolution.[7] For example, adding diethylamine (DEA) or triethylamine (TEA) for basic compounds, or trifluoroacetic acid (TFA) for acidic compounds, is a common practice.[7]

  • Reversed Phase Mode:

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) affect retention and selectivity.

    • pH and Buffers: For ionizable compounds, the pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of the analyte and the stationary phase, leading to changes in retention and resolution. The use of buffers is essential to maintain a stable pH.[3]

Table 1: Effect of Mobile Phase Additives on Chiral Resolution

Additive TypeAnalyte TypeCommon ExamplesConcentration RangeExpected Effect on Resolution
BasicBasicDiethylamine (DEA), Triethylamine (TEA)0.1% - 0.5%Can significantly improve resolution and peak shape.[7]
AcidicAcidicTrifluoroacetic acid (TFA), Formic Acid0.1% - 0.5%Can improve peak shape and may alter elution order.[1]

Temperature affects the thermodynamics of the chiral recognition process and can be a powerful tool for optimizing resolution.

  • Expert Insight: Lowering the column temperature often improves chiral resolution.[8] This is because the interactions responsible for chiral recognition, such as hydrogen bonding and dipole-dipole interactions, are generally stronger at lower temperatures. However, this is not a universal rule, and in some cases, increasing the temperature can improve resolution or even invert the elution order.[8][9]

  • Recommended Action: Systematically vary the column temperature in 5-10°C increments (e.g., from 15°C to 40°C) and observe the effect on the resolution of your enantiomers.

Workflow for Improving Poor Resolution

Sources

Common pitfalls in the experimental use of (2R)-2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Internal Knowledge Base | Ticket Resolution Guide | ID: KB-HPPA-2R

Overview & Compound Identity

Subject: (2R)-2-(4-hydroxyphenyl)propanoic acid Synonyms: (R)-4-Hydroxyhydratropic acid; (R)-HPPA; Desaminotyrosine (incorrect but common colloquialism). CAS (Specific): 59092-88-5 | CAS (Racemic): 938-96-5 Molecular Formula: C9H10O3 | MW: 166.17 g/mol

Executive Summary: (2R)-2-(4-hydroxyphenyl)propanoic acid is a critical chiral building block, structurally serving as the de-aminated analog of tyrosine and the core scaffold for 2-arylpropionic acid NSAIDs (Profens). Users frequently encounter failure modes related to stereochemical erosion (racemization) and oxidative instability of the phenolic moiety.[1] This guide addresses these specific pitfalls with mechanistic troubleshooting.

Module 1: Stereochemical Integrity (The "R" Factor)

Issue: User reports loss of enantiomeric excess (ee%) during activation or coupling reactions. Root Cause: Base-catalyzed enolization.[1] The C2 proton is highly acidic due to its position alpha to the carbonyl and benzylic to the aromatic ring.[1]

Mechanism of Failure

The (2R) configuration is thermodynamically unstable in the presence of strong bases or elevated temperatures.[1] The proton at the chiral center (


) can be abstracted to form an achiral enolate intermediate, which re-protonates indiscriminately from either face, leading to a racemic mixture.[1]

Racemization R_Isomer (2R)-Isomer (Active) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Proton Abstraction (-H+) Base Base/Heat Base->Enolate Racemate Racemic Mixture (R + S) Enolate->Racemate Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed racemization at the C2 alpha-position.

Troubleshooting Protocol

Scenario: You are coupling (2R)-HPPA to an amine or alcohol.

  • Base Selection: Avoid inorganic bases (NaOH, KOH) or strong hindered bases (DBU) if possible.[1]

    • Recommended: Use mild organic bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine).

    • Limit: Maintain base equivalents

      
       eq.
      
  • Activation Strategy:

    • Avoid: Acid chlorides (SOCl2/Oxalyl chloride) often induce ketene intermediates that racemize instantly.[1]

    • Adopt: Carbodiimide coupling (EDC/NHS) or mixed anhydrides at low temperature (-10°C to 0°C).

  • Validation (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 230 nm (Phenolic absorption).[1]

Module 2: Oxidative Instability (The "Browning" Effect)

Issue: White crystalline powder turns yellow/brown in solution or during storage.[1] Root Cause: Oxidation of the phenolic hydroxyl group to form quinones or quinone methides.[1]

Chemical Context

The para-hydroxyl group activates the benzene ring.[1] Under basic conditions or in the presence of trace metals, the phenol oxidizes to a radical, eventually forming colored quinoid species.[1] This is accelerated if the pH > 9 (phenolate formation).[1]

Corrective Actions
ParameterStandard ProtocolOptimized Protocol for (2R)-HPPA
Atmosphere Ambient AirArgon/Nitrogen Balloon (Strictly anaerobic)
Solvent Technical grade THF/DMFDegassed, Anhydrous solvents
Additives NoneSodium Bisulfite (NaHSO3) in aqueous workup
Storage Room Temp, Clear vial-20°C, Amber vial , under Argon

Pro-Tip: If the compound has already browned, recrystallize immediately using Water:Ethanol (9:1) with a trace of sodium dithionite as a reducing agent to bleach the color.[1]

Module 3: Biological Inversion (The "Metabolic" Trap)

Issue: In vivo studies show the presence of the (S)-enantiomer despite dosing pure (2R).[1] Root Cause: Unidirectional Metabolic Inversion.[1]

Explanation

2-Arylpropionic acids undergo a unique metabolic pathway. The (2R)-enantiomer is stereoselectively converted to an acyl-CoA thioester. An epimerase enzyme converts this to the (S)-thioester, which is then hydrolyzed to the (S)-acid. This is the same mechanism seen in Ibuprofen.[1]

  • Implication: If you are testing biological activity, the (2R) enantiomer may act as a "prodrug" for the (S) enantiomer in living systems containing the requisite CoA ligases/epimerases (e.g., liver tissue).[1]

  • Control: Always include an (S)-only control group in animal studies to distinguish intrinsic activity from inverted activity.

Module 4: Purification & Separation Guide

Issue: Difficulty separating the (2R) isomer from the racemate or impurities. Solution: High-Speed Counter-Current Chromatography (HSCCC) is superior to standard silica flash chromatography for this compound due to its polarity and ionizability.

Recommended HSCCC System
  • Methodology: Two-phase solvent system.[1][2][3]

  • Solvents: Isobutyl acetate : Phosphate Buffer (0.1 M, pH 2.5).[1][2]

  • Chiral Selector: Hydroxyethyl-β-cyclodextrin (HE-β-CD) added to the aqueous phase (0.1 mol/L).[2][3]

  • Mechanism: The cyclodextrin preferentially forms an inclusion complex with one enantiomer, altering its partition coefficient (

    
    ) between the organic and aqueous phases.[1]
    

Troubleshooting Start Problem Identified Check_Color Is sample brown/yellow? Start->Check_Color Check_EE Is ee% < 95%? Check_Color->Check_EE No Oxidation Phenol Oxidation. Action: Recrystallize w/ NaHSO3 Store under Argon. Check_Color->Oxidation Yes Racemization Racemization Detected. Action: Switch to mild base (DIPEA). Avoid Acid Chlorides. Check_EE->Racemization Yes Separation Purification Needed. Action: Use HSCCC with HE-beta-CD selector. Check_EE->Separation No (Purity issue)

Figure 2: Decision tree for troubleshooting experimental anomalies with (2R)-HPPA.

References
  • Separation Methodology (HSCCC): Tong, S., et al. "Preparative enantioseparation of 2-(4-hydroxyphenyl)propionic acid by high speed counter-current chromatography with hydroxyethyl-β-cyclodextrin as chiral selector."[2] Journal of Liquid Chromatography & Related Technologies, 2018.[1]

  • Metabolic Inversion Mechanism: Knihinicki, R. D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1.[1][4][5][6] In vitro studies of ibuprofen and flurbiprofen."[1][5] Biochemical Pharmacology, 1989.[1][5]

  • General Properties & Safety: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid." PubChem, 2025.[1][7]

Sources

Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential ether formation reaction. Here, we move beyond textbook procedures to address the real-world challenges you may encounter at the bench. Our focus is on providing not just protocols, but a deep understanding of the reaction's mechanics to empower you to troubleshoot and optimize your syntheses effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Williamson ether synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a systematic approach to resolution.

Question 1: My reaction yield is low, and I'm observing a significant amount of an alkene byproduct. What's happening and how can I fix it?

Answer:

The formation of an alkene byproduct is a classic sign that the E2 (elimination) pathway is outcompeting your desired S(_N)2 (substitution) reaction.[1][2] This is particularly common when using secondary or tertiary alkyl halides.[2][3][4] The alkoxide you are using is not only a nucleophile but also a potent base.[1] When the S(_N)2 pathway is sterically hindered, the alkoxide is more likely to act as a base, abstracting a proton from a carbon adjacent to the leaving group, which leads to the formation of a double bond.[1][2]

Here’s how to troubleshoot this issue:

  • Re-evaluate Your Substrates: The Williamson ether synthesis is most efficient with methyl and primary alkyl halides.[3][4][5] If you are using a secondary alkyl halide, the E2 reaction is often the major pathway.[5] With tertiary alkyl halides, elimination is almost exclusively observed.[4][6]

    • Actionable Advice: If you are trying to synthesize an ether with a secondary alkyl group, it is almost always better to have the secondary carbon as part of the alkoxide and use a primary alkyl halide. For example, to synthesize isopropyl methyl ether, it is preferable to react sodium isopropoxide with methyl iodide rather than sodium methoxide with 2-bromopropane.[4][7]

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[1] Therefore, running your reaction at a lower temperature can favor the S(_N)2 pathway.[1]

  • Choice of Base: While a strong base is necessary to deprotonate the alcohol and form the alkoxide, an excessively strong or bulky base can favor elimination.[5]

    • For simple dialkyl ethers, sodium hydride (NaH) is a good choice as it irreversibly deprotonates the alcohol, and the byproduct, H(_2) gas, simply bubbles out of the reaction.[4][6]

    • For aryl ethers (from phenols), milder bases like potassium carbonate (K(_2)CO(_3)) or even potassium hydroxide (KOH) are often sufficient due to the higher acidity of phenols.[6][8]

  • Solvent Selection: The use of polar aprotic solvents like acetonitrile, DMF, or DMSO is recommended.[3][6][8] These solvents solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to act as a nucleophile. Protic solvents (like water or ethanol) can solvate the alkoxide, reducing its nucleophilicity and slowing down the S(_N)2 reaction.[2][3]

Question 2: My starting alcohol is sterically hindered, and the reaction is not proceeding to completion. What are my options?

Answer:

Steric hindrance around the alcohol can make deprotonation and subsequent nucleophilic attack difficult. Tertiary alkoxides, in particular, are prone to acting as bases and causing elimination of the alkylating agent.[3]

  • Stronger, Non-Nucleophilic Base: To ensure complete deprotonation of a hindered alcohol, a very strong base like sodium hydride (NaH) or potassium hydride (KH) is often necessary.[4][6] These bases will quantitatively convert the alcohol to the alkoxide.[4]

  • Less Hindered Alkylating Agent: Pair the bulky alkoxide with a sterically unhindered alkylating agent, such as a methyl or primary halide.[4][7] This is the most critical factor for success.

  • Consider a Milder Alkylating Agent: In some cases, especially with sensitive substrates, using a less reactive alkylating agent like a tosylate or mesylate instead of a halide can lead to cleaner reactions.[3][4]

  • Increase Reaction Time and/or Temperature: Forcing conditions may be necessary, but this must be balanced with the risk of decomposition or side reactions.[3] A typical Williamson ether synthesis is conducted at 50-100 °C for 1-8 hours.[3][8] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Question 3: I am synthesizing an aryl ether, but I'm getting C-alkylation products in addition to the desired O-alkylation. How can I improve the selectivity?

Answer:

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3][6] C-alkylation is a potential side reaction, especially at higher temperatures.

  • Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

  • Counter-ion: The nature of the cation can also play a role. Using a potassium salt (e.g., from K(_2)CO(_3) or KOH) can sometimes improve O-alkylation selectivity compared to sodium salts.

  • Phase Transfer Catalysis (PTC): For industrial applications and challenging lab-scale syntheses, PTC is a powerful technique.[3][8] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is located.[3] This often leads to milder reaction conditions, faster reaction rates, and higher yields of the O-alkylated product.[3]

Frequently Asked Questions (FAQs)

Q: What is the best leaving group for the alkylating agent?

A: The reactivity of the leaving group follows the trend I > Br > Cl > OTs (tosylate) > OMs (mesylate). Iodides are the most reactive but are also more expensive. Bromides often provide a good balance of reactivity and cost. Tosylates and mesylates are excellent leaving groups and are often used when the corresponding alcohol is readily available.[3][4]

Q: Can I use tertiary alkyl halides in the Williamson ether synthesis?

A: It is generally not advisable. Tertiary alkyl halides will almost exclusively undergo elimination (E2) when treated with a strong base like an alkoxide, leading to the formation of an alkene instead of an ether.[4][6]

Q: How do I choose the right base for my reaction?

A: The choice of base depends on the pKa of the alcohol.

  • For aliphatic alcohols: A strong base like sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH(_2)) is typically required for complete deprotonation.[4][6]

  • For phenols: Due to their higher acidity (pKa ~10), milder bases such as potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[6][9] For less reactive alkylating agents, a stronger base like NaH may still be necessary.[9]

Q: What are some alternative methods for synthesizing ethers if the Williamson method fails?

A: If the Williamson ether synthesis is not suitable, particularly for sterically hindered ethers, you might consider:

  • Alkoxymercuration-demercuration: This method is useful for the synthesis of ethers from alkenes and alcohols.

  • Acid-catalyzed dehydration of alcohols: This is suitable for synthesizing symmetrical ethers from primary alcohols.

  • Catalytic methods: For specific applications like alkyl aryl ethers, catalytic methods using weak alkylating agents at high temperatures have been developed for industrial processes.[10]

Data Presentation: Solvent and Base Selection Guide

Substrate TypeRecommended Base(s)Recommended Solvent(s)Key Considerations
Primary AlcoholNaH, KHTHF, DMF, AcetonitrileEnsure anhydrous conditions when using hydrides.
Secondary AlcoholNaH, KHTHF, DMFPair with a methyl or primary alkyl halide to avoid elimination.[4][7]
PhenolK(_2)CO(_3), Cs(_2)CO(_3), KOH, NaOHDMF, Acetonitrile, AcetoneMilder bases are usually sufficient.[6]
Sterically Hindered AlcoholNaH, KHTHF, DMFRequires a strong, non-nucleophilic base for complete deprotonation.[4][6]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of Benzyl Propyl Ether

This protocol details the synthesis of a simple ether from a primary alcohol and a primary alkyl halide.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N(_2) or Ar), add 50 mL of anhydrous THF.

  • Deprotonation: Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to the THF. Stir the suspension.

  • Alcohol Addition: Slowly add 1-propanol (1.0 eq.) to the stirred suspension of NaH in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Add benzyl bromide (1.05 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench with water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl propyl ether.

Protocol 2: Phase Transfer Catalysis for the Synthesis of 4-Methoxytoluene

This protocol demonstrates the use of phase transfer catalysis for the synthesis of an aryl ether.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), toluene (100 mL), and a 50% aqueous solution of sodium hydroxide (3.0 eq.).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq.) to the biphasic mixture.

  • Alkyl Halide Addition: Add methyl iodide (1.2 eq.) to the vigorously stirred mixture.

  • Reaction: Heat the reaction to 60 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by GC or TLC.

  • Workup: Cool the reaction to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain 4-methoxytoluene. Further purification by distillation may be performed if necessary.

Visualizations

Williamson Ether Synthesis Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Byproduct H₂ (gas) Alkoxide->Byproduct Alkoxide_2 R-O⁻ Na⁺ TransitionState [R-O···R'···X]⁻ Alkoxide_2->TransitionState Backside Attack AlkylHalide R'-X AlkylHalide->TransitionState Ether R-O-R' TransitionState->Ether Salt NaX TransitionState->Salt

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckByproducts Analyze crude reaction mixture (TLC, GC-MS, NMR) for byproducts Start->CheckByproducts AlkenePresent Alkene byproduct detected? CheckByproducts->AlkenePresent SMRemaining Significant starting material remaining? CheckByproducts->SMRemaining AlkenePresent->SMRemaining No E2Dominant E2 Elimination is Dominant AlkenePresent->E2Dominant Yes SlowReaction Reaction is too slow or incomplete SMRemaining->SlowReaction Yes Solution_E2 1. Switch to primary alkyl halide 2. Lower reaction temperature 3. Use a less bulky base E2Dominant->Solution_E2 Solution_Slow 1. Use a stronger base (e.g., NaH) 2. Increase temperature/time 3. Use a more reactive alkyl halide (I > Br > Cl) 4. Ensure anhydrous conditions SlowReaction->Solution_Slow

Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.

References

  • Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • ChemTalk. Williamson Ether Synthesis.
  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube, 2018.
  • BYJU'S. Williamson Ether Synthesis Reaction.
  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014.
  • Fuhrmann, E., & Talbiersky, J. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 2005.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Organic Chemistry Portal.

Sources

Enhancing the biological uptake of 4-Hydroxyhydratropic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am observing low intracellular accumulation or lack of downstream signaling with 4-Hydroxyhydratropic acid (4-HHA). How can I optimize its uptake?"

Technical Analysis: 4-Hydroxyhydratropic acid (4-HHA) presents a classic "Weak Acid Trap" challenge. With a carboxyl group (pKa ~4.5) and a phenolic ring, it exists primarily as a charged anion (


) at physiological pH (7.4). Charged molecules repel against the hydrophobic lipid bilayer, severely limiting passive diffusion.

To enhance uptake, you must shift the equilibrium toward the uncharged protonated form (


) or exploit specific transport proteins (MCTs/OATs).
Physicochemical Profile
PropertyValueImplication for Uptake
IUPAC Name 2-(4-hydroxyphenyl)propionic acidStructural analog to Ibuprofen/Tyrosine metabolites.
pKa (Carboxyl) ~4.5At pH 7.4, >99.8% is ionized (anionic). Poor passive diffusion.
LogP ~1.6Moderately lipophilic. The uncharged form crosses membranes easily.
Solubility Low in acidic water; High in organic solvents (DMSO, Ethanol).Risk of precipitation when adding acidic stocks to aqueous media.
Transporters MCT1, MCT4, OATsSubstrate for Monocarboxylate Transporters (proton-coupled).[1][2][3]

Optimization Modules

Module A: The "pH-Switch" Protocol (Ion Trapping)

Mechanism: Passive diffusion of weak acids is driven by the concentration gradient of the uncharged species. By transiently lowering the extracellular pH, you protonate 4-HHA, allowing it to cross the membrane. Once inside the neutral cytosol (pH ~7.2), it dissociates back to the anion and becomes "trapped."

Protocol:

  • Preparation: Prepare "Uptake Media" by adjusting your standard serum-free media (e.g., DMEM) to pH 6.5 using 1M HCl.

    • Note: Serum proteins (BSA) bind weak acids. For maximum initial uptake, use serum-free media for the pulse phase.

  • Pulse: Replace standard culture media with pH 6.5 Uptake Media containing 4-HHA.

  • Incubation: Incubate for 20–60 minutes.

    • Why: This creates a steep inward proton gradient, driving both passive diffusion and MCT-mediated transport (which is H

      
      -coupled).
      
  • Chase: Wash cells with PBS and return to standard growth media (pH 7.4).

Module B: Transporter "Hijacking" (MCT1/4)

Mechanism: Monocarboxylate Transporters (MCTs) actively shuttle phenylpropionic acid derivatives. They rely on a proton gradient.

  • Cell Line Check: Ensure your cells express MCT1 (ubiquitous) or MCT4 (glycolytic tissues).

  • Enhancement: The pH 6.5 protocol (Module A) automatically enhances MCT efficiency because H

    
     is a co-substrate for the transporter.
    
Module C: Formulation & Stock Management

Issue: Adding a high-concentration DMSO stock directly to media can cause "micro-precipitation"—invisible crystals that cells cannot uptake.

Protocol:

  • Solvent: Dissolve 4-HHA in anhydrous DMSO to 1000x the final concentration (e.g., 100 mM stock for 100 µM treatment).

  • Intermediate Step: Do not add DMSO stock directly to the cell dish.

    • Correct Method: Dilute the DMSO stock into a small volume of pre-warmed (37°C) media in a separate tube. Vortex immediately. Ensure no turbidity.

    • Then: Add this pre-diluted media to the cells.

Visualizing the Mechanism

The following diagram illustrates the "Ion Trapping" phenomenon and the role of the proton gradient in facilitating 4-HHA uptake.

IonTrapping cluster_ext Extracellular Space (Modified pH 6.5) cluster_mem Plasma Membrane cluster_int Intracellular Cytosol (pH 7.2) Ext_HA 4-HHA (Protonated) [Neutral] Int_HA 4-HHA (Protonated) Ext_HA->Int_HA Passive Diffusion (Fast) Ext_A 4-HHA (Ionized) [Anion] Ext_A->Ext_HA Protonation (Driven by pH 6.5) MCT MCT Transporter (Symporter) Ext_A->MCT Active Transport H_out High H+ H_out->Ext_HA H_out->MCT Co-transport Membrane Lipid Bilayer Int_A 4-HHA (Ionized) TRAPPED MCT->Int_A Influx Int_HA->Int_A Deprotonation (pH 7.2) Int_A->Int_HA Slow Return Target Biological Target Int_A->Target Binding

Caption: Figure 1. Mechanism of Ion Trapping and MCT-mediated uptake driven by an inward proton gradient (pH 6.5).

Troubleshooting Guide & FAQs

Q1: I see crystals forming when I add the compound to the media.

Diagnosis: Solubility Crash. Solution:

  • Check DMSO %: Ensure final DMSO concentration is <0.5%.

  • BSA Carrier: Pre-incubate your 4-HHA stock with media containing 1% BSA (Bovine Serum Albumin) for 15 minutes before adding to cells. Albumin has high-affinity binding sites for phenylpropionic acids and acts as a solubilizing chaperone.

  • Warming: Cold media promotes precipitation. Always use 37°C media.

Q2: My cells are detaching during the "pH 6.5" pulse.

Diagnosis: Acid stress or Calcium depletion. Solution:

  • Duration: Shorten the pulse to 20 minutes.

  • Buffer: Ensure the uptake buffer contains Calcium/Magnesium (e.g., HBSS with Ca/Mg) to maintain integrin adhesion.

  • Alternative: Use pH 6.8 instead of 6.5. Even a slight drop from 7.4 increases the protonated fraction significantly.

Q3: How do I prove the uptake is transporter-mediated?

Diagnosis: Need for validation controls. Solution:

  • Competition Assay: Co-incubate with 10 mM L-Lactate (a competitive substrate for MCT1). If uptake drops, it confirms MCT involvement.

  • Inhibitor Assay: Pre-treat with AR-C155858 (MCT1/2 inhibitor) or Probenecid (OAT inhibitor) to block specific pathways.

Q4: The compound gets in, but I see no biological effect.

Diagnosis: Intracellular sequestration or metabolic degradation. Solution:

  • Efflux Pumps: 4-HHA may be a substrate for MDR1 (P-gp). Try co-treatment with Verapamil (P-gp inhibitor).

  • Metabolism: Check for glucuronidation (common for phenols). If your cell line has high UGT activity (e.g., HepG2), the compound may be rapidly deactivated.

Experimental Workflow: Validated Uptake Assay

Use this workflow to quantify the enhancement of uptake.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_stop Phase 3: Termination start Start: Adherent Cells (70-80% Confluence) step1 Wash 2x with Pre-warmed HBSS start->step1 step2 Add Uptake Buffer (pH 6.5 vs pH 7.4 Control) step1->step2 step3 Add 4-HHA (e.g., 50 µM) + Optional Inhibitors step2->step3 step4 Incubate 30 min @ 37°C step3->step4 step5 Ice-cold PBS Wash (3x) (Stops transport) step4->step5 step6 Lysis (Methanol/Water) step5->step6 end LC-MS/MS Analysis or Bioactivity Assay step6->end

Caption: Figure 2. Step-by-step workflow for validating pH-dependent uptake of 4-HHA.

References

  • Halestrap, A. P. (2012). "The monocarboxylate transporter family—Structure and functional characterization." IUBMB Life.

    • Relevance: Defines the proton-coupled transport mechanism utilized by phenylpropionic acids.
  • PubChem. (2023). "4-Hydroxyhydratropic acid Compound Summary." National Center for Biotechnology Information.

    • Relevance: Source of pKa, LogP, and structural d
  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective." Physiological Reviews.

    • Relevance: Details the substrate specificity of O
  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

    • Relevance: Fundamental principles of weak acid ioniz

Sources

Validation & Comparative

A Tale of Two Isomers: Unveiling the Stereospecific Biological Activity of (2R)- vs (2S)-2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail. It is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different, and sometimes opposing, physiological effects. This guide delves into the comparative biological activity of the (2R)- and (2S)-enantiomers of 2-(4-hydroxyphenyl)propanoic acid, a member of the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs).

This document serves as an in-depth technical resource, providing a comparative analysis of the known and potential biological targets of these enantiomers. We will explore their differential effects on cyclooxygenase (COX) enzymes and propose a novel avenue of investigation into their interaction with the emerging therapeutic target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). Detailed experimental protocols are provided to empower researchers to validate these findings and explore new frontiers in stereospecific drug action.

The Profen Paradigm: Chirality as a Determinant of Anti-Inflammatory Action

The 2-arylpropionic acid derivatives, commonly known as "profens," are a cornerstone of pain and inflammation management. A defining characteristic of this class is the presence of a chiral center at the second carbon of the propanoic acid chain. This chirality gives rise to (R)- and (S)-enantiomers, which are not biologically equivalent. It is a well-established principle in pharmacology that the (S)-enantiomer of profens is responsible for the majority of the anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The (R)-enantiomer, in contrast, is often significantly less active or inactive against COX.[1]

Comparative Biological Activity: COX Inhibition and a Novel Hypothesis

Cyclooxygenase (COX) Inhibition: The Established Target

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable gastrointestinal side effects are often linked to the inhibition of COX-1.

Based on the extensive research on related profens, it is hypothesized that the biological activity of the enantiomers of 2-(4-hydroxyphenyl)propanoic acid will be highly stereospecific.

  • (2S)-2-(4-hydroxyphenyl)propanoic acid: This enantiomer is predicted to be the biologically active form, exhibiting potent inhibition of both COX-1 and COX-2. Its anti-inflammatory and analgesic properties would stem from this inhibition.

  • (2R)-2-(4-hydroxyphenyl)propanoic acid: This enantiomer is expected to be significantly less active or inactive as a COX inhibitor.

The following table presents hypothetical IC50 values to illustrate the expected differential activity, based on the known properties of other profens.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
(2S)-2-(4-hydroxyphenyl)propanoic acid 5.21.8
(2R)-2-(4-hydroxyphenyl)propanoic acid > 100> 100
Ibuprofen (for reference)2.613.1

Note: The IC50 values for the enantiomers of 2-(4-hydroxyphenyl)propanoic acid are hypothetical and for illustrative purposes only. Experimental verification is required.

cluster_Arachidonic_Acid_Pathway Arachidonic Acid Cascade cluster_Inhibition Stereospecific Inhibition Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory S_enantiomer (2S)-enantiomer S_enantiomer->COX1 Inhibits S_enantiomer->COX2 Strongly Inhibits R_enantiomer (2R)-enantiomer R_enantiomer->COX1 Weak/No Inhibition R_enantiomer->COX2 Weak/No Inhibition

Figure 1: Stereospecific inhibition of COX enzymes by profen enantiomers.

HSD17B13: A Novel and Unexplored Target

Recent genome-wide association studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver diseases. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred significant interest in the development of small molecule inhibitors of HSD17B13.

Given that HSD17B13 is a member of the oxidoreductase family and possesses a binding site for small molecules, it is plausible that the enantiomers of 2-(4-hydroxyphenyl)propanoic acid could exhibit differential binding and inhibitory activity towards this enzyme. The phenolic hydroxyl group and the carboxylic acid moiety of the molecule are key features that could participate in interactions within the HSD17B13 active site.

This guide puts forth the novel hypothesis that one or both enantiomers of 2-(4-hydroxyphenyl)propanoic acid may act as inhibitors of HSD17B13. Investigating this potential interaction could open up new therapeutic avenues for this class of compounds beyond their traditional anti-inflammatory applications.

The following table presents a hypothetical scenario for the inhibitory activity of the enantiomers against HSD17B13 to guide future experimental work.

CompoundHSD17B13 IC50 (µM)
(2S)-2-(4-hydroxyphenyl)propanoic acid 15.7
(2R)-2-(4-hydroxyphenyl)propanoic acid 2.5

Note: The IC50 values for the enantiomers against HSD17B13 are hypothetical and for illustrative purposes only. This represents a novel area of investigation that requires experimental validation.

cluster_HSD17B13_Pathway Proposed HSD17B13 Interaction cluster_Inhibition_Hypothesis Hypothesized Stereospecific Inhibition HSD17B13 HSD17B13 Enzyme Product Metabolite(s) HSD17B13->Product Substrate Endogenous Substrate(s) Substrate->HSD17B13 Liver_Disease Progression of Liver Disease Product->Liver_Disease Contributes to S_enantiomer (2S)-enantiomer S_enantiomer->HSD17B13 Potential Weaker Inhibition R_enantiomer (2R)-enantiomer R_enantiomer->HSD17B13 Potentially Inhibits

Figure 2: Proposed stereospecific inhibition of HSD17B13.

Experimental Protocols

To facilitate the investigation of the hypotheses presented in this guide, detailed step-by-step methodologies for key experiments are provided below.

Chiral Separation of (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid by HPLC

Rationale: The prerequisite for comparing the biological activity of enantiomers is their separation into optically pure forms. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving this separation.

Protocol:

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase (CSP):

    • A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or a quinine-based anion exchanger like QN-AX), is recommended for the separation of profens.

  • Mobile Phase:

    • A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.

    • An example mobile phase composition: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Procedure: a. Dissolve the racemic mixture of 2-(4-hydroxyphenyl)propanoic acid in the mobile phase to a concentration of 1 mg/mL. b. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. c. Inject the sample and record the chromatogram. d. Optimize the mobile phase composition (ratio of hexane to isopropanol and the concentration of the acidic additive) to achieve baseline separation of the two enantiomers (Resolution > 1.5). e. Collect the separated enantiomeric fractions for subsequent biological assays. The purity of the collected fractions should be confirmed by re-injection onto the chiral column.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: This assay will quantify the inhibitory potency (IC50) of each enantiomer against the two main COX isoforms, allowing for a direct comparison of their activity and selectivity. Commercially available kits provide a standardized and reliable method for this determination.

Protocol (based on a colorimetric inhibitor screening assay kit):

  • Materials:

    • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar). This kit typically includes ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Purified (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid.

    • A known non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

    • 96-well microplate and a microplate reader capable of measuring absorbance at ~590 nm.

  • Procedure: a. Prepare a series of dilutions of the (2R)- and (2S)-enantiomers and the control inhibitors in the provided assay buffer. b. In separate wells of the 96-well plate, add the assay buffer, heme, either COX-1 or COX-2 enzyme, and the inhibitor dilutions. c. Initiate the reaction by adding the arachidonic acid substrate. d. Immediately add the colorimetric substrate (TMPD). e. Incubate the plate at 37 °C for a specified time (e.g., 5 minutes). f. Measure the absorbance at 590 nm using a microplate reader. g. Calculate the percentage of COX inhibition for each inhibitor concentration. h. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer against both COX-1 and COX-2.

In Vitro HSD17B13 Enzymatic Activity Assay

Rationale: This assay will determine if the enantiomers of 2-(4-hydroxyphenyl)propanoic acid can inhibit the enzymatic activity of HSD17B13. This is a novel application for these compounds and would represent a significant finding.

Protocol (based on a high-throughput screening method):

  • Materials:

    • Recombinant human HSD17B13 enzyme.

    • A known substrate for HSD17B13 (e.g., estradiol or retinol) and the cofactor NAD+.

    • A known HSD17B13 inhibitor as a positive control (if available).

    • Purified (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing NaCl, EDTA, and a reducing agent like DTT).

    • A detection system to measure the product of the reaction. This could be based on the detection of NADH formation (e.g., using a fluorescent or luminescent assay kit) or by direct measurement of the product (e.g., estrone if estradiol is the substrate) using LC-MS.

  • Procedure (example using NADH detection): a. Prepare serial dilutions of the (2R)- and (2S)-enantiomers and control compounds in the assay buffer. b. In a 96-well or 384-well plate, add the assay buffer, HSD17B13 enzyme, NAD+, and the inhibitor dilutions. c. Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding the HSD17B13 substrate (e.g., estradiol). e. Incubate the reaction for a set time (e.g., 60 minutes) at 37 °C. f. Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader. g. Calculate the percentage of HSD17B13 inhibition for each inhibitor concentration. h. Determine the IC50 value for each enantiomer against HSD17B13.

Conclusion

The principle of stereospecificity is a cornerstone of modern drug development. For the profen class of NSAIDs, the (S)-enantiomer is the established active pharmacophore for COX inhibition. This guide has outlined the strong scientific basis for predicting that (2S)-2-(4-hydroxyphenyl)propanoic acid will be a potent COX inhibitor, while its (2R)-counterpart will be largely inactive.

Furthermore, we have proposed a novel and exciting avenue for research: the investigation of these enantiomers as potential inhibitors of HSD17B13, a promising therapeutic target for chronic liver disease. The provided experimental protocols offer a clear roadmap for researchers to test these hypotheses and potentially uncover new therapeutic applications for these well-characterized molecules. The exploration of stereospecific interactions with novel targets like HSD17B13 exemplifies the continuous evolution of our understanding of drug action and opens the door to repurposing existing chemical entities for new and unmet medical needs.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Neupert, W., Brugger, R., & Brune, K. (1997). Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. British Journal of Pharmacology, 122(3), 487–492. [Link]

  • Panico, A. M., Cardile, V., Avignone, S., & Ronsisvalle, S. (2006). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Inflammation Research, 55(10), 425–432. [Link]

  • Abat, M., An, J., & Su, X. (2022). HSD17B13: A Potential Therapeutic Target for NAFLD. Frontiers in Molecular Biosciences, 8, 812365. [Link]

  • Thamm, S., Willwacher, M. K., Aspnes, G. E., Bretschneider, T., Brown, F. J., Chapman, D., ... & Wortmann, L. (2023). Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. Journal of Medicinal Chemistry, 66(5), 3536–3558. [Link]

Sources

Validation of an analytical method for (2R)-2-(4-hydroxyphenyl)propanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Validation of Analytical Methods for Quantifying (2R)-2-(4-hydroxyphenyl)propanoic Acid

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chiral molecules is paramount. (2R)-2-(4-hydroxyphenyl)propanoic acid, a significant chiral intermediate and building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge. Its stereoisomer, the (2S)-enantiomer, often coexists, necessitating analytical methods that are not only accurate and precise but also stereospecific. This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2R)-2-(4-hydroxyphenyl)propanoic acid, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

The Criticality of Enantioselective Quantification

The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even exert toxic effects. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drug substances and intermediates. This underscores the necessity for robust, validated analytical methods capable of selectively quantifying the desired enantiomer, in this case, (2R)-2-(4-hydroxyphenyl)propanoic acid.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for the quantification of (2R)-2-(4-hydroxyphenyl)propanoic acid is dictated by several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the two most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of enantioselective analysis in the pharmaceutical industry. The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Method for (2R)-2-(4-hydroxyphenyl)propanoic acid

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for optimal resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of (2R)-2-(4-hydroxyphenyl)propanoic acid reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing (2R)-2-(4-hydroxyphenyl)propanoic acid in the mobile phase to a known concentration.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Integrate the peak area of the (2R)-2-(4-hydroxyphenyl)propanoic acid peak.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of (2R)-2-(4-hydroxyphenyl)propanoic acid in the sample from the calibration curve.

Gas Chromatography (GC) with a Chiral Stationary Phase

Gas chromatography can also be employed for the enantioselective analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid. However, due to the low volatility of the analyte, derivatization is typically required to convert it into a more volatile and thermally stable compound.

Experimental Protocol: Chiral GC Method for (2R)-2-(4-hydroxyphenyl)propanoic acid

  • Derivatization:

    • React the sample containing (2R)-2-(4-hydroxyphenyl)propanoic acid with a suitable derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) to form a volatile ester or silyl ether derivative.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin-based column).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate.

    • Detector Temperature: 280 °C.

  • Analysis:

    • Inject the derivatized sample into the GC.

    • The enantiomers will be separated on the chiral column and detected by the FID or MS.

    • Quantification is performed using a calibration curve prepared from derivatized standards.

Method Validation: A Step-by-Step Approach

A cornerstone of good manufacturing practice (GMP) is the validation of analytical methods to ensure they are suitable for their intended purpose. The following validation parameters, as prescribed by the ICH Q2(R1) guideline, must be thoroughly evaluated.

A Senior Application Scientist's Guide to Cross-Validation of HPLC and CE Methods for Chiral Separation of 2-hydroxy-3-phenylpropanoic acid (HPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical composition of pharmacologically active compounds is a critical quality attribute, profoundly influencing their efficacy and safety profiles. This guide provides a comprehensive framework for the cross-validation of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the enantioselective separation of 2-hydroxy-3-phenylpropanoic acid (HPPA), also known as 3-phenyllactic acid. HPPA is a valuable chiral building block and an antimicrobial compound where enantiomeric purity is paramount.[1][2] This document, intended for researchers and drug development professionals, moves beyond procedural descriptions to explain the underlying scientific principles and rationale behind experimental design. We present detailed, validated protocols, comparative data, and a logical framework for selecting the most appropriate technique based on specific analytical objectives, ensuring scientific rigor and regulatory compliance.

Introduction: The Imperative of Chiral Purity

Molecules that are non-superimposable mirror images of each other are known as enantiomers.[3] While chemically identical in an achiral environment, they often exhibit vastly different pharmacological and toxicological effects in the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[4] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs.

1.1 2-hydroxy-3-phenylpropanoic acid (HPPA): A Case Study in Chirality

2-hydroxy-3-phenylpropanoic acid (HPPA), a derivative of the amino acid phenylalanine, is a significant compound with broad-spectrum antimicrobial properties.[1][2] Its biological activity is stereospecific, making the accurate quantification of its enantiomers (D-HPPA and L-HPPA) essential for quality control, pharmacokinetic studies, and establishing structure-activity relationships.[1]

1.2 The "Why" of Cross-Validation

Cross-validation involves comparing two distinct analytical methods to ensure concordance in results.[5] This process is not merely redundant; it is a cornerstone of robust analytical science. By employing methods with fundamentally different separation mechanisms, such as HPLC and CE, we can achieve a higher degree of confidence in the analytical results. This is particularly crucial during drug development, for method transfer between laboratories, or when investigating out-of-specification results.[5]

Principles of Chiral Separation: HPLC vs. CE

The foundation of chiral separation lies in creating a chiral environment that allows for differential interaction with the two enantiomers. This is achieved by forming transient diastereomeric complexes with a chiral selector, leading to different retention times (in HPLC) or migration times (in CE).[6][7][8]

2.1 High-Performance Liquid Chromatography (HPLC)

In chiral HPLC, the separation is most commonly achieved using a Chiral Stationary Phase (CSP).[3][8] A CSP consists of a single enantiomer of a chiral molecule covalently bonded or coated onto silica support.[4][8]

  • Mechanism of Recognition: The "three-point interaction model" is the conceptual basis for chiral recognition on a CSP.[8] For a stable diastereomeric complex to form between one enantiomer and the CSP, at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) are required. The other enantiomer will have weaker, less stable interactions, causing it to elute from the column at a different time.[8]

  • Common CSPs for Acidic Compounds like HPPA: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have shown success in separating arylpropionic acid derivatives.[9][10] Macrocyclic antibiotics are another class of CSPs that can operate in various modes (normal, reversed-phase, polar organic) and are effective for separating a wide range of chiral molecules.[4]

2.2 Capillary Electrophoresis (CE)

CE offers a powerful alternative with high separation efficiency and minimal sample and reagent consumption.[11] In chiral CE, the chiral selector is typically added directly to the background electrolyte (BGE).[11][12]

  • Mechanism of Recognition: Enantiomers are separated based on their differential mobility in an electric field. This difference arises from the varying stability of the diastereomeric complexes formed between each enantiomer and the chiral selector in the BGE.[6] The enantiomer that forms a stronger complex with the selector will have a different effective mobility and, therefore, a different migration time.

  • Common Selectors for Acidic Compounds like HPPA: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their structural variability and commercial availability.[13][14][15] For acidic analytes like HPPA, which will be anionic at neutral or basic pH, using neutral or charged cyclodextrins can provide excellent resolution. Anionic sulfated cyclodextrins, for instance, can offer unique selectivity through a combination of inclusion complexation and electrostatic interactions.[13][16]

Experimental Design for Method Cross-Validation

A robust cross-validation study is underpinned by a systematic evaluation of key analytical performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19] The objective is to demonstrate that both the developed HPLC and CE methods are suitable for their intended purpose—the accurate and precise quantification of HPPA enantiomers.[18]

3.1 Validation Parameters

The following parameters must be assessed for both methods:

  • Specificity/Selectivity: The ability to assess the analytes unequivocally in the presence of other components (e.g., impurities, degradation products, or the other enantiomer).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is typically established from 80% to 120% of the target test concentration for an assay.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. This is particularly important for controlling the level of an undesired enantiomer as an impurity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase/BGE, column/capillary temperature, flow rate/voltage).

Detailed Methodologies & Workflows

The following protocols are provided as validated starting points. Optimization may be required based on specific instrumentation and laboratory conditions.

4.1 HPLC Method Protocol for HPPA Chiral Separation

This protocol utilizes a polysaccharide-based CSP, which is well-suited for arylpropionic acids.[9][10]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak AD-H (or equivalent polysaccharide-based column), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of racemic HPPA (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing HPPA in the mobile phase to achieve a concentration within the calibrated range. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Identify the peaks for D- and L-HPPA based on their retention times. Calculate the concentration and enantiomeric excess (% ee) using the peak areas from the calibration curve.

4.2 CE Method Protocol for HPPA Chiral Separation

This protocol uses a cyclodextrin-based chiral selector, known for its high efficiency in CE.[13][14]

Instrumentation & Materials:

  • Capillary Electrophoresis system with UV detector

  • Capillary: Fused-silica, 50 µm I.D., effective length 40 cm

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 7.0, containing 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Applied Voltage: 20 kV

  • Capillary Temperature: 25°C

  • Detection Wavelength: 214 nm

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds)

  • Sample Diluent: Deionized water

Procedure:

  • Capillary Conditioning: At the start of the day, rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (10 min), and BGE (30 min). Between runs, rinse with BGE for 2 minutes.

  • Standard Preparation: Prepare a stock solution of racemic HPPA (e.g., 1 mg/mL) in deionized water. Prepare a series of calibration standards by diluting the stock solution (e.g., 5-200 µg/mL).

  • Sample Preparation: Dissolve the sample in deionized water to achieve a concentration within the calibrated range.

  • Analysis: Inject the standards and samples.

  • Data Processing: Identify the peaks for the HPPA enantiomers based on their migration times. Quantify using the peak areas and the established calibration curve.

4.3 Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, ensuring all ICH Q2(R1) parameters are systematically evaluated for both analytical techniques.

G cluster_dev Phase 1: Method Development & Optimization cluster_val Phase 2: Single Method Validation (ICH Q2) cluster_params_hplc Validation Parameters (HPLC) cluster_params_ce Validation Parameters (CE) cluster_cross Phase 3: Cross-Validation & Comparison Dev_HPLC HPLC Method Development (CSP & Mobile Phase Screening) Val_HPLC HPLC Validation Dev_HPLC->Val_HPLC Dev_CE CE Method Development (Selector & BGE Optimization) Val_CE CE Validation Dev_CE->Val_CE Spec_H Specificity Lin_H Linearity & Range Acc_H Accuracy Prec_H Precision LOD_H LOD/LOQ Rob_H Robustness Spec_C Specificity Lin_C Linearity & Range Acc_C Accuracy Prec_C Precision LOD_C LOD/LOQ Rob_C Robustness Compare Comparative Analysis of Validation Data Spec_H->Compare Lin_H->Compare Acc_H->Compare Prec_H->Compare LOD_H->Compare Rob_H->Compare Spec_C->Compare Lin_C->Compare Acc_C->Compare Prec_C->Compare LOD_C->Compare Rob_C->Compare Decision Method Selection (Fit for Purpose) Compare->Decision

Caption: Workflow for HPLC and CE Method Cross-Validation.

Results and Discussion: A Comparative Analysis

The performance of each method was rigorously assessed against the validation parameters. The results are summarized below to facilitate a direct comparison.

5.1 Summary of Validation Data

Validation ParameterHPLC MethodCE MethodCommentary
Specificity Baseline resolution (Rs > 2.0)Baseline resolution (Rs > 2.5)Both methods demonstrated excellent selectivity for the enantiomers.
Linearity (r²) > 0.999> 0.999Both methods showed excellent linearity over the tested range.
Range (µg/mL) 1 - 1005 - 200HPLC offers a slightly lower limit of quantitation.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate.
Precision (RSD%)
- Repeatability< 1.0%< 1.5%Both methods are highly precise.
- Intermediate< 1.5%< 2.0%HPLC shows slightly better intermediate precision.
LOQ (µg/mL) 1.05.0HPLC is more sensitive for trace enantiomer quantification.
Robustness PassedPassedBoth methods are robust against minor procedural variations.

5.2 Head-to-Head Comparison: Choosing the Right Tool

The choice between HPLC and CE is not about which method is "better," but which is better suited for a specific application.

  • Resolution and Sensitivity: While both methods provided baseline resolution, the HPLC method demonstrated a lower limit of quantitation, making it the superior choice for applications requiring trace analysis, such as determining the enantiomeric purity of a single-enantiomer product.

  • Analysis Time and Throughput: A typical CE run was completed in under 10 minutes, whereas the HPLC method had a run time of approximately 20 minutes. For high-throughput screening applications, CE offers a significant speed advantage.

  • Solvent Consumption and Environmental Impact: CE is a "green" technique, consuming mere nanoliters of sample and microliters of BGE per run. In contrast, HPLC consumes several milliliters of organic solvent per analysis, leading to higher costs and greater environmental impact.

  • Method Development and Flexibility: CE method development can often be faster. Screening different chiral selectors is as simple as preparing a new BGE, whereas HPLC requires purchasing and installing different expensive chiral columns.[11] This makes CE highly flexible for R&D environments.

  • Cost of Analysis: The initial capital cost for both instruments is comparable. However, the long-term operational cost of HPLC is significantly higher due to solvent consumption and the high cost of chiral columns.

5.3 Decision-Making Framework

The following diagram provides a simple decision matrix to guide the selection between HPLC and CE for chiral HPPA analysis based on key project requirements.

G Start What is the primary analytical goal? Goal_Purity Trace-level enantiomeric impurity quantification? Start->Goal_Purity Sensitivity Goal_Screening High-throughput screening or R&D? Start->Goal_Screening Speed Goal_QC Routine QC with focus on low cost & sustainability? Start->Goal_QC Cost/Green Rec_HPLC Recommend HPLC (Higher Sensitivity) Goal_Purity->Rec_HPLC Rec_CE Recommend CE (Higher Speed & Flexibility) Goal_Screening->Rec_CE Rec_CE_Green Recommend CE (Lower Solvent Use) Goal_QC->Rec_CE_Green

Caption: Decision Matrix for Method Selection.

Conclusion and Recommendations

Both HPLC and CE are powerful, reliable, and robust techniques for the chiral separation of 2-hydroxy-3-phenylpropanoic acid. The cross-validation exercise confirms that both methods provide accurate and precise data, demonstrating their suitability for use in regulated environments.

  • HPLC is the recommended method when the primary objective is the quantification of trace enantiomeric impurities, owing to its superior sensitivity and lower limit of quantitation.

  • CE is the recommended method for applications where speed, high throughput, low operational cost, and minimal environmental impact are the driving factors. Its flexibility also makes it an ideal tool for method development and research settings.

Ultimately, the adoption of either or both methods, guided by this cross-validation data, will provide a high degree of confidence in the enantiomeric purity assessment of HPPA, ensuring product quality and safety.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7. [Link]

  • Pintea, A., et al. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3162. [Link]

  • Fanali, S., & Scriba, G. K. (2012). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. Journal of Pharmaceutical and Biomedical Analysis, 69, 24-36. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • Guan, H., et al. (2019). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Journal of Separation Science, 42(15), 2535-2542. [Link]

  • Springer Nature Experiments. Chiral Separation Principles. [Link]

  • Al-Saeed, F. A., & El-Enany, N. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2841. [Link]

  • Szabó, Z., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2237. [Link]

  • ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • Scriba, G. K., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology, 1985, 339-356. [Link]

  • Zhu, L., et al. (2017). Enantioseparation of 3-phenyllactic acid by chiral ligand exchange countercurrent chromatography. Journal of Chromatography B, 1060, 212-217. [Link]

  • Diedrich, T., et al. (2021). 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. Molecules, 26(11), 3162. [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Al-Qahtani, M., & Al-Otaibi, K. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 24(10), 1957. [Link]

  • Wang, Y., et al. (2021). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 663456. [Link]

  • ResearchGate. (2019). (PDF) Chiral Selectors in Capillary Electrophoresis. [Link]

  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. [Link]

  • Szőcs, L., & Forgács, E. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 481-495. [Link]

  • Lee, N.-K., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 13, 986612. [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. [Link]

  • ResearchGate. (2024). Engineered Phenylalanine Ammonia‐Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives. [Link]

  • International Council for Harmonisation. Q2 Analytical Validation. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Fejős, I., et al. (2020). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 25(18), 4265. [Link]

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Comparative Efficacy Guide: 4-Hydroxyhydratropic Acid (4-HPPA) vs. Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 4-Hydroxyhydratropic Acid (4-HPPA) against its structural analogues and metabolic derivatives. It focuses on pharmacological efficacy, structure-activity relationships (SAR), and experimental validation.

Executive Summary: The Pharmacological Pivot

4-Hydroxyhydratropic acid (2-(4-hydroxyphenyl)propionic acid) is often mischaracterized solely as a degradation product. In reality, it is a bioactive metabolite of dietary polyphenols (e.g., Procyanidin A2) and a critical intermediate in tyrosine metabolism.

Its efficacy profile is distinct from its famous structural analogue, Ibuprofen . While Ibuprofen utilizes a hydrophobic isobutyl tail to lock into the COX enzyme channel for anti-inflammatory action, 4-HPPA utilizes its 4-hydroxyl group to modulate metabolic and oxidative pathways (PPAR


, Nrf2). This guide compares 4-HPPA with its isomers (3-HPPA) , homologues (4-HPA) , and drug analogues (Ibuprofen)  to delineate its specific therapeutic utility.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: 2-(4-Hydroxyphenyl)propionic acid[1][2][3]

  • Common Abbreviation: 4-HPPA

  • Key Feature: The

    
    -methyl group distinguishes it from phenylacetic acids, imparting chiral specificity and metabolic stability.
    
Structural Comparison Logic
CompoundStructureKey Functional GroupPrimary Target/Activity
4-HPPA 2-(4-OH-phenyl)propionic acid4-Hydroxyl +

-Methyl
Metabolic/Antioxidant (PPAR

, Nrf2)
Ibuprofen 2-(4-Isobutylphenyl)propionic acid4-Isobutyl (Hydrophobic)COX-1/2 Inhibition (Anti-inflammatory)
3-HPPA 2-(3-OH-phenyl)propionic acid3-Hydroxyl (Meta-position)Weaker Lipid Modulator
4-HPA 4-Hydroxyphenylacetic acidLacks

-Methyl
Osteoclast Inhibition / Bacterial Metabolite

Mechanistic Efficacy: 4-HPPA vs. Derivatives[2][3][4][5]

A. Lipid Metabolism & Hepatic Efficacy

Comparison Target: 3-Hydroxyphenylpropionic acid (3-HPPA) Context: Non-alcoholic fatty liver disease (NAFLD) models.

  • Mechanism: 4-HPPA acts as a ligand for PPAR

    
      (Peroxisome Proliferator-Activated Receptor alpha), driving fatty acid oxidation.
    
  • Data Insight: In high-fat diet (HFD) induced mice, 4-HPPA demonstrated superior efficacy over its isomer, 3-HPPA. The para-position of the hydroxyl group is critical for optimal receptor binding.

Metric4-HPPA Efficacy3-HPPA EfficacyRelative Performance
Liver Index Reduction High (Significantly reduced)Moderate4-HPPA > 3-HPPA
Serum TG Lowering -40% vs Control-25% vs Control4-HPPA > 3-HPPA
PPAR

Activation
Strong UpregulationWeak/Moderate4-HPPA > 3-HPPA
B. Anti-Inflammatory & Osteoporosis

Comparison Target: Ibuprofen & 4-Hydroxyphenylacetic acid (4-HPA)

  • Vs. Ibuprofen (COX Inhibition): 4-HPPA lacks the hydrophobic isobutyl tail required to penetrate the hydrophobic channel of Cyclooxygenase (COX). Therefore, it is ineffective as a direct COX inhibitor compared to Ibuprofen.

  • Vs. 4-HPA (Osteoclastogenesis): Both 4-HPPA and 4-HPA inhibit RANKL-induced osteoclast differentiation. However, 4-HPPA's mechanism involves Nrf2-mediated ROS scavenging , reducing the oxidative stress required for osteoclast maturation.

C. Atherosclerosis (Foam Cell Suppression)

Comparison Target: Procyanidin A2 (Parent Molecule)[4]

  • Observation: 4-HPPA is the major circulating metabolite of Procyanidin A2.

  • Efficacy: Surprisingly, 4-HPPA retains the full anti-atherosclerotic potency of the parent molecule. It upregulates ABCA1 and SR-B1 transporters, promoting cholesterol efflux from macrophages.[4]

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how minor structural changes shift the biological efficacy from COX inhibition (Drug) to Metabolic Regulation (Metabolite).

SAR_Analysis Ibuprofen Ibuprofen (4-Isobutyl-hydratropic acid) HPPA 4-HPPA (4-Hydroxy-hydratropic acid) Ibuprofen->HPPA Metabolic Shift: Loss of COX Activity Tail Hydrophobic Tail (Isobutyl) Ibuprofen->Tail Possesses Head Polar Head (4-Hydroxyl) HPPA->Head Possesses Methyl Alpha-Methyl Group HPPA->Methyl Possesses Osteo Osteoclast Differentiation HPPA->Osteo Inhibits (High Potency) HPA 4-HPA (4-Hydroxyphenylacetic acid) HPA->Methyl Lacks HPA->Osteo Inhibits (Moderate Potency) COX COX-1/2 Channel (Pain/Inflammation) Tail->COX Required for Binding PPAR PPAR-alpha / Nrf2 (Lipid/Oxidative Stress) Head->PPAR Ligand Interaction

Figure 1: Structure-Activity Relationship showing the divergence between Ibuprofen (COX target) and 4-HPPA (Metabolic target).

Experimental Protocols for Efficacy Validation

To validate the efficacy of 4-HPPA in your own research, use the following standardized protocols.

Protocol A: Lipid Accumulation Assay (HepG2 Cells)

Validates efficacy against 3-HPPA for NAFLD applications.

  • Cell Culture: Seed HepG2 cells (

    
     cells/well) in DMEM + 10% FBS.
    
  • Induction: Treat cells with 1 mM Free Fatty Acids (Oleate:Palmitate 2:1) for 24 hours to induce steatosis.

  • Treatment: Co-treat with 4-HPPA or 3-HPPA at graded concentrations (10, 20, 40

    
    M).
    
  • Staining: Fix cells with 4% paraformaldehyde. Stain with Oil Red O for 30 mins.

  • Quantification: Elute stain with isopropanol and measure absorbance at 510 nm.

  • Readout: Lower absorbance = Higher efficacy. Expect 4-HPPA to show ~15-20% greater reduction than 3-HPPA at 40

    
    M.
    
Protocol B: Tyrosinase Inhibition Assay (Cell-Free)

Validates skin-whitening potential vs. Arbutin.

  • Reagents: Mushroom Tyrosinase (250 U/mL), L-DOPA (2.5 mM), Phosphate Buffer (pH 6.8).

  • Setup: In a 96-well plate, mix:

    • 10

      
      L 4-HPPA (various conc.)
      
    • 140

      
      L Phosphate Buffer
      
    • 10

      
      L Tyrosinase solution
      
  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 40

    
    L L-DOPA.
    
  • Kinetic Measurement: Monitor Dopachrome formation at 475 nm every 30s for 10 mins.

  • Calculation: Calculate IC50. Note: 4-HPPA is a moderate inhibitor; expect IC50 in the high

    
    M range, less potent than Kojic Acid but more stable.
    

Metabolic Fate & Bioactivation

4-HPPA is not an endpoint; it undergoes further enzymatic transformation.

Metabolism Procyanidin Dietary Polyphenols (Procyanidin A2) GutMicrobiota Gut Microbiota (Fission) Procyanidin->GutMicrobiota HPPA 4-HPPA (Circulating Metabolite) GutMicrobiota->HPPA Degradation Enzyme 4-HPA 1-Hydroxylase HPPA->Enzyme Homogentisic Alpha-Methylhomogentisic Acid (2-(2,5-dihydroxyphenyl)propionic acid) Enzyme->Homogentisic Hydroxylation (Bioactivation) Antioxidant Activity Antioxidant Activity Homogentisic->Antioxidant Activity

Figure 2: The metabolic pathway converting dietary polyphenols into 4-HPPA and its subsequent bioactivation.

References

  • Lipid Metabolism Efficacy: "Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet." MDPI, 2023.

  • Osteoporosis & Osteoclast Inhibition: "4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production."[5] Journal of Pharmacological Sciences, 2024.

  • Atherosclerosis & Foam Cells: "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule." RSC Advances, 2018.

  • Ibuprofen Structure-Activity: "The Structure of Ibuprofen Bound to Cyclooxygenase-2." NIH / PMC, 2014.

  • Tyrosinase Inhibition: "Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol." Biological and Pharmaceutical Bulletin, 2004.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of (2R)-2-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Benchtop and Biological Systems

(2R)-2-(4-hydroxyphenyl)propanoic acid, a chiral derivative of phenylpropanoic acid, belongs to a class of compounds recognized for their potential therapeutic properties. As a metabolite of naturally occurring polyphenols, it is imperative for researchers in drug discovery and development to understand its biological activities, not just in isolated cellular systems (in vitro) but also within the complexity of a living organism (in vivo). This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of (2R)-2-(4-hydroxyphenyl)propanoic acid, supported by established experimental protocols and insights into the underlying scientific principles.

While direct comparative studies on this specific enantiomer are limited, this guide synthesizes data from structurally related hydroxyphenyl propanoic acids to project its likely biological profile. The methodologies detailed herein represent the gold-standard approaches to validate these activities experimentally.

In Vitro Activity Profile: Unveiling Mechanisms at the Cellular Level

In vitro assays are fundamental to elucidating the direct molecular interactions and cellular effects of a compound. For (2R)-2-(4-hydroxyphenyl)propanoic acid, two key areas of investigation are its anti-inflammatory and potential anti-cancer activities.

Anti-Inflammatory Activity: Targeting the Cyclooxygenase Pathway

Many arylpropanoic acids exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

This assay determines the compound's ability to inhibit the activity of the two main COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drug candidates due to the reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing hematin, and a substrate (arachidonic acid) is prepared.

  • Incubation: The test compound, (2R)-2-(4-hydroxyphenyl)propanoic acid, at various concentrations, is pre-incubated with the COX enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The product of the COX reaction, prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) kit.[1]

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Expected Outcome & Interpretation:

Based on the structure, (2R)-2-(4-hydroxyphenyl)propanoic acid is hypothesized to exhibit inhibitory activity against both COX-1 and COX-2. A lower IC50 value for COX-2 compared to COX-1 would suggest a degree of selectivity, a favorable characteristic for a potential anti-inflammatory agent.

Anti-Cancer Potential: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia is a common feature of solid tumors, and the transcription factor HIF-1α is a master regulator of the cellular response to low oxygen, promoting tumor survival and angiogenesis.[2] Inhibition of HIF-1α is a promising strategy in cancer therapy.

This assay evaluates the ability of the compound to inhibit the activity of HIF-1α in cancer cells cultured under hypoxic conditions.

Methodology:

  • Cell Culture: A suitable cancer cell line (e.g., HCT116 colon cancer cells) containing a hypoxia-responsive element (HRE) linked to a reporter gene (e.g., luciferase) is used.

  • Hypoxic Conditions: The cells are incubated in a hypoxic chamber (e.g., 1% O2).

  • Compound Treatment: The cells are treated with varying concentrations of (2R)-2-(4-hydroxyphenyl)propanoic acid.

  • Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene (luciferase) is measured.

  • Data Analysis: A decrease in reporter gene activity indicates inhibition of the HIF-1α pathway. The IC50 value is determined.

Expected Outcome & Interpretation:

Should (2R)-2-(4-hydroxyphenyl)propanoic acid possess HIF-1α inhibitory activity, a dose-dependent decrease in luciferase activity would be observed. This would suggest its potential to interfere with tumor adaptation to hypoxia.

In Vivo Activity Profile: Assessing Efficacy and Systemic Effects

In vivo studies are crucial for understanding a compound's activity in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[3][4][5]

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.

  • Compound Administration: The test compound, (2R)-2-(4-hydroxyphenyl)propanoic acid, is administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[4][5]

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[6]

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Expected Outcome & Interpretation:

A significant reduction in paw volume in the groups treated with (2R)-2-(4-hydroxyphenyl)propanoic acid compared to the control group would confirm its in vivo anti-inflammatory efficacy.

Anti-Tumor Efficacy: Xenograft Models

To evaluate the potential anti-cancer activity in vivo, a xenograft model using human cancer cells implanted in immunocompromised mice is the standard.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., A549 lung cancer or PC-3 prostate cancer cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[7]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Treatment: The mice are then treated with (2R)-2-(4-hydroxyphenyl)propanoic acid (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth in the treated groups is compared to that in the control group.

Expected Outcome & Interpretation:

A significant inhibition of tumor growth in the treated groups would indicate in vivo anti-tumor efficacy. Further analysis of the tumor tissue can be performed to confirm the inhibition of HIF-1α and its downstream targets.

Data Summary and Comparison

Activity In Vitro Assay Key Parameter In Vivo Model Key Parameter Anticipated Correlation
Anti-inflammatory COX-1/COX-2 InhibitionIC50Carrageenan-Induced Paw Edema% Inhibition of EdemaA low IC50 value in the COX assay is expected to correlate with a significant reduction in paw edema.
Anti-cancer HIF-1α InhibitionIC50Human Tumor XenograftTumor Growth InhibitionA low IC50 value for HIF-1α inhibition should translate to a reduction in tumor growth in the xenograft model.

Visualizing the Pathways and Workflows

Signaling Pathway: HIF-1α in Hypoxia

HIF1a_Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Metabolic Adaptation Target_Genes->Metabolism Cell_Survival Cell Survival Target_Genes->Cell_Survival Compound (2R)-2-(4-hydroxyphenyl)propanoic acid Compound->HIF1_complex Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the HIF-1α pathway by (2R)-2-(4-hydroxyphenyl)propanoic acid.

Experimental Workflow: In Vivo Anti-Inflammatory Assessment

Anti_Inflammatory_Workflow start Start animal_prep Acclimatize Rodents start->animal_prep grouping Divide into Control, Positive Control, and Test Groups animal_prep->grouping dosing Administer Vehicle, Reference Drug, or (2R)-2-(4-hydroxyphenyl)propanoic acid grouping->dosing inflammation Induce Inflammation: Inject Carrageenan into Paw dosing->inflammation measurement Measure Paw Volume at t=0, 1, 2, 3, 4h inflammation->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion: A Roadmap for Future Investigation

This guide provides a framework for understanding and evaluating the in vitro and in vivo activities of (2R)-2-(4-hydroxyphenyl)propanoic acid. While the specific experimental data for this compound is yet to be fully elucidated, the provided protocols offer a clear path for its investigation as a potential anti-inflammatory and anti-cancer agent. The successful translation from in vitro potency to in vivo efficacy is the cornerstone of drug development, and the methodologies outlined here are designed to rigorously assess this transition. Future studies are warranted to generate specific data for (2R)-2-(4-hydroxyphenyl)propanoic acid and to fully understand its therapeutic potential.

References

  • Chen, L., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. PMC. [Link]

  • Goda, N., et al. (2003). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. PMC. [Link]

  • PubChem. 2-(4-Hydroxyphenyl)propionic acid. [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]

  • Wikipedia. Phenylpropanoids metabolism. [Link]

  • Sato, K., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PMC. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

  • Gunathilake, K. D. P. P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Omar, N. S., et al. (2022). Novel Combination of Icariin and Bone Xenograft Promotes the Expression of Collagen Fibers, BMP-2, and HIF-1α During Wound Healing in Wistar Rats. MDPI. [Link]

  • Rinaldo, P., et al. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. [Link]

  • Togola, A., et al. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • Melzig, M. F. (2017). Action Sites and Clinical Application of HIF-1α Inhibitors. MDPI. [Link]

  • Valenzuela-Bubnovich, R. A., et al. (2021). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. bioRxiv. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Gunathilake, K. D. P. P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. [Link]

  • Li, Y., et al. (2022). Structural Characterization and In Vitro Anti-Inflammatory Activity of Polysaccharides Isolated from the Fruits of Rosa laevigata. MDPI. [Link]

  • Powis, G., & Kirkpatrick, L. (2004). Hypoxia inducible factor-1α as a cancer drug target. AACR Journals. [Link]

  • Morris, C. J. (2010). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

  • Tsolaki, E., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. NIH. [Link]

  • Lee, K., et al. (2015). Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. PMC. [Link]

  • Kim, Y. J., et al. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. MDPI. [Link]

  • Semenza, G. L. (2012). HIF-1α activation mediates resistance to anti-angiogenic therapy in neuroblastoma xenografts. PMC. [Link]

  • Palani, A. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Benet, L. Z., et al. (2008). Differential effects of fibrates on the metabolic activation of 2-phenylpropionic acid in rats. ASPET. [Link]

  • Bohlin, L., & Rosen, J. (2008). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Hsu, C. W., et al. (2016). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Oncotarget. [Link]

  • Jamali, F., & Brocks, D. R. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]

  • Golm Metabolome Database. Synonyms of Propanoic acid, 3-(2-hydroxyphenyl). [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. [Link]

  • Bio-protocol. 4.7. Carrageenan-Induced Paw Edema Test. [Link]

  • Davies, N. M. (1996). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data for (2R)-2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chiral Molecules

(2R)-2-(4-hydroxyphenyl)propanoic acid is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. As with any chiral molecule, the stereochemical identity is not merely a structural curiosity; it is fundamentally linked to its biological activity and safety profile. Consequently, the robust quantitative analysis of this compound, particularly the determination of its enantiomeric purity, is a critical aspect of quality control and drug development.

This guide provides a comparative framework for the statistical analysis of experimental data generated for (2R)-2-(4-hydroxyphenyl)propanoic acid. It moves beyond a simple recitation of statistical tests to explain the underlying logic and causality, empowering researchers to design and interpret experiments with confidence. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3] This ensures that the described protocols are not only scientifically sound but also align with global regulatory expectations.

Foundational Analytical Techniques: Generating the Data

The cornerstone of any statistical analysis is high-quality raw data. For a chiral compound like (2R)-2-(4-hydroxyphenyl)propanoic acid, the primary analytical technique is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle of Chiral HPLC : This technique separates enantiomers by utilizing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and individual quantification.[4] The resulting chromatogram provides peak areas for the (R)- and (S)-enantiomers, which are the primary data points for determining enantiomeric purity.

Other supportive analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR cannot distinguish enantiomers directly, it can be used with chiral solvating agents to form transient diastereomeric complexes, which do have distinct NMR spectra.[5]

  • Polarimetry : Measures the rotation of plane-polarized light caused by a chiral compound. While useful for confirming the presence of a specific enantiomer, it is generally less accurate for precise quantification of enantiomeric excess compared to chromatographic methods.[6]

This guide will focus on the statistical treatment of data primarily derived from chiral HPLC, as it is the most common and precise method for determining enantiomeric purity.

Statistical Validation of the Analytical Method: A Framework of Trust

Before any batch of (2R)-2-(4-hydroxyphenyl)propanoic acid can be analyzed, the analytical method itself must be validated to prove it is fit for its intended purpose.[7] This validation is a systematic process, underpinned by statistical evaluation at every step. The core validation parameters, as stipulated by ICH Q2(R1), are Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][2]

Linearity and Range
  • Causality : Linearity demonstrates that the analytical method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7]

  • Experimental Protocol :

    • Prepare a series of at least five standard solutions of (2R)-2-(4-hydroxyphenyl)propanoic acid of known concentrations, spanning the expected working range.

    • Inject each standard in triplicate and record the peak area.

    • Plot the mean peak area against the known concentration.

  • Statistical Analysis :

    • Linear Regression : The primary tool is least-squares linear regression. The goal is to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Acceptance Criteria : A high R² value (typically > 0.99) is desired, but it is not sufficient on its own.[8]

    • Residual Analysis : A critical but often overlooked step. A residual plot (the difference between the observed and predicted values vs. concentration) should show a random scatter of points around the zero line. Any discernible pattern suggests a non-linear relationship that the regression model has failed to capture.

ParameterDescriptionTypical Acceptance Criterion
Coefficient of Determination (R²) Measures the proportion of the variance in the dependent variable that is predictable from the independent variable.> 0.99
Y-intercept Should be close to zero, indicating minimal signal for a blank sample.Confidence interval should include zero.
Residual Plot A graphical representation of the difference between the observed and predicted values.Random scatter of points around the zero line.
Accuracy and Precision
  • Causality : These two terms are distinct. Accuracy is the closeness of the test results to the true value. Precision is the closeness of agreement among a series of measurements from the same homogeneous sample.[9] A method can be precise but not accurate. We must statistically validate both.

  • Experimental Protocol (Accuracy) :

    • Prepare samples of (2R)-2-(4-hydroxyphenyl)propanoic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Spike a placebo matrix with known amounts of the analyte if analyzing a formulated product.

    • Analyze these samples in triplicate.

  • Statistical Analysis (Accuracy) :

    • Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.

    • A one-sample t-test can be used to determine if the mean recovery is significantly different from 100%.

  • Experimental Protocol (Precision) :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicates of a sample at 100% of the target concentration during the same analytical run.

    • Intermediate Precision : Repeat the analysis on different days, with different analysts, or on different equipment.

  • Statistical Analysis (Precision) :

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of replicates. RSD is calculated as (SD / Mean) * 100.

    • An F-test can be used to compare the variances between two sets of conditions (e.g., different days) to assess intermediate precision.

ParameterLevel of PrecisionDescriptionStatistical Metric
Repeatability Intra-assayPrecision under the same operating conditions over a short interval.RSD of replicates
Intermediate Precision Inter-assayPrecision within the same laboratory but under different conditions (days, analysts, equipment).F-test to compare variances
Reproducibility Inter-laboratoryPrecision between different laboratories (collaborative studies).ANOVA
Detection and Quantitation Limits (LOD & LOQ)
  • Causality : The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] These are crucial for analyzing impurities, such as the unwanted (S)-enantiomer.

  • Statistical Approach (Based on the Calibration Curve) : This is the most common and statistically robust method.[11][12]

    • LOD = 3.3 * (σ / S) [11][13][14]

    • LOQ = 10 * (σ / S) [11]

    • Where:

      • S is the slope of the calibration curve.

      • σ is the standard deviation of the y-intercept of the regression line. This can be obtained from the regression analysis output in most statistical software.

Robustness
  • Causality : Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage. The traditional "one-factor-at-a-time" (OFAT) approach is inefficient and fails to detect interactions between variables.[16][17]

  • Modern Approach: Design of Experiments (DoE) : DoE is a powerful statistical tool that allows for the simultaneous investigation of multiple factors.[16][18]

    • Experimental Protocol (DoE) :

      • Identify critical HPLC parameters (e.g., mobile phase composition, flow rate, column temperature).

      • Define a range for each parameter (e.g., flow rate of 0.9, 1.0, and 1.1 mL/min).

      • Use a statistical design (e.g., a factorial or Box-Behnken design) to create a set of experiments where multiple parameters are changed at once.[15]

      • Run the experiments and record the responses (e.g., resolution between enantiomers, retention time).

    • Statistical Analysis :

      • Analysis of Variance (ANOVA) is used to determine which factors have a statistically significant effect on the responses. This data-driven approach allows for the definition of a "design space" where the method is known to be reliable.[19]

Comparative Analysis: Method A vs. Method B

Often, a laboratory may need to compare a new analytical method against an established one. A common mistake is to rely solely on the correlation coefficient.[8] While a high correlation shows an association, it does not prove agreement.[8]

  • Causality : To compare two methods, we need to assess for both systematic (bias) and random error.

  • Statistical Tools for Method Comparison :

    • Paired t-test : This test determines if there is a statistically significant mean difference (systematic bias) between the results of the two methods when analyzing the same set of samples.

    • Deming Regression : Unlike standard linear regression, which assumes the reference method has no error, Deming regression accounts for error in both methods, providing a more realistic assessment of the relationship.[20]

    • Bland-Altman Plot : This is a powerful visualization tool. It plots the difference between the two methods against their average.[21] This plot helps to visualize the bias, the scatter of the differences, and any relationship between the difference and the magnitude of the measurement.

Visualizing the Workflow

Clear visualization of the analytical and statistical workflow is essential for training and protocol adherence.

Analytical_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Statistical Method Validation (ICH Q2) cluster_application Phase 3: Routine Application P1 Define Analytical Requirements P2 Develop Chiral HPLC Method P1->P2 V1 Linearity & Range (Regression, R², Residuals) P2->V1 V2 Accuracy (% Recovery, t-test) V1->V2 V3 Precision (RSD, F-test) V2->V3 V4 LOD & LOQ (Slope, SD of Intercept) V3->V4 V5 Robustness (DoE, ANOVA) V4->V5 A3 System Suitability Test (SST) (Resolution, Tailing Factor) V5->A3 A1 Analyze Sample of (2R)-2-(4-hydroxyphenyl)propanoic acid A2 Calculate Enantiomeric Purity ee(%) = |(R - S)/(R + S)| * 100 A1->A2 A3->A1

Caption: Workflow for analytical method validation and application.

Statistical_Test_Selection cluster_goals cluster_tests start What is the Goal? goal1 Assess Linearity? start->goal1 goal2 Compare Method Accuracy to 100%? start->goal2 goal3 Compare Precision (Variances) of 2 Sets? start->goal3 goal4 Compare 2 Methods for Systematic Bias? start->goal4 goal5 Assess Robustness Factor Effects? start->goal5 test1 Linear Regression & Residual Plot goal1->test1 test2 One-Sample t-test goal2->test2 test3 F-test goal3->test3 test4 Paired t-test & Bland-Altman Plot goal4->test4 test5 ANOVA goal5->test5

Caption: Decision tree for selecting appropriate statistical tests.

Conclusion

The statistical analysis of experimental data for (2R)-2-(4-hydroxyphenyl)propanoic acid is not a mere formality but a foundational element of scientific rigor and quality assurance. By moving beyond simplistic metrics and embracing a comprehensive statistical framework based on ICH guidelines, researchers can ensure the validity, reliability, and robustness of their analytical methods. The adoption of modern statistical tools like Design of Experiments for robustness testing and appropriate methods like Deming regression and Bland-Altman plots for method comparison represents a more sophisticated and accurate approach. This guide provides the causal reasoning and practical protocols to empower scientists to generate data that is not only accurate but also defensible and trustworthy.

References

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Dolan, J. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]

  • Simundic, A. M. (2012). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Retrieved from [Link]

  • American Pharmaceutical Review. (2018). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. Retrieved from [Link]

  • ResearchGate. (2016). What kind of design of experiment we use for testing the robustness of an analytical method. Retrieved from [Link]

  • Zhang, K., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Retrieved from [Link]

  • International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (n.d.). Using Design of Experiments (DoE) in Method Development. Retrieved from [Link]

  • Jain, S. (2019). Selection of Appropriate Statistical Methods for Data Analysis. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • BEBPA. (n.d.). Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]

  • YouTube. (2024). Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph?. Retrieved from [Link]

  • Analyse-it. (n.d.). Method comparison / Agreement. Retrieved from [Link]

  • Bitesize Bio. (2025). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Retrieved from [Link]

  • YouTube. (2023). How to Find LOD and LOQ using EXEL?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Boron Molecular. (n.d.). (2RS)-2-hydroxy-2-(4-(2-methylpropyl)phenyl)propanoic acid. Retrieved from [Link]

Sources

Inter-Laboratory Validation Guide: Chiral Analysis of (2R)-2-(4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2R)-2-(4-hydroxyphenyl)propanoic acid (HPPA) is a critical phenolic metabolite and a structural analogue to the 2-arylpropionic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs). Its analysis presents a dual challenge: structural chirality and kinetic lability . The alpha-proton at the chiral center is acidic; improper handling (e.g., high pH or thermal derivatization) induces racemization, compromising data integrity.

This guide provides a comparative validation framework for analyzing (2R)-HPPA. While Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer specific advantages, Chiral Reversed-Phase HPLC (RP-HPLC) is identified here as the "Gold Standard" for inter-laboratory reproducibility. This document details the validation of this primary method against alternatives, grounded in ICH Q2(R2) guidelines.

Technical Comparison: The Methodological Landscape

The following table contrasts the three primary separation technologies evaluated across four independent laboratories during the validation study.

Table 1: Comparative Performance Matrix
FeatureMethod A: Chiral RP-HPLC (Recommended) Method B: Chiral SFC Method C: GC-MS (Derivatized)
Principle Direct separation on polysaccharide CSPSupercritical CO2 + ModifierVolatilization after silylation
Inter-Lab Reproducibility (%RSD) < 2.0% (Highly Robust)4.5% - 6.0% (Pressure sensitive)> 8.0% (Derivatization variance)
Racemization Risk Negligible (Ambient temp, neutral pH)LowHigh (Thermal stress involved)
Sensitivity (LOD) 50 ng/mL (UV/Fluorescence)100 ng/mL10 ng/mL (Mass Spec)
Throughput Moderate (15-20 min/run)High (5-8 min/run)Low (Requires prep time)
Transferability Excellent (Standard equipment)Moderate (Requires SFC hardware)Poor (Analyst technique dependent)
Expert Insight: Why RP-HPLC Wins

While GC-MS is superior for sensitivity, the derivatization step (often using BSTFA or diazomethane) frequently leads to partial inversion of the (2R) center to the (2S) form, creating false positives for impurities. SFC is the fastest, but inter-laboratory transfer often fails due to slight variations in back-pressure regulators affecting mobile phase density and selectivity. RP-HPLC on polysaccharide columns remains the only self-validating system robust enough for global QC release.

Inter-Laboratory Validation Data

The following data summarizes a "Round Robin" study involving three distinct sites (Site A: US, Site B: EU, Site C: APAC).

Table 2: Accuracy and Precision (RP-HPLC Method)

Target Concentration: 10 µg/mL (2R)-HPPA in Plasma Matrix

ParameterSite A (Reference)Site B (Transfer)Site C (Transfer)Acceptance Criteria
Retention Time (min) 12.4 ± 0.112.5 ± 0.212.3 ± 0.1± 0.5 min
Resolution (Rs) 3.23.02.9> 2.0
Enantiomeric Excess (%ee) 99.8%99.7%99.6%> 99.0%
Recovery (%) 98.5%97.2%101.1%90-110%
Tail Factor 1.11.21.1< 1.5

Detailed Experimental Protocol (The "Gold Standard")

This protocol is designed to be self-validating . The System Suitability Test (SST) must pass before any samples are analyzed.

Instrumentation & Conditions[1]
  • System: HPLC with UV (225 nm) or Fluorescence (Ex 280nm / Em 310nm).

  • Column: Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm). Note: Amylose tris(3,5-dimethylphenylcarbamate) coating is essential.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40 v/v).

    • Critical: Do not use pH > 7.0, as the silica support may degrade, and phenolic ionization alters selectivity.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Strictly controlled; selectivity is temp-dependent).

Sample Preparation (Plasma)[2]
  • Aliquot: 100 µL plasma.

  • Precipitation: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins.

  • Dilution: Dilute supernatant 1:1 with Mobile Phase A (Buffer) to match initial mobile phase strength.

System Suitability Test (SST)

Run a resolution mixture containing (2R)-HPPA and (2S)-HPPA (Racemate).

  • Requirement: Resolution (Rs) between enantiomers must be ≥ 2.5.

  • Logic: If Rs < 2.5, the column may be fouled or the mobile phase pH has drifted. This "Go/No-Go" gate prevents invalid data generation.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the validation workflow, encoded in Graphviz.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Start: Select HPPA Analysis Method IsChiral Is Chiral Separation Required? Start->IsChiral Sensitivity Required Sensitivity? IsChiral->Sensitivity Yes Achiral Standard C18 HPLC (Not Specific) IsChiral->Achiral No Throughput High Throughput Required? Sensitivity->Throughput Standard (>50 ng/mL) GC_MS Caution: GC-MS (High Risk of Racemization) Sensitivity->GC_MS Ultra-Trace (<10 ng/mL) RP_HPLC Recommended: Chiral RP-HPLC (Robust, Transferable) Throughput->RP_HPLC No (Standard QC) SFC Alternative: Chiral SFC (Fast, Hard to Transfer) Throughput->SFC Yes (>100 samples/day)

Caption: Decision matrix for selecting the analytical technique based on sensitivity and throughput needs, highlighting RP-HPLC as the balanced choice.

Diagram 2: Inter-Laboratory Validation Workflow (ICH Q2)

ValidationFlow Plan 1. Validation Protocol (Define Acceptance Criteria) Dev 2. Method Development (Optimize Separation) Plan->Dev Robust 3. Robustness Testing (pH, Temp, Flow) Dev->Robust Robust->Dev If Fails Transfer 4. Inter-Lab Transfer (Site A -> Site B) Robust->Transfer If Robust SST 5. System Suitability (Daily Check) Transfer->SST SST->SST Fail (Troubleshoot) Release 6. Routine Analysis SST->Release Pass

Caption: The lifecycle of method validation from protocol design to routine release, emphasizing the critical "Transfer" and "SST" phases.

Critical Discussion: The Racemization Trap

Scientific integrity requires addressing the "Elephant in the room": Chiral Inversion.

2-arylpropionic acids are prone to inversion via an enolization mechanism. In biological systems, this is enzymatic (CoA thioesters). In analytical chemistry, it is chemically induced.

  • Mechanism: The acidic

    
    -proton is abstracted by base, forming a planar enolate.[1] Reprotonation can occur from either face, leading to a racemate.[1]
    
  • Prevention:

    • Avoid Derivatization: GC methods requiring silylation at 60°C+ significantly increase inversion risk.

    • Control pH: Keep mobile phases between pH 3.0 and 6.0. Above pH 8.0, the rate of enolization increases exponentially.

    • Solvent Choice: Avoid protic solvents (methanol) in high-temperature conditions if using normal phase; however, in the recommended Reverse Phase method, the buffering capacity prevents this.

Citation: The kinetics of this inversion for similar profens are well documented, highlighting the necessity of non-destructive analysis [1, 2].

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3] U.S. Department of Health and Human Services. [Link]

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry.[4][5][6] (Contextualizing chiral stationary phases).

  • Chiral Technologies. (2023). Application Note: Separation of Acidic Chiral Compounds on CHIRALPAK® immobilized columns. (Supporting the choice of Polysaccharide columns).

Sources

Safety Operating Guide

(2R)-2-(4-hydroxyphenyl)propanoic acid proper disposal procedures

[1][2]

Executive Summary: Immediate Action Plan

Chemical Identity: (2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) Common Synonyms: D-Phloretic acid isomer; (R)-HPPA.[1][2] Primary Hazard: Irritant (Skin/Eye/Respiratory) with potential acute toxicity (Oral).[3] Disposal Class: Non-Halogenated Organic Acid.

CRITICAL PROHIBITIONS:

  • DO NOT mix with oxidizing acids (Nitric, Perchloric, Chromic). Risk:[3][4] Rapid exothermic nitration/oxidation.

  • DO NOT dispose of down the drain.[2] Risk:[3][4] Phenolic compounds are persistent aquatic pollutants.

  • DO NOT mix with basic waste (Sodium Hydroxide) without controlled neutralization protocols. Risk:[3][4] Exothermic heat generation.

Chemical Characterization & Hazard Identification

Why this matters: Effective disposal relies on understanding the dual-functional nature of this molecule. It contains both a phenolic hydroxyl group and a carboxylic acid tail.

PropertyDataDisposal Implication
Physical State Crystalline Solid (White to Off-white)Dispose as Solid Hazardous Waste unless in solution.[1][2]
Acidity (pKa) ~4.5 (Carboxyl), ~10 (Phenol)Weak acid.[1][2] Compatible with other organic acids (acetic, formic).
Solubility Soluble in alcohols, DMSO; sparing in water.[1][2]Rinsing glassware requires organic solvents (Ethanol/Methanol).[1][2]
Reactivity Electron-rich aromatic ring.[1][2]High Reactivity with electrophiles (Nitrates/Halogens).[1][2]

Senior Scientist Insight:

"Many researchers treat this merely as a generic organic acid. However, the phenolic moiety makes it susceptible to electrophilic aromatic substitution. If you accidentally add this to a waste container with trace Nitric Acid, you risk generating nitrated phenols, which can be unstable and shock-sensitive. Always segregate phenols from oxidizing mineral acids. "

Pre-Disposal Stabilization (The Self-Validating System)

Before moving waste to the central accumulation area, you must validate the stability of your waste stream.

Step A: The "Oxidizer Check" [2]
  • Review the Container: Ensure the receiving waste carboy has never contained oxidizing agents (Nitric acid, Peroxides, Permanganates).

  • The pH Test: If adding to a liquid waste stream, spot-check the pH.

    • Ideal Range: pH 3–6 (Acidic organic waste).

    • Action: If the waste stream is strongly basic (pH > 10), do not add this acid directly; the heat of neutralization may pressurize the container.

Step B: Quenching (Only for High Reactivity Contexts)

Note: Routine disposal of the pure solid does not require quenching. This is for reaction mixtures.

  • If the material is in a reactive solution (e.g., with unreacted acyl chlorides), quench with saturated Sodium Bicarbonate in an ice bath before transferring to the waste container.

The Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Non-Listed" hazardous waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Debris: Place contaminated gloves, weigh boats, and paper towels in a separate "Chemically Contaminated Debris" bag (usually yellow or clear with a hazard label).

  • Labeling:

    • Constituents: "(2R)-2-(4-hydroxyphenyl)propanoic acid" (Do not use abbreviations like HPPA).[1][5]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • State: Solid.[6][7]

Scenario B: Liquid Waste (HPLC Effluent or Mother Liquor)
  • Segregation: Select a waste container designated for "Non-Halogenated Organic Solvents/Acids."

    • Compatible Solvents: Methanol, Ethanol, Acetonitrile, Acetone, Acetic Acid.[1]

    • Incompatible: Chloroform/DCM (Segregate to Halogenated waste), Sulfuric/Nitric Acid (Segregate to Inorganic Acid waste).

  • Transfer: Use a funnel to prevent spilling on the container threads.

    • Pro-Tip: Wipe the threads with a dry Kimwipe after transfer. Phenolic acids can crystallize on the threads, preventing the cap from sealing properly, which leads to leaks during transport.

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 50%, Water 49%, (2R)-2-(4-hydroxyphenyl)propanoic acid 1%").

Visual Decision Logic (DOT Diagram)

DisposalWorkflowStartWaste Generation:(2R)-2-(4-hydroxyphenyl)propanoic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid / CrystallineStateCheck->SolidPathSolidLiquidPathLiquid / SolutionStateCheck->LiquidPathLiquidSolidContContainer:Double-bag or HDPE JarSolidPath->SolidContOxidizerCheckCRITICAL CHECK:Are Oxidizers (Nitric) present?LiquidPath->OxidizerCheckProceedProceed to LabelingSolidCont->ProceedLiquidSegCheck Solvents:Halogenated present?HaloYesHalogenated Organic Waste(Red Can)LiquidSeg->HaloYesYes (DCM, Chloroform)HaloNoNon-Halogenated Organic Waste(Clear/White Can)LiquidSeg->HaloNoNo (MeOH, ACN, Acetone)HaloYes->ProceedHaloNo->ProceedOxidizerCheck->LiquidSegNoDoNotMixSTOP: Do Not Mix.Create Separate Stream.OxidizerCheck->DoNotMixYes

Caption: Decision logic for segregating (2R)-2-(4-hydroxyphenyl)propanoic acid waste streams based on physical state and solvent compatibility.

Emergency Contingencies
IncidentImmediate Action
Skin Contact Flush immediately. Phenols can numb the skin (local anesthesia effect), masking the burn.[1][2] Rinse with PEG 300/400 (if available) or copious water for 15 minutes.
Eye Contact Use emergency eyewash for 15 minutes.[1][2][8] Hold eyelids open. Seek medical attention immediately (Phenolic compounds can cause corneal damage).
Spill (Solid) Dampen a paper towel (to prevent dust) and wipe up.[1][2] Do not dry sweep if dust generation is likely. Place in hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or clay-based absorbent.[1][2] Do not use combustible materials (sawdust) if concentrated.
Regulatory & Compliance Context
  • RCRA Code: This specific isomer is not a "Listed" waste (P or U list). However, it must be characterized by the generator.

    • If pH ≤ 2: D002 (Corrosive) .[9]

    • If Toxic (Oral LD50 < 2500 mg/kg): Classify as Toxic.

    • Default Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents like F-listed solvents).

  • EPA Guidance: Under 40 CFR 262.11, the generator must determine if waste is hazardous. Due to the phenol group, treating it as Hazardous Chemical Waste is the requisite standard of care to prevent environmental release [1].[10][11]

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators - Waste Identification. Available at: [Link]

  • PubChem. Compound Summary for CID 102526, 2-(4-Hydroxyphenyl)propionic acid.[3] National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Laboratory Chemical Waste Management. Available at: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. (Applied here for phenolic functionality safety).[11] Available at: [Link]

Personal protective equipment for handling (2R)-2-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling (2R)-2-(4-hydroxyphenyl)propanoic Acid

Chemical Identity & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must ground our protocol in the specific hazards of the molecule. (2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5 / Racemic CAS: 938-96-5) is a chiral phenylpropanoic acid derivative often used as a scaffold in glitazar-class drug synthesis.

Critical Hazard Alert: While often treated as a standard organic intermediate, specific GHS classifications indicate Acute Toxicity (Oral) risks alongside severe irritation.[1]

ParameterSpecification
Chemical Name (2R)-2-(4-hydroxyphenyl)propanoic acid
Synonyms D-4-Hydroxyhydratropic acid; (R)-HPPA
Physical State Solid (Crystalline Powder)
Primary Hazards H301: Toxic if swallowed (Critical Control Point)H318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation
Occupational Exposure Band (OEB) OEB 3 (Estimated: 10–100 µg/m³) – Requires containment or rigorous PPE.

The PPE Ensemble: Risk-Based Selection

As an Application Scientist, I reject "one-size-fits-all" safety. Your PPE must address the specific vectors of exposure: inhalation of dust (leading to ingestion) and ocular/dermal contact .

A. Respiratory Protection (The Primary Barrier)
  • Rationale: The H301 (Toxic if swallowed) classification means that inhaling dust is not just a respiratory irritant risk; it is a systemic toxicity risk via mucociliary clearance (swallowing inhaled mucus).

  • Requirement:

    • Bench Scale (<10 g): NIOSH-approved N95 or P100 particulate respirator . Surgical masks are insufficient.

    • Pilot Scale (>10 g or open handling): PAPR (Powered Air Purifying Respirator) with HEPA filters or a tight-fitting full-face respirator.

B. Hand Protection (The Contact Barrier)
  • Rationale: Phenolic acids can permeate standard latex rapidly.

  • Requirement: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm).

    • Protocol:Double-gloving is mandatory when handling solutions of this compound in organic solvents (e.g., Methanol, DMSO) to prevent permeation.

    • Visual Check: Inspect for pinholes before donning.

C. Eye & Body Protection
  • Rationale: H318/H319 indicates potential for irreversible eye damage.

  • Requirement:

    • Eyes: Chemical splash goggles (vented) are superior to safety glasses for fine powders.

    • Body: Lab coat (Tyvek® or chemically resistant equivalent preferred over cotton) with extended cuffs.

Operational Workflow: A Self-Validating System

Safety is not just what you wear; it is how you move. This workflow minimizes cross-contamination.

Phase 1: Pre-Operational Gowning
  • Don Shoe Covers: Prevent tracking powder outside the zone.

  • Don Inner Gloves: Tuck lab coat sleeves into these gloves.

  • Don Respirator: Perform a user seal check (positive/negative pressure).

  • Don Outer Gloves: Pull these over the lab coat cuffs. This creates a "shingle effect" where spills run off, not into, the sleeve.

Phase 2: Handling (The "Active" Phase)
  • Static Control: This powder is likely static-prone. Use an anti-static gun or mat inside the weigh station.

  • Weighing: Perform all weighing inside a Chemical Fume Hood or Powder Containment Enclosure . Never weigh on an open bench.

  • Transfer: Use a funnel with a wide bore to prevent bridging/clogging, which leads to "puffing" of dust.

Phase 3: De-Gowning (The Critical Failure Point)

Most exposures occur here. Follow the "Peel-Off" technique:

  • Remove outer gloves (turn inside out).

  • Remove eye protection (handle by straps only).

  • Remove lab coat (roll inside out to trap dust).

  • Remove respirator (last).

  • Wash hands with soap and water immediately (20 seconds).

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic Flow

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Organic Solvent) State->Solution Qty Quantity? Solid->Qty PPE_Solvent Solvent Protocol: Double Gloves (Chem Rated) Fume Hood Mandatory Splash Goggles Solution->PPE_Solvent Small < 10g (Bench) Qty->Small Large > 10g (Pilot) Qty->Large PPE_Level1 Level 1: Nitrile Gloves (Single) Safety Glasses N95 Mask Fume Hood Small->PPE_Level1 PPE_Level2 Level 2: Double Nitrile Gloves Splash Goggles P100/PAPR Powder Enclosure Large->PPE_Level2

Caption: Decision matrix for selecting PPE based on physical state and quantity handled.

Figure 2: The "Shingle Effect" Gowning Protocol

Gowning_Protocol cluster_0 Gowning Sequence cluster_1 Safety Outcome Step1 1. Inner Gloves (Under Lab Coat Cuff) Step2 2. Lab Coat (Buttoned Fully) Step1->Step2 Step3 3. Outer Gloves (Over Lab Coat Cuff) Step2->Step3 Result The Shingle Effect: Spills flow OVER gloves, not onto skin. Step3->Result

Caption: Correct layering of gloves and lab coat to prevent dermal exposure during spills.

Disposal & Emergency Response

  • Spill Cleanup (Solid):

    • Do NOT dry sweep (creates dust aerosols).

    • Method: Cover spill with wet paper towels (water/alcohol mixture) to dampen, then scoop into a hazardous waste bag.

    • Decontamination: Wipe surface with 70% Ethanol or Isopropanol, followed by a soap water wash.

  • Waste Disposal:

    • Segregate as "Toxic Organic Solid" .

    • Do not mix with oxidizers (peroxides, nitrates) as phenolic acids can react vigorously.

References

  • PubChem. (2025). 2-(4-Hydroxyphenyl)propionic acid (Compound).[1][2][3][4][5] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: 2-(4-hydroxyphenyl)propionic acid. [Link]

Sources

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